4-(Prop-1-en-2-yl)benzaldehyde
Description
Properties
IUPAC Name |
4-prop-1-en-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWAASJGTLXGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801303619 | |
| Record name | 4-(1-Methylethenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801303619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10133-50-3 | |
| Record name | 4-(1-Methylethenyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10133-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Prop-1-en-2-yl)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010133503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1-Methylethenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801303619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Prop-1-en-2-yl)benzaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83R6TC4DA4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-(1-Methylethenyl)benzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
"4-(Prop-1-en-2-yl)benzaldehyde chemical properties"
An In-depth Technical Guide to 4-(Prop-1-en-2-yl)benzaldehyde
Authored by: A Senior Application Scientist
Abstract
4-(Prop-1-en-2-yl)benzaldehyde, also known as 4-isopropenylbenzaldehyde, is a bifunctional aromatic compound of significant interest in synthetic chemistry. Possessing both a reactive aldehyde and a polymerizable isopropenyl group, it serves as a versatile building block for the synthesis of complex molecules, polymers, and biologically active compounds. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, reactivity, synthesis, and applications, intended for researchers in organic chemistry and drug development.
Molecular Identity and Structure
Nomenclature and Chemical Identifiers
The unambiguous identification of a chemical entity is paramount for reproducible research. 4-(Prop-1-en-2-yl)benzaldehyde is systematically cataloged across major chemical databases, ensuring its precise identification in scientific literature and commercial sourcing.
-
Systematic IUPAC Name: 4-(prop-1-en-2-yl)benzaldehyde[1]
-
Common Synonyms: 4-Isopropenylbenzaldehyde, p-Isopropenylbenzaldehyde, 4-(1-methylethenyl)benzaldehyde[2]
Structural Features
The molecule's architecture consists of a central benzene ring substituted at the C1 and C4 positions (para-substitution).
-
Aldehyde Group (-CHO): The formyl group at the C1 position is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates the carbonyl carbon for nucleophilic attack.
-
Isopropenyl Group (-C(CH₃)=CH₂): The prop-1-en-2-yl group at the C4 position provides a site for polymerization and electrophilic addition reactions. This group consists of a vinyl moiety substituted with a methyl group.
Caption: 2D structure of 4-(Prop-1-en-2-yl)benzaldehyde.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are crucial for the identification, purification, and characterization of the compound.
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 146.19 g/mol | [1][2][3] |
| Boiling Point | 60 °C at 2 Torr | [3] |
| ~249 °C (estimated) | [2] | |
| Density | 0.9765 g/cm³ | [3] |
| Flash Point | 99.34 °C (estimated) | [2] |
| XLogP3-AA | 2.8 | [1][2] |
Spectroscopic Profile
Spectroscopic analysis provides a fingerprint for the molecule, confirming its structural integrity.
-
¹H NMR Spectroscopy (Predicted):
-
Aldehyde Proton: A singlet around 9.9-10.1 ppm.[6]
-
Aromatic Protons: Two doublets in the range of 7.5-7.9 ppm, characteristic of a 1,4-disubstituted benzene ring.[6]
-
Vinyl Protons: Two singlets (or narrow multiplets) for the terminal =CH₂ protons, expected around 5.1-5.4 ppm.
-
Methyl Protons: A singlet for the -CH₃ group on the double bond, expected around 2.1-2.2 ppm.
-
-
¹³C NMR Spectroscopy (Predicted):
-
Aldehyde Carbonyl: ~192 ppm.
-
Aromatic Carbons: Peaks between 128-148 ppm, with the carbon attached to the aldehyde (C1) and the carbon attached to the isopropenyl group (C4) being deshielded.
-
Alkene Carbons: Quaternary carbon (~143 ppm) and terminal CH₂ carbon (~115 ppm).
-
Methyl Carbon: ~21 ppm.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹.[6]
-
C-H Stretch (Aldehyde): Two characteristic weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[6]
-
C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.
-
C=C Stretch (Alkene): A band around 1630-1650 cm⁻¹.
-
=C-H Bending (Alkene): A prominent out-of-plane bend near 900 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The GC-MS data is available, indicating a molecular ion peak (M⁺) at m/z = 146.[1]
-
Key fragmentation would likely involve the loss of the formyl radical (-CHO, M-29) or a hydrogen atom (M-1).
-
Chemical Synthesis and Reactivity
The dual functionality of 4-(prop-1-en-2-yl)benzaldehyde dictates its chemical behavior, making it a valuable intermediate.
Reactivity Profile
The molecule's reactivity is centered on its two functional groups: the aldehyde and the isopropenyl moiety. This allows for selective transformations or reactions involving both sites.
Caption: Key reactions of 4-(Prop-1-en-2-yl)benzaldehyde.
-
Reactions involving the Aldehyde Group:
-
Oxidation: The aldehyde can be readily oxidized to form 4-(prop-1-en-2-yl)benzoic acid using standard oxidizing agents.[4]
-
Reduction: Selective reduction of the aldehyde to the corresponding benzyl alcohol can be achieved with reagents like sodium borohydride (NaBH₄), leaving the isopropenyl group intact.[4]
-
Wittig Reaction: The aldehyde serves as an excellent electrophile for phosphorus ylides, enabling the synthesis of various stilbene-like derivatives by extending the carbon chain.[7][8][9]
-
Aldol Condensation: In the presence of a base, it can react with ketones containing α-hydrogens (like acetone or acetophenone) to form α,β-unsaturated carbonyl compounds, which are valuable intermediates in fragrance and materials science.[10][11][12]
-
-
Reactions involving the Isopropenyl Group:
-
Hydrogenation: Catalytic hydrogenation (e.g., H₂ over Pd/C) can selectively reduce the double bond to yield 4-isopropylbenzaldehyde, also known as cuminaldehyde. A more forceful reduction could reduce both functional groups.
-
Polymerization: The vinyl nature of the isopropenyl group allows it to undergo radical or ionic polymerization, leading to the formation of novel polystyrene-based materials where the pendant group is a formylphenyl moiety.
-
Electrophilic Addition: The double bond can react with electrophiles such as halogens (Br₂) or hydrogen halides (HBr) according to Markovnikov's rule.
-
Synthetic Methodologies
Several synthetic strategies can be employed to construct this bifunctional molecule. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Method 1: Suzuki-Miyaura Cross-Coupling
This is a powerful and widely used method for forming C-C bonds.[13][14] The synthesis would involve the palladium-catalyzed coupling of an aryl halide (or triflate) with a boronic acid derivative.
Caption: Suzuki-Miyaura coupling for synthesis.
Experimental Protocol (Illustrative):
-
To a degassed mixture of toluene and water, add 4-bromobenzaldehyde (1.0 eq), isopropenylboronic acid pinacol ester (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for several hours, monitoring progress by TLC or GC-MS.[15]
-
Upon completion, cool the mixture, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield the pure compound.
Applications and Biological Significance
Utility in Organic Synthesis
4-(Prop-1-en-2-yl)benzaldehyde is a valuable bifunctional building block.[2] Its aldehyde handle can be transformed into a wide array of other functional groups or used to construct larger molecular scaffolds, while the isopropenyl group can be used for subsequent polymerization or cross-coupling reactions. This makes it an important intermediate for creating complex organic compounds.[4]
Potential Biological Activity
Recent studies have indicated that 4-(prop-1-en-2-yl)benzaldehyde exhibits promising biological activities.[4] Research has highlighted its potential as an antimicrobial and anticancer agent. The proposed mechanism for its antimicrobial action involves the disruption of bacterial cell membranes, leading to cytoplasmic coagulation and cell death.[4] The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, which may contribute to its biological effects.[4]
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are essential.
-
Hazard Identification:
-
Handling and Storage:
-
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[16][18]
-
Skin Contact: Remove contaminated clothing and rinse skin thoroughly with soap and water.[16][18]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[16][18]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[18]
-
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[16]
-
References
- Benchchem. (n.d.). 4-(Prop-1-en-2-yl)benzaldehyde | 10133-50-3.
- ChemicalBook. (n.d.). 4-(prop-1-en-2-yl)benzaldehyde CAS.
- Scent.vn. (n.d.). 4-(Prop-1-en-2-yl)benzaldehyde (CAS 10133-50-3).
- PubChem. (n.d.). 4-(Prop-1-en-2-yl)benzaldehyde.
- Sigma-Aldrich. (2025). Safety Data Sheet for W212709.
- CPAChem. (2022). Safety data sheet.
- Advanced Biotech. (n.d.). Safety data sheet.
- Global Substance Registration System. (n.d.). 4-(PROP-1-EN-2-YL)BENZALDEHYDE.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- University of Colorado Boulder. (n.d.). Example 7 - Organic Chemistry.
- ChemicalBook. (n.d.). Benzaldehyde - Safety Data Sheet.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
- Sci-Hub. (n.d.). Material Safety Data Sheet - Benzaldehyde MSDS.
- Chemistry LibreTexts. (2023). The Wittig Reaction.
- ResearchGate. (2017). Aldol condensation of 4-alkylbenzaldehyde with propanal followed by....
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- Beyond Benign. (n.d.). Aldol Condensation.
- Magritek. (n.d.). The Aldol Condensation.
- ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with....
- Williamson, K. L. (1999). Macroscale and Microscale Organic Experiments. Houghton Mifflin.
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A Senior Application Scientist's Guide to the Synthesis of 4-(1-Methylethenyl)benzaldehyde
Abstract: This technical guide provides a comprehensive overview of the principal synthetic routes to 4-(1-methylethenyl)benzaldehyde (also known as 4-isopropenylbenzaldehyde), a valuable bifunctional monomer and synthetic intermediate. We delve into the mechanistic underpinnings and provide detailed, field-proven protocols for four major synthetic strategies: Wittig Olefination, Suzuki-Miyaura Coupling, Heck Reaction, and Grignard Reagent Addition. Each section explains the causality behind procedural choices, offering insights into reaction optimization. The guide concludes with established methods for purification, detailed analytical characterization, and a discussion of the compound's applications for researchers in materials science and pharmaceutical development.
Introduction and Physicochemical Properties
4-(1-Methylethenyl)benzaldehyde, CAS No. 10133-50-3, is an aromatic compound featuring both an aldehyde and an isopropenyl (1-methylethenyl) functional group.[1] This dual reactivity makes it a highly versatile building block. The aldehyde can participate in a wide range of transformations such as reductive amination, oxidation, and further C-C bond-forming reactions, while the isopropenyl group is amenable to polymerization and various addition reactions. This unique structure positions it as a key intermediate in the synthesis of specialized polymers, resins, and complex organic molecules relevant to drug discovery.
Compound Identity and Properties
The key physicochemical properties of 4-(1-methylethenyl)benzaldehyde are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-(prop-1-en-2-yl)benzaldehyde | [1] |
| Synonyms | 4-Isopropenylbenzaldehyde | |
| CAS Number | 10133-50-3 | [1] |
| Molecular Formula | C₁₀H₁₀O | [2] |
| Molecular Weight | 146.19 g/mol | [2] |
| SMILES | CC(=C)C1=CC=C(C=C1)C=O | [3] |
| InChIKey | IRWAASJGTLXGMV-UHFFFAOYSA-N | [3] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | ~235-240 °C at 760 mmHg (estimated) |
Strategic Overview of Synthetic Pathways
The synthesis of 4-(1-methylethenyl)benzaldehyde can be approached from several distinct retrosynthetic disconnections. The optimal choice depends on the availability of starting materials, desired scale, and tolerance for specific reagents or catalysts. The four primary strategies discussed in this guide involve forming either the C=C double bond or one of the C-C single bonds connecting the functional groups to the aromatic ring.
Detailed Synthetic Methodologies
Pathway I: Wittig Olefination
Expertise & Experience: The Wittig reaction is a cornerstone of organic synthesis for creating a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone. This route is highly reliable for converting a carbonyl group into a specific alkene without ambiguity in the double bond's location. Here, we utilize 4-acetylbenzaldehyde as the starting ketone, where the more reactive aldehyde group must first be protected.
Mechanism: The reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon, forming a betaine intermediate which then rearranges to a four-membered oxaphosphetane. This intermediate collapses, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene.
Trustworthiness: Self-Validating Protocol
This protocol involves a two-stage process: protection of the aldehyde followed by the Wittig reaction and deprotection.
Step 1: Protection of 4-Acetylbenzaldehyde
-
Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 4-acetylbenzaldehyde (1.0 eq.), ethylene glycol (1.5 eq.), and toluene (approx. 0.2 M).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.02 eq.).
-
Reaction: Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water evolution ceases.
-
Workup: Cool the reaction to room temperature. Quench with saturated sodium bicarbonate solution and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected acetal.
Step 2: Wittig Reaction and Deprotection
-
Ylide Formation: In a separate flame-dried flask under argon, suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF (0.3 M). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise. Allow the resulting bright yellow solution to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.[4]
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of the protected 4-acetylbenzaldehyde acetal (1.0 eq.) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching & Deprotection: Quench the reaction by carefully adding water. Add 2M HCl solution and stir vigorously for 2-3 hours to hydrolyze the acetal. Monitor by TLC until the starting material is consumed.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.
-
Isolation: Filter and concentrate the solution. The crude product contains triphenylphosphine oxide, which is often difficult to remove. Purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 4-(1-methylethenyl)benzaldehyde.[5]
Pathway II: Suzuki-Miyaura Coupling
Expertise & Experience: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C(sp²)-C(sp²) bonds.[1] Its advantages include mild reaction conditions, commercial availability of a vast library of boronic acids, and high functional group tolerance. This makes it an excellent choice for coupling 4-formylphenylboronic acid with an isopropenyl source like 2-bromopropene.
Mechanism: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Trustworthiness: Self-Validating Protocol
-
Setup: In an oven-dried Schlenk flask, combine 4-formylphenylboronic acid (1.0 eq.), 2-bromopropene (1.2 eq.), and potassium carbonate (3.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Solvent & Catalyst: Add a degassed 4:1 mixture of DME (1,2-dimethoxyethane) and water (to approx. 0.15 M). Bubble argon through the solution for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).
-
Reaction: Heat the mixture to 85-90 °C and stir vigorously overnight. Monitor the reaction's progress by TLC, staining with potassium permanganate to visualize the reactants and product.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel (e.g., using a 95:5 hexane/ethyl acetate eluent) to yield the final product.
Pathway III: Mizoroki-Heck Reaction
Trustworthiness: Self-Validating Protocol
-
Setup: To a pressure-rated reaction vessel, add 4-bromobenzaldehyde (1.0 eq.), palladium(II) acetate [Pd(OAc)₂] (0.02 eq.), triphenylphosphine (PPh₃) (0.04 eq.), and sodium carbonate (2.0 eq.).
-
Reagents: Add isopropenyl acetate (1.5 eq.) and anhydrous N,N-dimethylformamide (DMF) as the solvent (approx. 0.2 M).
-
Reaction: Seal the vessel and heat to 120-140 °C with vigorous stirring for 12-24 hours. The high temperature is often necessary for aryl bromides.[7]
-
Workup: Cool the reaction vessel to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, dilute with water, and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash extensively with water to remove DMF, then wash with brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Isolation: Purify the resulting oil via column chromatography or vacuum distillation to obtain 4-(1-methylethenyl)benzaldehyde.
Pathway IV: Grignard Reagent Addition to Nitrile
Expertise & Experience: The addition of a Grignard reagent to a nitrile followed by acidic hydrolysis is a classic method for synthesizing ketones. By extension, if the starting material is an aromatic nitrile (e.g., 4-cyanobenzaldehyde) and the Grignard reagent contains the isopropenyl group, this route can be adapted to form the target molecule after subsequent reduction of the ketone or, more directly, by protecting the aldehyde first. A more direct route uses 4-cyanobenzaldehyde and isopropenylmagnesium bromide.
Trustworthiness: Self-Validating Protocol
-
Grignard Preparation: In a flame-dried, three-neck flask equipped with a condenser, dropping funnel, and argon inlet, place magnesium turnings (1.5 eq.). Add a small crystal of iodine. In the dropping funnel, place a solution of 2-bromopropene (1.3 eq.) in anhydrous THF. Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and loss of iodine color), gently warm the flask. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, reflux for an additional hour. Cool to room temperature. The resulting gray solution is isopropenylmagnesium bromide.
-
Addition to Nitrile: In a separate flame-dried flask under argon, dissolve 4-cyanobenzaldehyde (1.0 eq.) in anhydrous THF. Cool the solution to 0 °C. Add the prepared Grignard reagent dropwise via cannula. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Hydrolysis: Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution. Once the initial vigorous reaction subsides, add 3M HCl and stir for 2-3 hours at room temperature to hydrolyze the intermediate imine to a ketone.
-
Workup & Isolation: Extract the mixture with diethyl ether (3x). Wash the combined organic layers with saturated sodium bicarbonate and brine. Dry over anhydrous MgSO₄, filter, and concentrate. The product at this stage is 4-isopropenylacetophenone.
-
Final Conversion: The resulting ketone would need to be converted to the aldehyde, a non-trivial step. This highlights a key disadvantage of this route compared to others. A more viable, though longer, route would involve starting with 4-bromobenzonitrile, performing the Grignard reaction, and then converting the bromo-substituent to an aldehyde.
Purification and Analytical Characterization
Purification: Crude 4-(1-methylethenyl)benzaldehyde obtained from any of the above syntheses is typically an oil containing residual starting materials, catalysts, or byproducts (e.g., triphenylphosphine oxide).
-
Column Chromatography: Flash chromatography on silica gel is the most effective method for laboratory-scale purification. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate), is generally effective.
-
Vacuum Distillation: For larger scales or to remove non-volatile impurities after chromatography, vacuum distillation can be employed. This must be done with care, as the compound may be prone to polymerization at elevated temperatures. The addition of a radical inhibitor like hydroquinone is recommended.
Analytical Characterization: The identity and purity of the final product must be confirmed by spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR | Predicted values (CDCl₃, 400 MHz): δ ~9.9-10.1 (s, 1H, -CHO), ~7.8-7.9 (d, 2H, Ar-H ortho to CHO), ~7.5-7.6 (d, 2H, Ar-H meta to CHO), ~5.5 (s, 1H, vinylic C-H), ~5.2 (s, 1H, vinylic C-H), ~2.2 (s, 3H, -CH₃). |
| ¹³C NMR | Predicted values (CDCl₃, 101 MHz): δ ~192 (C=O), ~146 (Ar-C), ~144 (quat. vinyl C), ~136 (Ar-C), ~130 (Ar-CH), ~126 (Ar-CH), ~118 (vinyl CH₂), ~22 (-CH₃). |
| IR Spectroscopy | Characteristic Peaks (film): ~1700 cm⁻¹ (strong, C=O stretch of aldehyde), ~1605, 1575 cm⁻¹ (C=C stretch of aromatic ring), ~900 cm⁻¹ (C=C bend of terminal alkene).[1] |
| Mass Spectrometry | GC-MS (EI): Molecular ion (M⁺) at m/z = 146. A prominent fragment from the loss of the aldehyde proton (M-1) at m/z = 145 is expected. |
Applications in Research and Drug Development
The bifunctional nature of 4-(1-methylethenyl)benzaldehyde makes it a valuable monomer and intermediate.
-
Polymer Chemistry: The isopropenyl group can undergo radical or cationic polymerization. Its incorporation into copolymers can introduce reactive aldehyde "handles" along the polymer backbone. These aldehydes can be used for post-polymerization modification, such as cross-linking or grafting other molecules, which is useful in developing functional materials, resins, and adhesives.
-
Drug Development and Organic Synthesis: As a benzaldehyde derivative, this compound serves as a scaffold for building more complex molecules. The aldehyde can be converted into amines, alcohols, carboxylic acids, or used in multicomponent reactions to rapidly build molecular complexity, making it a useful starting point for the synthesis of new pharmaceutical candidates.
References
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PubChem. 4-(Prop-1-en-2-yl)benzaldehyde. National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. Heck Reaction. [Link]
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Global Substance Registration System. 4-(PROP-1-EN-2-YL)BENZALDEHYDE. [Link]
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The Wittig Reaction With Chemiluminescence. University experiment documentation. [Link]
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PubChemLite. 4-(prop-1-en-2-yl)benzaldehyde (C10H10O). [Link]
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University of Houston. The Wittig Reaction: Synthesis of Alkenes. [Link]
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Fulp, A. et al. Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. [Link]
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D'Agostino, J. et al. A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]
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Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
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Kunfi, A. et al. Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Reaction Kinetics, Mechanisms and Catalysis. [Link]
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- 7. researchgate.net [researchgate.net]
"4-(Prop-1-en-2-yl)benzaldehyde IUPAC name and structure"
An In-Depth Technical Guide to 4-(Prop-1-en-2-yl)benzaldehyde: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
In the landscape of modern organic synthesis and drug discovery, the utility of a molecule is defined by the strategic arrangement of its functional groups. Benzaldehyde derivatives, in particular, serve as foundational scaffolds for a vast array of more complex structures. This guide focuses on 4-(Prop-1-en-2-yl)benzaldehyde , a compound distinguished by its conjugated system linking an aromatic aldehyde with an isopropenyl group. This specific combination of a reactive aldehyde, a polymerizable alkene, and a modifiable aromatic ring presents a unique nexus for chemical derivatization.
This document provides an in-depth exploration of this compound, moving beyond a simple recitation of data. We will delve into its structural and physicochemical identity, propose logical and robust synthetic strategies grounded in established organic reactions, analyze its chemical reactivity, and discuss its current and potential applications for researchers in medicinal chemistry and materials science. The protocols and mechanistic discussions are presented from a practical, field-proven perspective, designed to empower fellow scientists to confidently incorporate this versatile building block into their research endeavors.
Molecular Identification and Structural Elucidation
The unambiguous identification of a chemical entity is the cornerstone of reproducible science. 4-(Prop-1-en-2-yl)benzaldehyde is systematically named according to IUPAC nomenclature, which precisely describes its molecular architecture.[1][2]
-
Parent Structure: Benzaldehyde, an aromatic ring bearing a formyl (-CHO) group.
-
Substituent: A "prop-1-en-2-yl" group. This is a three-carbon chain with a double bond between carbons 1 and 2, attached to the parent ring at position 2 of the propene chain.
-
Locator: The "4-" prefix indicates that the isopropenyl group is attached at the para position of the benzene ring, relative to the primary aldehyde functional group.
Synonyms for this compound include 4-isopropenylbenzaldehyde and 4-(1-methylethenyl)benzaldehyde.[1][2] For computational and database referencing, the following identifiers are critical.
| Identifier Type | Value | Source |
| IUPAC Name | 4-(Prop-1-en-2-yl)benzaldehyde | [PubChem][1] |
| CAS Number | 10133-50-3 | [PubChem][1] |
| PubChem CID | 14597914 | [PubChem][1] |
| Molecular Formula | C₁₀H₁₀O | [PubChem][1] |
| Molecular Weight | 146.19 g/mol | [PubChem][1] |
| InChIKey | IRWAASJGTLXGMV-UHFFFAOYSA-N | [BenchChem][2] |
| Canonical SMILES | CC(=C)C1=CC=C(C=C1)C=O | [BenchChem][2] |
Chemical Structure Diagram
The structural formula provides an immediate visual representation of the functional group arrangement.
Caption: 2D Structure of 4-(Prop-1-en-2-yl)benzaldehyde.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is essential for its purification, handling, and characterization.
Physicochemical Data
The following table summarizes the key physicochemical properties. It is important to note that experimental values can vary based on purity and measurement conditions.
| Property | Value | Notes |
| Physical State | Liquid (presumed) | Based on boiling point data. |
| Boiling Point | 60 °C @ 2 Torr | Data from chemical suppliers. |
| Density | 0.9765 g/cm³ | Data from chemical suppliers. |
| XLogP3 | 2.8 | A computed value indicating moderate lipophilicity.[1] |
Spectroscopic Profile (Predicted)
While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, we can predict the characteristic signals based on its structure. These predictions are invaluable for confirming the identity of a synthesized sample.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aldehydic Proton (-CHO): A singlet expected far downfield, typically in the δ 9.8-10.1 ppm range, due to the deshielding effect of the carbonyl group.
-
Aromatic Protons: Two distinct signals, each integrating to 2H, appearing as doublets in the δ 7.4-7.9 ppm region. The protons ortho to the aldehyde will be further downfield than those ortho to the isopropenyl group.
-
Vinyl Protons (=CH₂): Two distinct singlets (or very finely split doublets) in the δ 5.0-5.5 ppm range.
-
Methyl Protons (-CH₃): A singlet integrating to 3H, expected around δ 2.1-2.3 ppm.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
Carbonyl Carbon (-CHO): A highly deshielded signal, expected > δ 190 ppm.
-
Aromatic Carbons: Multiple signals between δ 125-150 ppm. The carbon attached to the aldehyde (ipso-carbon) and the carbon attached to the isopropenyl group will have distinct shifts.
-
Alkene Carbons: Two signals in the olefinic region, with the quaternary carbon (~δ 140-145 ppm) and the terminal CH₂ carbon (~δ 110-115 ppm).
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically δ 20-25 ppm.
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹.
-
C-H Stretch (Aldehyde): Two characteristic medium peaks around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C=C Stretch (Aromatic & Alkene): Medium to weak bands in the 1600-1650 cm⁻¹ region.
-
Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region, indicative of 1,4-disubstitution.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 146.073, corresponding to the molecular formula C₁₀H₁₀O.[1]
-
Key Fragments: Expect loss of the formyl group (-29, [M-CHO]⁺) and fragmentation patterns related to the isopropenyl substituent.
-
Proposed Synthetic Strategies
While this compound is available from commercial suppliers for research purposes, understanding its synthesis is crucial for designing derivatives or scaling up production. Based on established synthetic transformations, two highly plausible and robust routes are the Suzuki-Miyaura cross-coupling and the Wittig reaction.
Route 1: Suzuki-Miyaura Cross-Coupling
This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The strategy involves coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. For this target, the logical disconnection is between the aromatic ring and the isopropenyl group.
Retrosynthetic Analysis:
Caption: Retrosynthesis via Suzuki-Miyaura Coupling.
This approach couples the commercially available 4-formylphenylboronic acid with 2-bromopropene . The choice of a boronic acid is strategic due to its relative stability and ease of handling.
Experimental Protocol (Generalized):
-
Catalyst Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the aryl halide (2-bromopropene, 1.2 equivalents) in a suitable solvent system (e.g., a 3:1 mixture of DME/water or Toluene/Ethanol/Water).
-
Reagent Addition: Add 4-formylphenylboronic acid (1.0 equivalent) to the flask, followed by an aqueous solution of a base (e.g., Na₂CO₃ or K₃PO₄, 2.0-3.0 equivalents). The base is critical for activating the boronic acid in the transmetalation step of the catalytic cycle.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Route 2: Wittig Reaction
The Wittig reaction is another Nobel Prize-winning method, unparalleled for its reliability in forming alkenes from carbonyl compounds. This strategy forms the double bond of the isopropenyl group.
Retrosynthetic Analysis:
Caption: Retrosynthesis via Wittig Reaction.
This route involves the reaction of 4-acetylbenzaldehyde with a phosphorus ylide derived from methyltriphenylphosphonium bromide . This approach is highly effective because the reaction between a ketone and an ylide is predictable and high-yielding.
Experimental Protocol (Generalized):
-
Ylide Formation: In a flame-dried, two-neck flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C or -78 °C. Add a strong base (e.g., n-BuLi or NaHMDS, 1.05 equivalents) dropwise. The formation of the bright orange/red ylide indicates successful deprotonation. Allow the mixture to stir for 30-60 minutes.
-
Reaction with Ketone: Dissolve 4-acetylbenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the cold ylide solution. The color of the ylide will typically fade upon reaction. Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Workup and Purification: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with diethyl ether. The major byproduct, triphenylphosphine oxide, can be partially removed by filtration or precipitation from a nonpolar solvent like hexanes. Further purification of the desired alkene is achieved by flash column chromatography.
Chemical Reactivity and Synthetic Utility
The utility of 4-(prop-1-en-2-yl)benzaldehyde as a synthetic intermediate stems from the distinct reactivity of its three key functional components: the aldehyde, the alkene, and the aromatic ring.
Caption: Key Reaction Pathways for 4-(Prop-1-en-2-yl)benzaldehyde.
-
Reactions of the Aldehyde Group:
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 4-(prop-1-en-2-yl)benzoic acid, using standard oxidants like potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC).[2] This provides a route to ester and amide derivatives.
-
Reduction: The aldehyde is readily reduced to the primary alcohol, [4-(prop-1-en-2-yl)phenyl]methanol, using mild reducing agents such as sodium borohydride (NaBH₄).[2] This alcohol can be used in subsequent etherification or esterification reactions.
-
Reductive Amination: This is a powerful transformation for drug development, converting the aldehyde into a primary, secondary, or tertiary amine by reacting it with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).
-
Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, including Grignard reagents and organolithiums, to form secondary alcohols.
-
-
Reactions of the Isopropenyl Group:
-
Polymerization: The vinyl group makes this molecule a monomer suitable for radical polymerization, potentially leading to functionalized polystyrene-type materials where the aldehyde group can be used for post-polymerization modification.
-
Hydrogenation: The double bond can be selectively hydrogenated using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere, yielding 4-isopropylbenzaldehyde.
-
Electrophilic Addition: The alkene can undergo addition reactions with halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr).
-
-
Reactions of the Aromatic Ring:
-
Electrophilic Aromatic Substitution (EAS): The ring can undergo reactions such as nitration, halogenation, or Friedel-Crafts acylation.[2] The existing substituents will direct incoming electrophiles primarily to the positions ortho to the isopropenyl group.
-
Applications in Research and Drug Development
The unique trifunctional nature of this molecule makes it a valuable platform for generating molecular diversity.
-
Intermediate for Complex Synthesis: It serves as a versatile building block. For instance, the aldehyde can be used in multi-component reactions like the Ugi or Passerini reactions, while the isopropenyl group can participate in cycloadditions or metathesis reactions.
-
Probe for Biological Systems: The benzaldehyde core itself has been investigated for its ability to enhance the absorption of low-bioavailability drugs. Studies have shown that benzaldehyde can disturb the integrity of the lipid bilayer in cell membranes, thereby increasing their permeability.[3][4] This suggests that derivatives of 4-(prop-1-en-2-yl)benzaldehyde could be explored as novel excipients or as part of a prodrug strategy to improve pharmacokinetic profiles.
-
Potential Bioactivity: While specific studies on this molecule are limited, related phenylpropenes and benzaldehydes are known to possess a range of biological activities, including antimicrobial and anticancer properties.[2] This molecule represents a scaffold that can be systematically modified to explore structure-activity relationships (SAR) in these areas.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential to ensure safety. The safety profile can be inferred from data on benzaldehyde and other similar aromatic aldehydes.
-
Hazard Identification:
-
Combustible liquid.
-
Harmful if swallowed or inhaled.
-
Causes skin and eye irritation.
-
May cause respiratory irritation.
-
-
Recommended Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or neoprene).
-
Wear safety glasses or goggles and, if splashing is possible, a face shield.
-
Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.
-
Wear a lab coat.
-
-
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store away from strong oxidizing agents and strong bases.
-
The aldehyde is susceptible to oxidation to benzoic acid upon prolonged exposure to air. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
In all cases of exposure, seek medical advice.
-
Conclusion
4-(Prop-1-en-2-yl)benzaldehyde is more than a simple aromatic aldehyde; it is a synthetically versatile platform molecule. Its value lies in the orthogonal reactivity of its functional groups, which can be addressed selectively under different reaction conditions. For researchers in drug development, its benzaldehyde core offers an intriguing starting point for investigating absorption-enhancing moieties. For materials scientists, the polymerizable alkene provides a handle for creating novel functional polymers. By understanding its fundamental properties, reactivity, and plausible synthetic routes, scientists are well-equipped to unlock the full potential of this valuable chemical building block.
References
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Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 4-(Prop-1-en-2-yl)benzaldehyde. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Okuno, H., et al. (2013). 4-(Prop-2-yn-1-yloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(1), o125. Available at: [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 15, 2026, from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 4‐(prop‐2‐yn‐1‐yloxy)benzaldehyde (3). Retrieved January 15, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). A Solvent Free Wittig Reaction. Retrieved January 15, 2026, from [Link]
-
Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. Available at: [Link]
-
Global Substance Registration System. (n.d.). 4-(PROP-1-EN-2-YL)BENZALDEHYDE. Retrieved January 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 15, 2026, from [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) 4-(Prop-2-yn-1-yloxy)benzaldehyde. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 4-(Prop-2-en-1-yl)benzaldehyde. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzaldehyde. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 4-(2-propynyloxy) benzaldehyde. Retrieved January 15, 2026, from [Link]
-
Buchwald, S. L., & Martin, R. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 124(42), 12432-12433. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 4-(Prop-2-YN-1-YL)benzaldehyde. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Huang, W., et al. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in Pharmacology, 12, 663678. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
-
PubChemLite. (n.d.). 4-(prop-1-en-2-yl)benzaldehyde (C10H10O). Retrieved January 15, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]
-
Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved January 15, 2026, from [Link]
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An In-depth Technical Guide to 4-(Prop-1-en-2-yl)benzaldehyde (CAS No. 10133-50-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Prop-1-en-2-yl)benzaldehyde, also known by synonyms such as 4-isopropenylbenzaldehyde and p-isopropenylbenzaldehyde, is an aromatic aldehyde with the CAS number 10133-50-3. This compound is distinguished by a molecular structure that incorporates both an aldehyde and an isopropenyl group attached to a benzene ring. This dual functionality makes it a versatile building block in organic synthesis and a compound of interest for its potential biological activities. It belongs to the class of organic compounds known as phenylpropenes, which are characterized by a propene substituent bound to a phenyl group. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, potential applications, and safety considerations, tailored for a scientific audience.
Chemical and Physical Properties
4-(Prop-1-en-2-yl)benzaldehyde is a colorless to pale yellow liquid with a characteristic sweet, spicy, and herbal aroma. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 10133-50-3 | |
| Molecular Formula | C₁₀H₁₀O | |
| Molecular Weight | 146.19 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 249 °C (estimated) | |
| Flash Point | 99.34 °C (estimated) | |
| Density | 0.9765 g/cm³ | |
| Water Solubility | 0.29 g/L at 25 °C | |
| Solubility in other solvents | Soluble in ethanol, methanol, isopropanol, and ethyl acetate. | |
| Vapor Pressure | 0.0124 hPa at 20 °C; 0.0205 hPa at 25 °C (estimated) | |
| XLogP3-AA | 2.8 | |
| InChI Key | IRWAASJGTLXGMV-UHFFFAOYSA-N | |
| SMILES | CC(=C)C1=CC=C(C=C1)C=O |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-(prop-1-en-2-yl)benzaldehyde.
-
¹H and ¹³C NMR Spectroscopy : The aldehyde proton typically appears as a singlet around δ 9.8–10.0 ppm in the ¹H NMR spectrum. The isopropenyl group gives rise to characteristic signals for the vinyl protons (doublets around δ 5.3–5.5 ppm) and the methyl protons (a singlet around δ 1.8–2.0 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum is characterized by a strong carbonyl (C=O) stretching vibration at approximately 1700 cm⁻¹ and a C=C stretching vibration from the isopropenyl group and the aromatic ring around 1600 cm⁻¹.
Synthesis and Reactivity
The unique structure of 4-(prop-1-en-2-yl)benzaldehyde, featuring both an aldehyde and an alkene, allows for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.
Synthetic Approaches
While one source mentions a "phenolic aldehyde condensation reaction of benzaldehyde and ethylene," this is chemically unlikely. More plausible synthetic routes would involve the formation of the carbon-carbon bond between the aromatic ring and the isopropenyl group, or the introduction of the aldehyde functionality. Modern cross-coupling reactions are well-suited for this purpose.
A potential synthetic strategy is the Suzuki coupling reaction , which involves the palladium-catalyzed cross-coupling of an organoboron reagent with an organohalide.
Proposed Synthetic Workflow: Suzuki Coupling
"physical and chemical properties of 4-isopropenylbenzaldehyde"
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-isopropenylbenzaldehyde (also known as 4-(prop-1-en-2-yl)benzaldehyde). Intended for researchers, chemists, and professionals in the fields of polymer science, organic synthesis, and drug development, this document synthesizes critical data from various authoritative sources. It details the compound's structural characteristics, reactivity, and established analytical methodologies. Furthermore, it includes a discussion of its applications, safety and handling protocols, and a representative synthesis scheme to offer a holistic understanding of this versatile bifunctional molecule.
Compound Identification and Structure
4-Isopropenylbenzaldehyde is an aromatic compound characterized by the presence of both an aldehyde and an isopropenyl functional group attached to a benzene ring at the para position. This unique structure imparts dual reactivity, making it a valuable intermediate in various chemical syntheses.
-
IUPAC Name: 4-(prop-1-en-2-yl)benzaldehyde
-
CAS Number: 10133-50-3[1]
-
Molecular Formula: C₁₀H₁₀O[1]
-
Molecular Weight: 146.19 g/mol [2]
-
Chemical Structure: (Illustrative structure, not from search results)
Physicochemical Properties
The physical properties of 4-isopropenylbenzaldehyde are summarized in the table below. These characteristics are essential for its handling, purification, and use in various experimental setups.
| Property | Value | Source |
| Molecular Weight | 146.19 g/mol | [2] |
| Boiling Point (Tboil) | 505.08 K (231.93 °C) | [2] |
| Melting Point (Tfus) | 267.68 K (-5.47 °C) | [2] |
| Water Solubility | 157.9 mg/L @ 25 °C (estimated) | [1] |
| LogP (Octanol/Water Partition Coeff.) | 2.532 (Calculated) | [2] |
| Appearance | Liquid | [3] |
| Color | Yellow | [3] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is fundamental for the verification of the structure and purity of 4-isopropenylbenzaldehyde. The key spectral features are outlined below. The bifunctional nature of the molecule—possessing both an aromatic aldehyde and a vinyl group—gives rise to a distinct spectroscopic fingerprint.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~9.9-10.0 ppm), aromatic protons (two doublets in the ~7.5-7.9 ppm region), vinyl protons of the isopropenyl group (two singlets, ~5.2-5.5 ppm), and the methyl protons (singlet, ~2.2 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the aldehyde (~192 ppm), the aromatic carbons (in the ~128-140 ppm range), the sp² carbons of the isopropenyl group (~115 and ~145 ppm), and the methyl carbon (~21 ppm).
3.2. Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is typically observed around 1700-1710 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands are often visible around 2720 cm⁻¹ and 2820 cm⁻¹.
-
C=C Stretch (Isopropenyl & Aromatic): Absorption bands are expected in the 1600-1650 cm⁻¹ region.
-
=C-H Bending (out-of-plane): A band around 890-910 cm⁻¹ is characteristic of the C=CH₂ group.
3.3. Mass Spectrometry (MS)
In mass spectrometry, 4-isopropenylbenzaldehyde will exhibit a molecular ion (M⁺) peak at an m/z ratio corresponding to its molecular weight (146.19). Common fragmentation patterns would involve the loss of the aldehyde proton (M-1), the formyl group (M-29), or cleavage related to the isopropenyl substituent.
Chemical Properties and Reactivity
The reactivity of 4-isopropenylbenzaldehyde is governed by its two primary functional groups: the aldehyde and the isopropenyl moiety. This allows for a wide range of chemical transformations, making it a versatile building block in organic synthesis.
4.1. Reactions of the Aldehyde Group
The aldehyde group is susceptible to nucleophilic attack and oxidation.
-
Oxidation: It can be readily oxidized to the corresponding 4-isopropenylbenzoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: The aldehyde can be reduced to 4-isopropenylbenzyl alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Addition: It undergoes reactions typical of aldehydes, such as the Wittig reaction, Grignard reactions, and cyanohydrin formation.
4.2. Reactions of the Isopropenyl Group
The isopropenyl group is an alkene and thus undergoes electrophilic addition and polymerization reactions.
-
Polymerization: The vinyl group can undergo free-radical or cationic polymerization to form polymers with pendant benzaldehyde groups. This is one of its most significant applications.
-
Electrophilic Addition: It can react with electrophiles like halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) across the double bond.
-
Hydrogenation: The double bond can be selectively hydrogenated to an isopropyl group using catalysts like palladium on carbon (Pd/C) under controlled conditions.
The dual functionality allows for selective reactions. For instance, the aldehyde can be protected (e.g., as an acetal) before performing reactions on the isopropenyl group, and vice versa.
Diagram: Reactivity Profile of 4-Isopropenylbenzaldehyde
Caption: Major reaction pathways for 4-isopropenylbenzaldehyde.
Synthesis and Purification
A common laboratory-scale synthesis involves the Gattermann-Koch reaction or similar formylation methods starting from alkylbenzenes.[4] For instance, the formylation of an appropriate alkyl-substituted benzene in the presence of carbon monoxide and an acid catalyst can yield the target benzaldehyde.[4]
Representative Synthesis Protocol: Gattermann-Koch Formylation (Conceptual)
Causality: This method introduces a formyl group (-CHO) directly onto the aromatic ring. The choice of an alkylbenzene precursor and specific reaction conditions (catalyst, pressure, temperature) is critical for achieving good yield and regioselectivity (para-substitution).[4]
-
Reactant Preparation: Charge a high-pressure reactor with an appropriate alkylbenzene precursor, an aluminum halide catalyst (e.g., AlCl₃), and a suitable solvent.[4]
-
Pressurization: Introduce carbon monoxide (CO) and a hydrogen halide (e.g., HCl) into the reactor.[4]
-
Reaction: Maintain the reaction at a controlled temperature and pressure, allowing the formylation to proceed. The reaction progress should be monitored using an appropriate technique like GC or TLC.
-
Workup: Upon completion, the reaction is carefully quenched, typically with ice water. The organic product is extracted using a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The crude product is washed, dried, and purified. The primary method for purification is typically vacuum distillation or column chromatography on silica gel.
Self-Validation: The purity of the final product must be confirmed by the analytical methods described in Section 3 (NMR, IR, MS) and by gas chromatography (GC) to ensure the absence of starting materials and side products.
Applications
The unique bifunctional nature of 4-isopropenylbenzaldehyde makes it a valuable intermediate in several fields.
-
Polymer Chemistry: It is a key monomer for the synthesis of functional polymers. The resulting polymers, containing reactive aldehyde groups, can be used for post-polymerization modification, cross-linking, or as scaffolds for attaching other molecules, such as proteins or drugs.
-
Organic Synthesis: It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The aldehyde can be transformed into various other functional groups, while the isopropenyl group provides a handle for other reactions.
-
Fragrance and Flavor Industry: While this specific molecule is noted as "not for fragrance use," related structures like 4-isopropylbenzaldehyde (cuminaldehyde) are important fragrance compounds.[1][5] This highlights the role of the core benzaldehyde structure in this industry.
Safety and Handling
4-Isopropenylbenzaldehyde is a combustible liquid and presents several health hazards. Adherence to strict safety protocols is mandatory.
-
GHS Hazard Classification:
-
Flammable liquids (Category 4)[6]
-
Acute toxicity, Inhalation (Category 4)[6]
-
Skin irritation (Category 2)[6]
-
Serious eye irritation (Category 2A)[6]
-
Reproductive toxicity (Category 1B)[6]
-
Specific target organ toxicity - single exposure (Category 3, Respiratory system)[6]
-
Toxic to aquatic life with long-lasting effects[6]
-
-
Handling Precautions:
-
Work in a well-ventilated area or under a chemical fume hood.[6]
-
Avoid breathing vapors or mists.[6]
-
Keep away from heat, sparks, open flames, and hot surfaces.[6]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][6]
-
Avoid contact with skin and eyes.[3]
-
-
Storage:
-
Store in a tightly closed container in a cool, well-ventilated place.
-
For enhanced stability, it is often recommended to store under an inert atmosphere, such as nitrogen.[6]
-
-
First-Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]
-
Ingestion: Rinse mouth and immediately make the victim drink water (two glasses at most). Consult a physician.[6]
-
Inhalation: Remove the person to fresh air.[3]
-
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.[3][6]
References
-
The Good Scents Company. (n.d.). 4-isopropenyl benzaldehyde, 10133-50-3. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Isopropyl-benzaldehyde. Retrieved from [Link]
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PubChem, National Institutes of Health. (n.d.). 4-Isopropoxybenzaldehyde. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 4-(1-methylethyl)- (CAS 122-03-2). Retrieved from [Link]
- Google Patents. (2016). JP2016516038A - Formation of parapropylbenzaldehyde.
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ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]
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ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds. Retrieved from [Link]
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Cheméo. (n.d.). p-Isopropenylbenzaldehyde - Chemical & Physical Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-Isobutylbenzaldehyde an Important Intermediate for the Fragrance (+)- and (-)-Silvial®. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
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PubChem, National Institutes of Health. (n.d.). Benzaldehyde. Retrieved from [Link]
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University Course Material. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
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PubChem, National Institutes of Health. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]
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ResearchGate. (2012). Preparation of 4-(N-cytisinyl)benzaldehyde. Retrieved from [Link]
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"spectral data for 4-(Prop-1-en-2-yl)benzaldehyde"
An In-Depth Technical Guide to the Spectral Analysis of 4-(Prop-1-en-2-yl)benzaldehyde
Abstract
Introduction and Molecular Structure
4-(Prop-1-en-2-yl)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted at the para-position with an isopropenyl group. This bifunctional structure, containing a reactive aldehyde and a polymerizable alkene, makes it a valuable intermediate in organic synthesis. Accurate structural confirmation is paramount for its use in subsequent research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstone of this confirmation process.
For clarity in the following spectral assignments, the atoms in 4-(Prop-1-en-2-yl)benzaldehyde are numbered as shown below:
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectral data for 4-(Prop-1-en-2-yl)benzaldehyde. These predictions are derived from established substituent effects and analysis of experimental data for benzaldehyde and α-methylstyrene.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is predicted to show distinct signals for the aldehyde, aromatic, vinylic, and methyl protons. The electron-withdrawing aldehyde group will deshield adjacent protons (H-2, H-6, and H-7), shifting them downfield.
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H-7 (Aldehyde) | ~9.98 | Singlet (s) | 1H | The aldehyde proton is highly deshielded by the carbonyl group and lacks adjacent protons for coupling. Its chemical shift is characteristic of aromatic aldehydes (~10.0 ppm in benzaldehyde).[1] |
| H-2, H-6 (Aromatic) | ~7.85 | Doublet (d) | 2H | These protons are ortho to the strongly electron-withdrawing aldehyde group, causing significant deshielding. They are coupled to H-3 and H-5, respectively.[1][2] |
| H-3, H-5 (Aromatic) | ~7.55 | Doublet (d) | 2H | These protons are ortho to the electron-donating isopropenyl group and meta to the aldehyde. They are coupled to H-2 and H-6, respectively. |
| H-9a, H-9b (Vinylic) | ~5.45 / ~5.15 | Singlet (s) / Singlet (s) | 1H / 1H | These are geminal, non-equivalent vinylic protons. Their chemical shifts are characteristic of terminal alkenes. They appear as sharp singlets due to the absence of vicinal proton coupling. |
| H-10 (Methyl) | ~2.15 | Singlet (s) | 3H | This methyl group is attached to a double bond and is expected to resonate in this region. It is a singlet as there are no adjacent protons. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum provides a map of the carbon skeleton. The carbonyl carbon of the aldehyde is the most downfield signal, while the aromatic carbons are influenced by the electronic effects of both substituents.
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-7 (Carbonyl) | ~192.1 | The aldehyde carbonyl carbon is highly deshielded and characteristically appears in the 190-200 ppm range.[3] |
| C-8 (Quaternary) | ~148.5 | This vinylic carbon is deshielded due to its position on the double bond and attachment to the aromatic ring. |
| C-4 (Quaternary) | ~142.0 | This aromatic carbon is attached to the isopropenyl group. |
| C-1 (Quaternary) | ~136.5 | The ipso-carbon attached to the aldehyde group is deshielded.[3] |
| C-2, C-6 (Aromatic) | ~130.0 | These carbons are adjacent to the aldehyde-bearing carbon. |
| C-3, C-5 (Aromatic) | ~126.5 | These carbons are adjacent to the isopropenyl-bearing carbon. |
| C-9 (Vinylic) | ~115.0 | The terminal =CH₂ carbon of the isopropenyl group. |
| C-10 (Methyl) | ~21.5 | The methyl carbon of the isopropenyl group. |
Predicted Infrared (IR) Spectrum
The IR spectrum is ideal for identifying the key functional groups. The most prominent features will be the strong carbonyl stretch from the aldehyde and absorptions related to the alkene and aromatic ring.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity |
| ~3080 | Aromatic C-H | Stretch | Medium |
| ~2820, ~2730 | Aldehyde C-H | Stretch (Fermi Doublet) | Weak, Sharp |
| ~1705 | Aldehyde C=O | Stretch | Strong, Sharp |
| ~1630 | Alkene C=C | Stretch | Medium |
| ~1600, ~1490 | Aromatic C=C | Ring Stretch | Medium |
Causality Behind Predictions:
-
C=O Stretch: The carbonyl stretch for an aromatic aldehyde (~1710 cm⁻¹ in benzaldehyde) is expected to be slightly lower due to conjugation with the benzene ring.[4][5]
-
Aldehyde C-H Stretch: The presence of a Fermi doublet—two weak but sharp peaks around 2730 cm⁻¹ and 2820 cm⁻¹—is highly diagnostic for an aldehyde functional group.[4][5]
-
C=C Stretch: The isopropenyl group will exhibit a characteristic C=C stretching vibration around 1630 cm⁻¹.
Predicted Mass Spectrum (Electron Ionization, EI)
Electron Ionization is a "hard" ionization technique that provides valuable structural information through fragmentation. The mass spectrum will reveal the molecular weight and key structural motifs.
-
Molecular Ion (M⁺•): A peak at m/z = 146 corresponding to the molecular formula [C₁₀H₁₀O]⁺• is expected.
-
Key Fragmentation Pathways:
-
Loss of a Methyl Radical (M - 15): The most favorable fragmentation is often the loss of a methyl radical (•CH₃) from the isopropenyl group to form a stable, resonance-stabilized cation at m/z = 131 . This is predicted to be the base peak .
-
Loss of a Hydrogen Radical (M - 1): Loss of the aldehydic hydrogen radical (•H) leads to a strong peak at m/z = 145 .[6]
-
Loss of the Aldehyde Group (M - 29): Cleavage of the formyl radical (•CHO) results in a fragment at m/z = 117 .[6][7]
-
Caption: Predicted EI-MS fragmentation of 4-(Prop-1-en-2-yl)benzaldehyde.
Experimental Methodologies for Spectral Acquisition
To experimentally validate the predicted data, the following protocols should be employed. These methods are designed to be self-validating systems, ensuring data integrity and reproducibility.
Protocol for NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Accurately weigh 10-20 mg of 4-(Prop-1-en-2-yl)benzaldehyde for ¹H NMR (or 50-75 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
For ¹H NMR , acquire data using a standard single-pulse experiment. A 30° pulse angle with a relaxation delay of 1-2 seconds and 16-32 scans is typically sufficient.
-
For ¹³C NMR , acquire data using a proton-decoupled pulse sequence. A 45° pulse angle with a relaxation delay of 2 seconds and a higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum and assign chemical shifts for all signals.
-
Protocol for FT-IR Spectroscopy
-
Sample Preparation & Background Acquisition (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is immaculately clean by wiping it with a lint-free tissue soaked in isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the empty, clean ATR crystal. This is a critical step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.
-
-
Sample Analysis:
-
Place a single drop of neat 4-(Prop-1-en-2-yl)benzaldehyde directly onto the center of the ATR crystal, ensuring complete coverage.
-
Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with isopropanol immediately after the measurement to prevent cross-contamination.
-
Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction (via GC Inlet):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) coupled to the mass spectrometer. The GC will separate the compound from any impurities and introduce it into the ion source in a controlled manner.
-
-
Ionization and Analysis:
-
The sample molecules are bombarded with a beam of high-energy electrons (standardized at 70 eV) in the ion source.
-
The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion, generating the mass spectrum.
-
-
Data Interpretation:
-
Identify the molecular ion peak (M⁺•) to confirm the molecular weight.
-
Analyze the fragmentation pattern to identify characteristic losses and confirm structural features, comparing them to the predicted pathways.
-
Integrated Workflow for Structural Elucidation
The confirmation of the structure of 4-(Prop-1-en-2-yl)benzaldehyde is not reliant on a single technique but on the synergistic interpretation of all spectral data. The logical workflow below illustrates this process.
Caption: Integrated workflow for spectroscopic structure elucidation.
Conclusion
This guide provides a detailed, predictive spectroscopic profile for 4-(Prop-1-en-2-yl)benzaldehyde, grounded in the established principles of NMR, IR, and mass spectrometry. The predicted chemical shifts, absorption frequencies, and fragmentation patterns serve as a robust benchmark for researchers seeking to identify this compound. By following the provided experimental protocols, scientists can acquire high-quality data and confidently validate the structure, ensuring the integrity of their materials for applications in synthesis, materials science, and drug discovery.
References
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Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of benzaldehyde. Retrieved from [Link]
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Filo. (2025). Mass Spectra Fragmentation of Benzaldehyde. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). 1H NMR: Intermediate Level, Spectrum 6. Retrieved from [Link]
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Scribd. (n.d.). Fragmentation of BENZALDEHYDE. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of benzaldehyde. Retrieved from [Link]
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Chegg. (2019). Interpret the 13C NMR spectra of benzaldehyde. Retrieved from [Link]
-
YouTube. (2018). Part 21: Mass Spectrometry - Fragmentation and Interpretation. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
ACS Publications. (1983). Wavelength dependence of the multiphoton ionization-fragmentation mass spectrometric pattern of benzaldehyde. Retrieved from [Link]
-
Proprep. (n.d.). Draw the IR spectrum for Benzaldehyde and briefly give the rationale. Retrieved from [Link]
-
ResearchGate. (2001). Carbon-13 NMR study of poly(alpha–methylstyrene). Retrieved from [Link]
-
Chegg. (2021). Study the NMR spectrum of iso -propylbenzene, cumene (C9H12). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034029). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0006115). Retrieved from [Link]
-
Proprep. (n.d.). Analyze the IR spectra of benzaldehyde. Retrieved from [Link]
-
SpectraBase. (n.d.). A-methylstyrene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
The Good Scents Company. (n.d.). alpha-methyl styrene. Retrieved from [Link]
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ResearchGate. (2013). IR spectra of benzaldehyde at different concentrations. Retrieved from [Link]
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NIST. (n.d.). α-Methylstyrene. Retrieved from [Link]
-
MassBank. (2008). alpha-methylstyrene. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Infrared Spectra. Retrieved from [Link]
-
Restek. (n.d.). Alpha-Methylstyrene. Retrieved from [Link]
-
National Toxicology Program. (n.d.). Toxicology and Carcinogenesis Studies of alpha-Methylstyrene. Retrieved from [Link]
-
ResearchGate. (2025). Vibrational spectra and structure of isopropylbenzene. Retrieved from [Link]
-
Chegg. (2019). The 'H nmr spectrum of isopropylbenzene is shown. Retrieved from [Link]
-
ACS Publications. (2020). Sequence-Controlled α-Methylstyrene/Styrene Copolymers. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
PubChem. (n.d.). Cumene. Retrieved from [Link]
-
ACS Publications. (2020). Sequence-Controlled α-Methylstyrene/Styrene Copolymers: Syntheses and Sequence Distribution Resolution. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031446). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of (1-methylethyl)benzene (cumene). Retrieved from [Link]
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Boiling Point of 4-(Prop-1-en-2-yl)benzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the boiling point of 4-(Prop-1-en-2-yl)benzaldehyde (CAS 10133-50-3), a versatile aromatic building block. Addressing the needs of researchers and drug development professionals, this document synthesizes available data, explores the underlying physicochemical principles, and presents detailed methodologies for both experimental determination and computational prediction. By integrating theoretical knowledge with practical protocols, this guide serves as an authoritative resource for understanding and utilizing this key physical property.
Introduction to 4-(Prop-1-en-2-yl)benzaldehyde
4-(Prop-1-en-2-yl)benzaldehyde, also known as 4-isopropenylbenzaldehyde, is an organic compound featuring a benzaldehyde core substituted with an isopropenyl group at the para position.[1][2] Its molecular structure contains two reactive handles—an aldehyde and a double bond—making it a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and functional materials.[1] An accurate understanding of its physical properties, particularly its boiling point, is critical for purification, reaction engineering, and safety assessments.
Table 1: Core Physicochemical Properties of 4-(Prop-1-en-2-yl)benzaldehyde
| Property | Value | Source |
| CAS Number | 10133-50-3 | [2][3] |
| Molecular Formula | C₁₀H₁₀O | [1][4][5] |
| Molecular Weight | 146.19 g/mol | [1][2][3] |
| SMILES | CC(=C)C1=CC=C(C=C1)C=O | [1][4] |
| InChIKey | IRWAASJGTLXGMV-UHFFFAOYSA-N | [2][5] |
This guide will dissect the available boiling point data, place it in theoretical context, and provide actionable protocols for its verification and application in a laboratory setting.
Fundamentals of Boiling Point: A Physicochemical Perspective
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding it.[2] At this temperature, the substance undergoes a phase transition from liquid to gas. This property is fundamentally governed by the strength of intermolecular forces (IMFs); stronger IMFs require more thermal energy to overcome, resulting in a higher boiling point.[6]
For a molecule like 4-(Prop-1-en-2-yl)benzaldehyde, the primary IMFs at play are:
-
Van der Waals Forces (London Dispersion Forces): These forces increase with molecular size and surface area. The C₁₀H₁₀O structure has a significant surface area, leading to substantial dispersion forces.
-
Dipole-Dipole Interactions: The polar aldehyde group (-CHO) creates a permanent molecular dipole, leading to electrostatic attractions between adjacent molecules.
Understanding how molecular structure influences these forces is key to interpreting and predicting boiling points.
Boiling Point Data for 4-(Prop-1-en-2-yl)benzaldehyde
Table 2: Reported Boiling Point Data
| Boiling Point | Pressure | Data Type | Source |
| 249 °C | 1 atm (760 Torr) | Estimated | [1] |
| 60 °C | 2 Torr | Experimental | [3] |
The significant difference between these values underscores the critical relationship between pressure and boiling point. Distillation at reduced pressure (vacuum distillation) is a standard technique for purifying compounds that have very high boiling points or are thermally sensitive at atmospheric pressure.[7] The value of 60 °C at 2 Torr is a practical piece of data for laboratory purification via vacuum distillation. The 249 °C value is a computationally derived estimate for the normal boiling point.
Comparative Analysis with Structurally Related Compounds
To contextualize the boiling point of 4-(Prop-1-en-2-yl)benzaldehyde, it is instructive to compare it with its parent molecule, benzaldehyde, and its saturated analogue, 4-isopropylbenzaldehyde.
Table 3: Boiling Point Comparison of Related Benzaldehydes
| Compound | Structure | Molecular Weight ( g/mol ) | Normal Boiling Point (°C) |
| Benzaldehyde | C₇H₆O | 106.12 | ~179 °C[8][9] |
| 4-Isopropylbenzaldehyde | C₁₀H₁₂O | 148.20 | 235-236 °C |
| 4-(Prop-1-en-2-yl)benzaldehyde | C₁₀H₁₀O | 146.19 | ~249 °C (est.) [1] |
Analysis of Structure-Property Relationships:
-
Effect of the Substituent: The addition of the C₃H₅ isopropenyl group to the benzaldehyde core dramatically increases the molecular weight and surface area compared to benzaldehyde (146.19 vs. 106.12 g/mol ). This enhancement leads to significantly stronger van der Waals forces, which require more energy to overcome, thus elevating the boiling point by approximately 70 °C.[6]
-
Saturation vs. Unsaturation: Comparing the target molecule to 4-isopropylbenzaldehyde, which has a similar molecular weight, reveals a higher estimated boiling point for the unsaturated compound. This can be attributed to the rigid, planar nature of the isopropenyl group's double bond, which may allow for more efficient molecular packing and stronger intermolecular interactions compared to the more flexible isopropyl group.
Methodologies for Boiling Point Determination
Both experimental and computational methods can be employed to determine the boiling point of a compound. The choice depends on the availability of the substance, required accuracy, and available resources.
Part A: Experimental Determination Protocol
For novel or high-value compounds available in limited quantities, a micro-method is preferable to a full-scale distillation.[10] The micro-reflux method is a reliable technique that requires less than 5 mL of sample.[11]
Protocol: Micro-Reflux Boiling Point Determination
-
Apparatus Setup:
-
Place 2-3 mL of 4-(Prop-1-en-2-yl)benzaldehyde and a small magnetic stir bar or a few boiling chips into a 10 mL round-bottomed flask.
-
Fit a micro-condenser vertically onto the flask. Secure the joint with a clamp.
-
Connect the condenser to a chilled water source, ensuring water flows in at the bottom inlet and out at the top outlet.
-
Position the apparatus in a heating mantle or sand bath placed on a magnetic stirrer.
-
Insert a calibrated thermometer through the top of the condenser, positioning the bulb so it is just below the side-arm of the condenser, in the vapor path above the liquid surface. The bulb must not touch the liquid.
-
-
Heating and Measurement:
-
Begin stirring and gently heat the sample.
-
Observe the liquid as it begins to boil and a ring of condensing vapor (the reflux ring) rises up the flask.
-
Continue heating until the reflux ring stabilizes around the thermometer bulb. The vapor will continuously condense on the bulb and drip back into the flask.[11]
-
Record the stable temperature reading on the thermometer. This is the experimental boiling point.
-
Simultaneously, record the ambient atmospheric pressure using a barometer.
-
-
Pressure Correction (if necessary):
-
If the measured atmospheric pressure deviates from standard pressure (760 mmHg), a correction may be applied to normalize the boiling point.
-
This protocol is self-validating as a stable, constant temperature reading during active reflux indicates that the vapor is in equilibrium with the boiling liquid, providing an accurate measurement.[7]
Caption: Workflow for micro-reflux boiling point determination.
Part B: Computational Prediction Workflow
The estimated boiling point of 249 °C was likely generated using a Quantitative Structure-Property Relationship (QSPR) model.[1] QSPR is a computational methodology that correlates the structural features of molecules with their physicochemical properties.[3][4][12]
The QSPR Prediction Process:
-
Molecular Structure Input: The process begins with a 2D or 3D representation of the molecule, typically in a format like SMILES.[13]
-
Descriptor Calculation: Sophisticated software calculates a large number of "molecular descriptors." These are numerical values that encode different aspects of the molecule's topology, geometry, and electronic properties.[3]
-
Model Building: Using a dataset of compounds with known experimental boiling points, a statistical model is trained. This model finds the mathematical relationship between the calculated descriptors and the experimental boiling points. Common techniques include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN).[1][4][5]
-
Property Prediction: Once the model is validated, the descriptors for a new molecule (like 4-(prop-1-en-2-yl)benzaldehyde) are fed into the model, which then predicts its boiling point.
This approach allows for rapid property estimation without the need for physical synthesis or experimentation, proving invaluable in early-stage research and large-scale screening.[12]
Caption: A typical workflow for QSPR boiling point prediction.
Conclusion
The normal boiling point of 4-(Prop-1-en-2-yl)benzaldehyde is estimated to be approximately 249 °C . This value is consistent with the principles of intermolecular forces when compared to structurally similar compounds. For practical laboratory purification, the experimentally determined boiling point of 60 °C at 2 Torr is the most relevant figure. This guide has provided both the theoretical foundation for understanding these values and the detailed, validated protocols for their experimental determination and computational prediction. The synergy of these approaches provides researchers with a robust toolkit for leveraging the physicochemical properties of this important chemical intermediate.
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4-(Prop-1-en-2-yl)benzaldehyde (CAS 10133-50-3) - Scent.vn. [Link]
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A Technical Guide to the Solubility of 4-Isopropenylbenzaldehyde in Organic Solvents for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-isopropenylbenzaldehyde, a key intermediate in the synthesis of various chemical compounds. In the absence of extensive empirical solubility data in publicly available literature, this guide emphasizes a foundational, predictive approach rooted in the principle of "like dissolves like." We will explore the physicochemical properties of 4-isopropenylbenzaldehyde and a curated selection of organic solvents. This guide is designed to empower researchers, scientists, and drug development professionals to make informed decisions on solvent selection for purification, reaction, and formulation processes involving this compound. Furthermore, a detailed, self-validating experimental protocol for the quantitative determination of solubility is provided, enabling the generation of precise and reliable data in the laboratory setting.
Introduction: Understanding the Significance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 4-isopropenylbenzaldehyde is a critical physicochemical parameter that profoundly influences its behavior in various stages of drug development and chemical synthesis. From reaction kinetics and purification efficiency to formulation and bioavailability, understanding and controlling solubility is paramount. This guide will provide a robust framework for approaching the solubility of 4-isopropenylbenzaldehyde in common organic solvents, moving from theoretical prediction to practical, quantitative measurement.
Physicochemical Properties of 4-Isopropenylbenzaldehyde
To predict the solubility of 4-isopropenylbenzaldehyde, we must first understand its molecular structure and inherent physicochemical properties.
-
Molecular Formula: C₁₀H₁₀O
-
Molecular Weight: 146.19 g/mol
-
Structure:
-
An aromatic ring (benzene) contributes to non-polar character.
-
An aldehyde group (-CHO) introduces polarity and the potential for hydrogen bonding as an acceptor.
-
An isopropenyl group (-C(CH₃)=CH₂) adds to the non-polar, hydrocarbon nature of the molecule.
-
The presence of both polar (aldehyde) and non-polar (benzene ring, isopropenyl group) moieties suggests that 4-isopropenylbenzaldehyde will exhibit a nuanced solubility profile, with preferential solubility in solvents of intermediate polarity.
The Principle of "Like Dissolves Like": A Predictive Framework
The adage "like dissolves like" is a cornerstone of solubility prediction.[1][2] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The primary intermolecular forces at play are:
-
Dispersion Forces (van der Waals forces): Present in all molecules, these are the primary forces of attraction in non-polar compounds.
-
Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F).
Aldehydes and ketones can act as hydrogen bond acceptors via the carbonyl oxygen and can engage in dipole-dipole interactions.[3][4][5][6] Their solubility in water decreases as the carbon chain length increases, due to the growing dominance of the non-polar hydrocarbon portion.[5][6][7] Generally, aldehydes and ketones are soluble in most common organic solvents.[3][5][6]
Predicted Solubility of 4-Isopropenylbenzaldehyde in Common Organic Solvents
Based on the structure of 4-isopropenylbenzaldehyde and the properties of common organic solvents, we can predict its relative solubility. The following table provides a qualitative prediction of solubility, which should be confirmed by experimental determination.
| Solvent | Class | Predicted Solubility | Rationale |
| Hexane | Non-polar Aliphatic | Low to Moderate | The aromatic ring and isopropenyl group will have some affinity for hexane, but the polar aldehyde group will limit solubility. |
| Toluene | Non-polar Aromatic | High | The aromatic nature of both the solute and solvent will lead to strong dispersion forces and favorable π-π stacking interactions. |
| Dichloromethane | Polar Aprotic | High | The polarity is suitable to interact with the aldehyde group, while its organic nature accommodates the non-polar parts of the molecule. |
| Acetone | Polar Aprotic | High | The polar carbonyl group of acetone will interact favorably with the aldehyde group of the solute. |
| Ethyl Acetate | Polar Aprotic | High | Offers a good balance of polarity to interact with the aldehyde group and non-polar character to dissolve the rest of the molecule. |
| Isopropanol | Polar Protic | Moderate to High | The alcohol can act as a hydrogen bond donor to the aldehyde's carbonyl oxygen, and its alkyl chain is compatible with the non-polar regions. |
| Ethanol | Polar Protic | Moderate | Similar to isopropanol, but its higher polarity may make it slightly less effective at solvating the non-polar portions of the molecule. |
| Methanol | Polar Protic | Low to Moderate | The high polarity and strong hydrogen bonding network of methanol may not be ideal for solvating the largely non-polar 4-isopropenylbenzaldehyde. |
| Water | Polar Protic | Very Low | The large non-polar surface area of the molecule will dominate, leading to poor solubility in water. A safety data sheet for the similar compound 4-isopropylbenzaldehyde indicates a water solubility of 1 g/L at 20°C, suggesting low but not zero solubility.[8] |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed, step-by-step methodology for the accurate determination of the solubility of 4-isopropenylbenzaldehyde in a given organic solvent. This protocol is designed to be self-validating by ensuring equilibrium is reached.
Materials and Equipment
-
4-Isopropenylbenzaldehyde (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps and PTFE septa (e.g., 4 mL or 20 mL)
-
Constant temperature shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Class A glassware
Experimental Workflow Diagram
Caption: Experimental workflow for the quantitative determination of solubility.
Detailed Step-by-Step Methodology
-
Preparation of Calibration Standards:
-
Accurately weigh a known amount of 4-isopropenylbenzaldehyde and dissolve it in a volumetric flask with the chosen solvent to create a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of at least five calibration standards that bracket the expected solubility range.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 4-isopropenylbenzaldehyde to a vial containing a precisely known volume or weight of the solvent. "Excess" means that undissolved solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to ensure equilibrium is reached. A minimum of 24 hours is recommended, but 48-72 hours is preferable to ensure the system is at steady state. A self-validating approach is to take measurements at 24, 48, and 72 hours; equilibrium is reached when the measured solubility no longer changes.
-
-
Sampling and Sample Preparation:
-
Remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes in a temperature-controlled environment.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately attach a syringe filter and dispense the clear, filtered solution into a clean, pre-weighed vial. The filtration step is crucial to remove any undissolved microparticles.
-
Accurately weigh the filtered solution to determine the mass.
-
Dilute a known weight or volume of the filtered solution with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method for the quantification of 4-isopropenylbenzaldehyde. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of >0.995.
-
Inject the diluted sample solution.
-
-
Calculation of Solubility:
-
Using the regression equation from the calibration curve, determine the concentration of 4-isopropenylbenzaldehyde in the diluted sample.
-
Calculate the concentration in the original, undiluted saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).
-
Trustworthiness and Self-Validation
The described protocol incorporates several self-validating steps to ensure the trustworthiness of the generated data:
-
Visual Confirmation of Excess Solid: Ensures that the solution is indeed saturated.
-
Time-to-Equilibrium Study: Confirming that the measured solubility is constant over an extended period (e.g., 24, 48, 72 hours) demonstrates that true equilibrium has been achieved.
-
High-Quality Calibration Curve: A linear calibration curve with a high correlation coefficient validates the accuracy of the analytical method.
-
Use of High-Purity Materials: Minimizes the impact of impurities on the solubility measurement.
Conclusion
References
-
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]
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-
University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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Metasci. (n.d.). Safety Data Sheet 4-Isopropylbenzaldehyde. [Link]
-
University of Waterloo. (2023, August 31). Solubility of Organic Compounds. [Link]
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LibreTexts Chemistry. (2019, January 14). 3.10: Properties of Aldehydes and Ketones. [Link])
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-
Wikipedia. (2023, November 29). Hansen solubility parameter. [Link]
-
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LibreTexts Chemistry. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. [Link])
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An In-depth Technical Guide on the Natural Occurrence of 4-(Prop-1-en-2-yl)benzaldehyde
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 4-(prop-1-en-2-yl)benzaldehyde, a naturally occurring aromatic aldehyde. This document delves into its known natural sources, explores its putative biosynthetic pathway, outlines detailed analytical methodologies for its identification and quantification, and discusses its potential ecological roles and biological activities.
Introduction: Unveiling 4-(Prop-1-en-2-yl)benzaldehyde
4-(Prop-1-en-2-yl)benzaldehyde, also known as 4-isopropenylbenzaldehyde, is an organic compound with the chemical formula C₁₀H₁₀O.[1] It belongs to the class of aromatic aldehydes, characterized by a benzene ring substituted with a formyl group. What distinguishes this molecule is the presence of an isopropenyl (prop-1-en-2-yl) group at the para position of the benzaldehyde core. This structural feature, a result of the intersection of phenylpropanoid and isoprenoid biosynthetic pathways, imbues it with unique chemical properties and potential biological activities. While not as ubiquitous as other benzaldehydes like vanillin or cinnamaldehyde, 4-(prop-1-en-2-yl)benzaldehyde represents an intriguing target for natural product chemists and pharmacologists.
Table 1: Chemical Identification of 4-(Prop-1-en-2-yl)benzaldehyde
| Identifier | Value |
| IUPAC Name | 4-(Prop-1-en-2-yl)benzaldehyde |
| Synonyms | 4-Isopropenylbenzaldehyde, p-Isopropenylbenzaldehyde |
| CAS Number | 10133-50-3 |
| Molecular Formula | C₁₀H₁₀O |
| Molecular Weight | 146.19 g/mol |
| InChI Key | IRWAASJGTLXGMV-UHFFFAOYSA-N |
| SMILES | C=C(C)c1ccc(C=O)cc1 |
Natural Occurrence: A Rare Aromatic Jewel
The known natural occurrence of 4-(prop-1-en-2-yl)benzaldehyde is limited, suggesting it may be a specialized metabolite within the plant kingdom. The primary and most well-documented source of this compound is the essential oil of Roman chamomile (Chamaemelum nobile, syn. Anthemis nobilis), a member of the Asteraceae family. However, it is important to note that while present, it is not a major constituent of the oil, which is typically dominated by esters of angelic and tiglic acids. Its presence as a minor or trace component underscores the need for sensitive analytical techniques for its detection and quantification.
The limited known distribution of this compound may be attributed to the specific enzymatic machinery required for its biosynthesis, which may not be widespread among plants. Further phytochemical screening of other species within the Asteraceae family and other aromatic plants could potentially reveal new natural sources of 4-(prop-1-en-2-yl)benzaldehyde.
Biosynthesis: A Tale of Two Pathways
The biosynthesis of 4-(prop-1-en-2-yl)benzaldehyde is not explicitly elucidated in the scientific literature. However, based on the known pathways of related compounds, a putative biosynthetic route can be proposed. This pathway represents a fascinating convergence of two major routes of secondary metabolism in plants: the Shikimate-Phenylpropanoid Pathway and the Mevalonate (MVA) or 2-C-Methyl-D-erythritol 4-phosphate (MEP) Pathway .[2][3][4]
-
Formation of the Benzaldehyde Core (Shikimate-Phenylpropanoid Pathway): The biosynthesis of the benzaldehyde moiety begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. Phenylalanine is converted to cinnamic acid, which then undergoes a series of enzymatic modifications, including hydroxylation, methylation, and side-chain cleavage, to yield benzaldehyde.[3]
-
Formation of the Isopropenyl Side Chain (Isoprenoid Pathway): The isopropenyl group is a five-carbon (C5) unit derived from the isoprenoid pathway. This pathway, operating either through the cytosolic mevalonate (MVA) route or the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) route, produces the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[2][5]
-
The Crucial Link: Prenylation: The key step in the formation of 4-(prop-1-en-2-yl)benzaldehyde is the attachment of a C5 prenyl group (likely from DMAPP) to the benzaldehyde precursor. This reaction is catalyzed by a class of enzymes known as prenyltransferases .[6][7] These enzymes facilitate the electrophilic substitution of an aromatic ring with a prenyl group. In the context of 4-(prop-1-en-2-yl)benzaldehyde, a prenyltransferase would likely act on a benzaldehyde derivative.
-
Final Modification to the Isopropenyl Group: The direct product of prenylation would be a compound with a prenyl (3-methyl-2-buten-1-yl) side chain. The formation of the isopropenyl (prop-1-en-2-yl) group would require a subsequent enzymatic rearrangement or modification of the prenyl side chain. The exact nature of this enzymatic step is currently unknown and represents a key area for future research.
Figure 1: A putative biosynthetic pathway for 4-(prop-1-en-2-yl)benzaldehyde.
Analytical Methodologies: Extraction, Identification, and Quantification
The analysis of 4-(prop-1-en-2-yl)benzaldehyde from natural sources requires a multi-step approach involving extraction, separation, and characterization.
Extraction and Isolation
Given its presence in essential oils, steam distillation or hydrodistillation are suitable methods for the initial extraction of volatile compounds from plant material, such as the flowers of Chamaemelum nobile. For a more targeted approach or for non-volatile precursors, solvent extraction with organic solvents of varying polarity (e.g., hexane, dichloromethane, ethyl acetate) can be employed. Subsequent purification of the crude extract can be achieved using column chromatography on silica gel or preparative thin-layer chromatography (TLC).
Figure 2: A general workflow for the extraction and isolation of 4-(prop-1-en-2-yl)benzaldehyde.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the analytical technique of choice for the identification and quantification of volatile compounds like 4-(prop-1-en-2-yl)benzaldehyde in complex mixtures such as essential oils.
Experimental Protocol:
-
Sample Preparation: Dilute the essential oil or purified fraction in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
GC Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3-5 °C/min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 350.
-
Predicted Mass Fragmentation Pattern:
The mass spectrum of 4-(prop-1-en-2-yl)benzaldehyde is expected to show a molecular ion peak [M]⁺ at m/z 146. Key fragmentation pathways would likely involve:
-
Loss of a hydrogen radical (-H•): A prominent peak at m/z 145, characteristic of benzaldehydes.
-
Loss of the formyl group (-CHO•): A peak at m/z 117.
-
Loss of a methyl radical (-CH₃•) from the isopropenyl group: A peak at m/z 131.
-
Cleavage of the entire isopropenyl group: A peak corresponding to the benzaldehyde cation at m/z 105.
-
Further fragmentation of the aromatic ring: Characteristic peaks at m/z 77 (phenyl cation) and 51.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the unambiguous structural elucidation of the isolated compound. Both ¹H and ¹³C NMR are required.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
-
Aldehyde proton (-CHO): A singlet around δ 9.9-10.0 ppm.
-
Aromatic protons: Two doublets in the range of δ 7.5-7.9 ppm, characteristic of a para-substituted benzene ring.
-
Vinylic protons (=CH₂): Two singlets or narrow multiplets around δ 5.1-5.5 ppm.
-
Methyl protons (-CH₃): A singlet around δ 2.1-2.2 ppm.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
-
Carbonyl carbon (-CHO): A signal around δ 192 ppm.
-
Aromatic carbons: Signals in the range of δ 125-150 ppm. The carbon attached to the isopropenyl group would be around δ 148 ppm, and the carbon attached to the aldehyde group around δ 135 ppm.
-
Vinylic carbons: Signals around δ 112 ppm (=CH₂) and δ 143 ppm (=C(CH₃)-).
-
Methyl carbon (-CH₃): A signal around δ 21 ppm.
Ecological Role: A Plant's Chemical Defense and Communication
While specific studies on the ecological role of 4-(prop-1-en-2-yl)benzaldehyde are lacking, its chemical nature as a phenylpropanoid derivative suggests several potential functions in the producing plant.[8][9][10][11] Phenylpropanoids are well-known for their roles in:
-
Plant Defense: Aromatic aldehydes often exhibit antimicrobial and insecticidal properties, protecting the plant from pathogens and herbivores.[8] The lipophilic nature of the isopropenyl group may enhance its ability to penetrate microbial cell membranes or insect cuticles.
-
Pollinator Attraction: As a volatile organic compound, it may contribute to the overall floral scent profile of Chamaemelum nobile, playing a role in attracting pollinators.
-
Allelopathy: It could be released into the soil to inhibit the growth of competing plant species.
Biological Activities and Potential Applications
The unique structure of 4-(prop-1-en-2-yl)benzaldehyde suggests a range of potential biological activities that are of interest to drug development professionals.[12]
-
Antimicrobial and Antifungal Activity: Benzaldehyde and its derivatives are known to possess antimicrobial properties.[13][14][15] The presence of the isopropenyl group may modulate this activity. Studies on other prenylated aromatic compounds have shown significant antimicrobial and antibiofilm efficacy.[12] This suggests that 4-(prop-1-en-2-yl)benzaldehyde could be a lead compound for the development of new antimicrobial agents.
-
Anticancer Activity: Some benzaldehyde derivatives have demonstrated cytotoxicity against various cancer cell lines.[16][17][18] The proposed mechanisms often involve the induction of apoptosis or autophagy. The potential anticancer properties of 4-(prop-1-en-2-yl)benzaldehyde warrant further investigation.
-
Antioxidant Activity: The phenolic nature of related compounds suggests that it might possess antioxidant properties, although the aldehyde group can also participate in redox reactions.
Toxicological Profile
Conclusion and Future Directions
4-(Prop-1-en-2-yl)benzaldehyde is a fascinating, albeit understudied, natural product. Its occurrence in Roman chamomile, a plant with a long history of medicinal use, and its putative biosynthetic origin at the crossroads of major metabolic pathways make it a compelling subject for further research. The key areas for future investigation include:
-
Broadening the search for its natural sources.
-
Elucidating the specific enzymatic steps in its biosynthesis, particularly the formation of the isopropenyl group.
-
Comprehensive evaluation of its antimicrobial, anticancer, and other biological activities.
-
Detailed toxicological profiling to assess its safety for potential applications.
This in-depth technical guide provides a solid foundation for researchers and scientists to embark on further exploration of this promising natural compound.
References
-
Benchchem. 4-(Prop-1-en-2-yl)benzaldehyde | 10133-50-3.
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Yazaki, K., Sasaki, K., & Terasaka, K. (2009). Prenylation of aromatic compounds, a key diversification of plant secondary metabolites. Phytochemistry, 70(15-16), 1739-1745.
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Munakata, R., et al. (2024). Catalytic mechanism underlying the regiospecificity of coumarin-substrate transmembrane prenyltransferases in Apiaceae. Plant and Cell Physiology.
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Rehman, R., et al. (2016). Biosynthesis of essential oils in aromatic plants: A review. Food Reviews International, 32(2), 117-160.
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Ariyoshi-Kishino, K., et al. (2010). Tumor-specific cytotoxicity and type of cell death induced by benzaldehyde. Anticancer Research, 30(12), 5069-5076.
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Rehman, R., et al. (2016). Biosynthesis of essential oils in aromatic plants: A review. Semantic Scholar.
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Rehman, R., et al. (2016). Biosynthesis of essential oils in aromatic plants: A review. Food Reviews International.
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Global Substance Registration System. 4-(PROP-1-EN-2-YL)BENZALDEHYDE.
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Papanikolaou, A., et al. Evaluation of the effect of benzaldehyde derivatives in human cancer cells. RGCC International.
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Supporting Information for a chemical synthesis paper.
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Wang, J., et al. (2020). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Molecules, 25(18), 4259.
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Tian, X., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. BMC Plant Biology, 11, 88.
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Rodrigues, J. L., et al. (2022). Plant Prenylflavonoids and Prenyltransferases Related to their Biosynthesis. International Journal of Molecular Sciences, 23(3), 1693.
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Wikipedia. Phenylpropanoid metabolism.
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González-García, V., et al. (2023). Phenylpropanoid Derivatives and Their Role in Plants' Health and as antimicrobials. Molecules, 28(20), 7179.
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Yazaki, K., et al. (2009). Prenylation of aromatic compounds, a key diversification of plant secondary metabolites. Phytochemistry, 70(15-16), 1739-1745.
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Chappell, J. (1995). Isoprenoid Biosynthesis in Plants: Carbon Partitioning Within the Cytoplasmic Pathway. Annual Review of Plant Physiology and Plant Molecular Biology, 46, 521-547.
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Gomes, D., et al. (2022). Plant aromatic prenyltransferases involved in the prenylation of flavonoids. ResearchGate.
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Wikipedia. Phenylpropanoid.
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Al-Ostath, A. I., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Journal of Pathogens, 2016, 7506925.
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El-Gammal, O. A., et al. (2015). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Chemistry Central Journal, 9, 39.
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Rehman, R., et al. (2018). Biosynthetic Factories of Essential Oils: The Aromatic Plants. Natural Products Chemistry & Research, 6(4).
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Al-Ostath, A. I., et al. (2022). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 34(4), 101969.
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Exploring antiproliferative activities and kinase profile of ortho-substituted N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)benzamides. ResearchGate.
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Ritmaleni, R., et al. (2012). The effect of benzaldehyde excess in the synthesis of LR-2 and the cytotoxicity activity of LR-2 againts HeLa cancer cell line. Indonesian Journal of Pharmacy, 23(1), 57-62.
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Mass Spectrometry: Fragmentation.
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Dong, N. Q., & Lin, H. X. (2021). Contribution of phenylpropanoid metabolism to plant development and plant–environment interactions. Journal of Integrative Plant Biology, 63(1), 180-209.
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Clomburg, J. M., et al. (2019). Two-step pathway for isoprenoid synthesis. Proceedings of the National Academy of Sciences, 116(4), 1237-1242.
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Sharma, A., et al. (2019). Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress. Molecules, 24(13), 2452.
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Dr. Puspendra Classes. (2018). Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde [Video]. YouTube.
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Athar, A. (2020). Bioactive Compounds Sources through Aromatic Plants. International Journal of Advanced Research in Science, Communication and Technology, 2(1), 1-5.
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Methodological & Application
Application Notes & Protocols for the Synthesis of 4-(Prop-1-en-2-yl)benzaldehyde
Abstract
4-(Prop-1-en-2-yl)benzaldehyde, also known as 4-isopropenylbenzaldehyde, is a valuable bifunctional organic compound featuring both an aldehyde and an isopropenyl moiety. This unique structure makes it a critical building block in the synthesis of pharmaceuticals, specialty polymers, and fine chemicals. The aldehyde group serves as a handle for a wide range of chemical transformations, while the isopropenyl group offers a site for polymerization or further functionalization. This document provides a comprehensive guide to the principal synthetic routes for preparing 4-(prop-1-en-2-yl)benzaldehyde, designed for researchers in both academic and industrial settings. We will explore several robust methodologies, including Wittig olefination, Suzuki-Miyaura coupling, and the Heck reaction. For each method, we provide a detailed theoretical background, step-by-step experimental protocols, and a discussion of the relative merits and challenges.
General Synthesis and Purification Workflow
The synthesis of 4-(prop-1-en-2-yl)benzaldehyde involves the formation of a carbon-carbon bond to append the isopropenyl group to a benzaldehyde scaffold. The general workflow, regardless of the specific synthetic route, follows a logical progression from reaction setup to the isolation and purification of the final product.
Caption: General experimental workflow for synthesis and purification.
Method 1: Wittig Olefination
The Wittig reaction is a cornerstone of alkene synthesis, enabling the conversion of a carbonyl group into a carbon-carbon double bond with high reliability.[1] In this approach, 4-formylbenzaldehyde is reacted with a phosphorus ylide (a Wittig reagent) generated from an isopropylphosphonium salt. The strong P=O bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction.[2]
Reaction Mechanism
The reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[1][3] This intermediate then collapses to yield the desired alkene and triphenylphosphine oxide. For non-stabilized ylides, such as the one used here, this process is typically rapid and kinetically controlled.[3]
Caption: Simplified Wittig reaction pathway.
Experimental Protocol
Step A: Preparation of Isopropyltriphenylphosphonium Bromide
-
To a solution of triphenylphosphine (1.0 eq) in dry toluene, add 2-bromopropane (1.1 eq).
-
Heat the mixture at reflux for 24 hours under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the reaction mixture to room temperature, allowing the phosphonium salt to precipitate.
-
Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Step B: Ylide Formation and Reaction with 4-Formylbenzaldehyde
-
Suspend isopropyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq), to the suspension.[4] Allow the mixture to stir for 1 hour at this temperature, during which a characteristic color change (often to orange or deep red) indicates ylide formation.
-
Dissolve 4-formylbenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Proceed with the work-up as described in the general workflow (Section 1). Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-(prop-1-en-2-yl)benzaldehyde.
Data Summary
| Reagent/Parameter | Molar Eq. | Notes |
| 4-Formylbenzaldehyde | 1.0 | Starting material |
| Isopropyltriphenylphosphonium Bromide | 1.2 | Wittig salt |
| n-Butyllithium (n-BuLi) | 1.1 | Strong base for ylide generation |
| Solvent | - | Anhydrous THF |
| Temperature | -78 °C to RT | Controlled temperature addition |
| Typical Yield | 60-80% | Yields vary based on scale and purity of reagents |
Method 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[5][6] For this synthesis, one can couple 4-formylphenylboronic acid with an isopropenyl halide or, more commonly, couple 4-bromobenzaldehyde with an isopropenylboronic acid derivative.[7][8] The latter is often preferred due to the commercial availability of 4-bromobenzaldehyde.
Catalytic Cycle
The mechanism involves three key steps:[5]
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 4-bromobenzaldehyde) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron species transfers its organic group (isopropenyl) to the palladium center, regenerating the boron species.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Experimental Protocol
-
In a Schlenk flask, combine 4-bromobenzaldehyde (1.0 eq), isopropenylboronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically toluene/water or dioxane/water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Proceed with the standard aqueous work-up (Section 1). The crude product should be purified by column chromatography to remove residual catalyst and byproducts.
Data Summary
| Reagent/Parameter | Molar Eq. | Notes |
| 4-Bromobenzaldehyde | 1.0 | Aryl halide partner |
| Isopropenylboronic acid pinacol ester | 1.2 | Organoboron partner |
| Pd(PPh₃)₄ | 0.03 | Palladium(0) catalyst |
| K₂CO₃ | 2.5 | Inorganic base |
| Solvent | - | Toluene/Water (4:1) |
| Typical Yield | 75-90% | Generally high-yielding and reliable |
Method 3: Palladium-Catalyzed Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[9][10] To synthesize 4-(prop-1-en-2-yl)benzaldehyde, 4-bromobenzaldehyde can be coupled with a suitable isopropenyl source, such as isopropenyl acetate or 2,3-dimethyl-1,3-butadiene, in the presence of a palladium catalyst and a base. The reaction generally exhibits good functional group tolerance.[10]
Catalytic Cycle
The Heck reaction mechanism is similar to the Suzuki coupling but differs in the second half of the cycle:[11]
-
Oxidative Addition: Pd(0) inserts into the aryl-halide bond (Ar-X).
-
Migratory Insertion (Syn-addition): The alkene coordinates to the Pd(II) complex and inserts into the Pd-Ar bond.
-
Beta-Hydride Elimination (Syn-elimination): A hydrogen atom on the adjacent carbon is eliminated, forming the C=C double bond of the product and a hydrido-palladium complex (H-Pd-X).
-
Base-promoted Regeneration: A base regenerates the Pd(0) catalyst from the H-Pd-X complex.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol
-
Charge a sealable reaction tube with 4-bromobenzaldehyde (1.0 eq), a palladium source like palladium(II) acetate (Pd(OAc)₂) (0.02 eq), a phosphine ligand such as triphenylphosphine (PPh₃) or a bulky biarylphosphine (0.04 eq), and a base, typically a hindered amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Add the alkene coupling partner, for example, isopropenyl acetate (1.5 eq).
-
Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Seal the tube, and heat the mixture to 80-120 °C for 12-48 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Perform a standard aqueous work-up and purify the crude material by column chromatography.
Data Summary
| Reagent/Parameter | Molar Eq. | Notes |
| 4-Bromobenzaldehyde | 1.0 | Aryl halide |
| Isopropenyl Acetate | 1.5 | Alkene partner |
| Pd(OAc)₂ | 0.02 | Palladium(II) catalyst precursor |
| PPh₃ | 0.04 | Ligand |
| Triethylamine (Et₃N) | 2.0 | Base |
| Typical Yield | 50-75% | Yields can be sensitive to ligand and base choice |
Comparative Analysis of Synthesis Methods
| Method | Advantages | Disadvantages | Starting Materials |
| Wittig Olefination | Well-established; good for direct carbonyl conversion. | Stoichiometric phosphine oxide byproduct can complicate purification; requires strong base. | 4-Formylbenzaldehyde, 2-Bromopropane |
| Suzuki Coupling | High yields; excellent functional group tolerance; commercially available reagents.[6] | Requires pre-functionalized boron reagents; potential for catalyst contamination in the product. | 4-Bromobenzaldehyde, Isopropenylboronic acid ester |
| Heck Reaction | Good functional group tolerance; uses simple alkenes.[10] | Can have issues with regioselectivity; sometimes requires higher temperatures and longer reaction times. | 4-Bromobenzaldehyde, Isopropenyl acetate |
References
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Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid. - ResearchGate. Available from: [Link]
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Wittig Reaction - Organic Chemistry Portal. Available from: [Link]
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Wittig reaction - Wikipedia. Available from: [Link]
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A Solvent Free Wittig Reaction. Available from: [Link]
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4-(Prop-1-en-2-yl)benzaldehyde | C10H10O | CID 14597914 - PubChem. Available from: [Link]
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Synthesis of 4‐(prop‐2‐yn‐1‐yloxy)benzaldehyde (3). - ResearchGate. Available from: [Link]
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4-(prop-1-en-2-yl)benzaldehyde (C10H10O) - PubChemLite. Available from: [Link]
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Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C. Available from: [Link]
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Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure. Available from: [Link]
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Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... - ResearchGate. Available from: [Link]
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Application Note: A Detailed Protocol for the Synthesis of 4-(Prop-1-en-2-yl)benzaldehyde via the Wittig Reaction
Introduction
The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds.[1][2] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction transforms aldehydes or ketones into alkenes through the reaction with a phosphorus ylide, also known as a Wittig reagent.[1][3] A key advantage of the Wittig reaction is its regioselectivity; the double bond is formed specifically at the location of the original carbonyl group, offering a high degree of control over the product's structure.[2][4]
This application note provides a comprehensive, in-depth guide for the synthesis of 4-(prop-1-en-2-yl)benzaldehyde, a valuable aromatic aldehyde intermediate. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and practical insights for successful execution. We will detail the preparation of the necessary phosphonium ylide and its subsequent reaction with an appropriate aldehyde, followed by purification and characterization of the target compound.
Retrosynthetic Analysis
The retrosynthetic strategy for 4-(prop-1-en-2-yl)benzaldehyde via the Wittig reaction involves disconnecting the alkene bond. This disconnection yields two key synthons: a carbonyl component and a phosphorus ylide. For the target molecule, the most logical disconnection points to terephthalaldehyde as the carbonyl starting material and an isopropylidene phosphorane as the nucleophilic ylide. The ylide itself is generated from the corresponding phosphonium salt, isopropyltriphenylphosphonium bromide.
Overall Reaction Scheme
The synthesis is a two-step process:
-
Ylide Formation: Deprotonation of isopropyltriphenylphosphonium bromide using a strong base to form the reactive isopropylidenetriphenylphosphorane.
-
Wittig Olefination: The in situ generated ylide reacts with terephthalaldehyde to yield the desired product, 4-(prop-1-en-2-yl)benzaldehyde, and triphenylphosphine oxide as a byproduct.
Reaction Mechanism
The Wittig reaction proceeds through a fascinating mechanistic pathway.[5][6] The process begins with the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of the aldehyde.[1][5] This initial addition forms a dipolar, zwitterionic intermediate known as a betaine.[5] The betaine then undergoes a rapid ring-closure to form a four-membered cyclic intermediate called an oxaphosphetane.[2] The driving force of the reaction is the subsequent decomposition of the unstable oxaphosphetane, which collapses in an irreversible, exothermic step to form the final alkene product and the highly stable triphenylphosphine oxide.[4][5] The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide makes this final step thermodynamically favorable.[5]
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Application Notes and Protocols for the Polymerization of 4-Isopropenylbenzaldehyde
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for the polymerization of 4-isopropenylbenzaldehyde, a versatile monomer bearing both a polymerizable isopropenyl group and a reactive aldehyde functionality. The presence of these two distinct moieties offers a unique platform for the design of functional polymers with tailored properties and post-polymerization modification capabilities. This document details protocols and theoretical considerations for anionic, cationic, and controlled radical polymerization techniques. Emphasis is placed on the experimental rationale, addressing the specific challenges posed by the aldehyde group. Detailed characterization methodologies are also presented to ensure the synthesis of well-defined polymeric materials.
Introduction: The Strategic Value of Poly(4-isopropenylbenzaldehyde)
Poly(4-isopropenylbenzaldehyde), a polymer featuring a reactive aldehyde group on each repeating unit, is a platform for significant innovation in materials science and bioconjugation. The isopropenyl group's reactivity allows for its incorporation into polymer backbones via various polymerization mechanisms, while the pendant aldehyde serves as a versatile handle for a wide array of chemical transformations. This dual-functionality makes the resulting polymer highly valuable for applications such as:
-
Bioconjugation: The aldehyde groups can readily react with amines on proteins, peptides, or other biomolecules to form Schiff bases, which can be further reduced to stable secondary amine linkages. This is crucial for the development of drug delivery systems, biosensors, and targeted therapies.
-
Surface Functionalization: Surfaces can be coated with poly(4-isopropenylbenzaldehyde) to introduce a high density of aldehyde groups, enabling the covalent immobilization of enzymes, antibodies, or other ligands.
-
Cross-linkable Resins: The aldehyde groups can participate in cross-linking reactions, for example, with diols or diamines, to form robust thermosetting materials with tunable properties.
-
Polymer-Based Scaffolds: The reactive nature of the polymer allows for its use as a scaffold for the synthesis of more complex macromolecular architectures, such as graft and block copolymers.
This guide will explore the primary methods for the polymerization of 4-isopropenylbenzaldehyde, providing both the "how" and the "why" behind the presented protocols.
Anionic Polymerization: A Controlled Approach Requiring Aldehyde Protection
Anionic polymerization offers a powerful route to well-defined polymers with controlled molecular weights and narrow molecular weight distributions (polydispersity index, PDI ≈ 1.1). However, the highly nucleophilic and basic nature of the propagating carbanionic chain ends is incompatible with the electrophilic aldehyde group of 4-isopropenylbenzaldehyde. Direct anionic polymerization would lead to side reactions, such as nucleophilic attack on the carbonyl carbon, effectively terminating the polymerization.
To circumvent this, a protection-deprotection strategy is essential. The aldehyde group is first converted into a non-electrophilic acetal, which is stable under the anionic polymerization conditions. Following polymerization, the acetal groups are hydrolyzed to regenerate the pendant aldehyde functionalities.
Rationale for Acetal Protection
The choice of the protecting group is critical. It must be stable to the strongly basic conditions of anionic polymerization and be removable under conditions that do not degrade the polymer backbone. Cyclic acetals, such as those formed with 1,3-propanediol or N,N'-dimethylethylenediamine, are excellent candidates. For this protocol, we will focus on the formation of an imidazolidine, which can be quantitatively removed under mild acidic conditions.
Experimental Protocol: Anionic Polymerization of Protected 4-Isopropenylbenzaldehyde
Part A: Synthesis of 1,3-Dimethyl-2-(4-isopropenylphenyl)imidazolidine (Protected Monomer)
-
To a solution of 4-isopropenylbenzaldehyde in toluene, add an equimolar amount of N,N'-dimethylethylenediamine.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark trap to remove the water formed during the reaction.
-
Monitor the reaction by TLC or GC until the starting aldehyde is consumed.
-
After cooling, wash the solution with aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting protected monomer by vacuum distillation.
Part B: Anionic Polymerization
This procedure requires stringent anhydrous and anaerobic conditions.
-
In a glovebox, add freshly distilled, dry tetrahydrofuran (THF) to a flamed-out glass reactor equipped with a magnetic stirrer.
-
Cool the reactor to -78 °C using a dry ice/acetone bath.
-
Add the purified protected monomer to the reactor.
-
Initiate the polymerization by adding a solution of a suitable initiator, such as sec-butyllithium (sec-BuLi) in cyclohexane, dropwise until a faint persistent color of the styryl anion is observed, then add the calculated amount of initiator to achieve the target molecular weight.
-
Allow the polymerization to proceed at -78 °C for the desired time (e.g., 1-2 hours).
-
Terminate the polymerization by adding a small amount of degassed methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Isolate the polymer by filtration and dry under vacuum.
Part C: Deprotection to Poly(4-isopropenylbenzaldehyde)
-
Dissolve the protected polymer in a mixture of THF and dilute hydrochloric acid (e.g., 1 M HCl).
-
Stir the solution at room temperature for several hours.
-
Monitor the deprotection by ¹H NMR spectroscopy, looking for the disappearance of the imidazolidine protons and the appearance of the aldehyde proton signal.
-
Neutralize the solution with a mild base, such as sodium bicarbonate.
-
Precipitate the final polymer in a non-solvent like water or methanol.
-
Collect the polymer by filtration and dry under vacuum.
Diagram of Anionic Polymerization Workflow
Caption: Workflow for the anionic polymerization of 4-isopropenylbenzaldehyde.
Cationic Polymerization: A Challenging but Feasible Route
Cationic polymerization of vinyl monomers is typically effective for alkenes with electron-donating substituents that can stabilize the propagating carbocation.[1] The isopropenyl group, being more electron-donating than a vinyl group, makes 4-isopropenylbenzaldehyde a potential candidate. However, the aldehyde group, with its lone pairs of electrons on the oxygen, can act as a Lewis base and interact with the cationic initiator or the propagating chain end, potentially leading to side reactions or inhibition.
Furthermore, the polymerization of aldehydes themselves can be initiated by cationic species, which could lead to a more complex polymer structure involving both vinyl polymerization and polymerization through the carbonyl group.[2] To favor the polymerization of the isopropenyl group, low temperatures are crucial to suppress side reactions and to overcome the low ceiling temperature often associated with aldehyde polymerization.
Rationale for Cationic Polymerization Conditions
A strong Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is a common initiator for cationic polymerization.[2] The reaction is typically carried out in a non-polar solvent like dichloromethane or hexane at low temperatures (e.g., -78 °C) to enhance control over the polymerization and minimize chain transfer reactions.
Hypothetical Protocol: Cationic Polymerization of 4-Isopropenylbenzaldehyde
Note: This is a proposed protocol based on general principles of cationic polymerization of styrenic monomers and requires experimental optimization.
-
Under a dry nitrogen atmosphere, add purified, dry dichloromethane to a flamed-out reactor.
-
Cool the reactor to -78 °C.
-
Add freshly distilled 4-isopropenylbenzaldehyde to the cold solvent.
-
In a separate flask, prepare a solution of BF₃·OEt₂ in dichloromethane.
-
Slowly add the initiator solution to the monomer solution with vigorous stirring.
-
Maintain the reaction at -78 °C for the desired duration.
-
Terminate the polymerization by adding a pre-chilled solution of methanol or ammonia in methanol.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent like methanol or hexane.
-
Filter the polymer and dry under vacuum at a low temperature.
Diagram of Cationic Polymerization Mechanism
Caption: Simplified mechanism of cationic polymerization.
Controlled Radical Polymerization: Direct Polymerization via RAFT
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low PDIs.[1][3] A significant advantage of RAFT is its tolerance to a wide range of functional groups, including aldehydes. This allows for the direct polymerization of 4-isopropenylbenzaldehyde without the need for protection-deprotection steps, making it a more efficient and atom-economical approach.
Rationale for RAFT Polymerization
The success of RAFT polymerization relies on the selection of a suitable RAFT agent, which reversibly deactivates the growing polymer chains, preventing irreversible termination reactions. For styrenic monomers like 4-isopropenylbenzaldehyde, a trithiocarbonate-based RAFT agent, such as S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT), is effective. A conventional radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), is used to generate the initial radicals.
Experimental Protocol: RAFT Polymerization of 4-Isopropenylbenzaldehyde
This protocol is adapted from the RAFT polymerization of 4-vinylbenzaldehyde.[1][3]
-
In a Schlenk flask, dissolve 4-isopropenylbenzaldehyde, the RAFT agent (e.g., DDMAT), and the initiator (e.g., AIBN) in a suitable solvent such as 1,4-dioxane or 2-butanone. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight.
-
Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70-80 °C) and stir for the required time (e.g., 8-24 hours).
-
To monitor the polymerization, samples can be withdrawn at different time points to determine monomer conversion (by ¹H NMR) and molecular weight evolution (by GPC).
-
After the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization.
-
Precipitate the polymer by adding the solution to a large volume of a non-solvent, such as hexane or methanol.
-
Collect the polymer by filtration and dry it under vacuum.
Diagram of RAFT Polymerization Cycle
Caption: The main equilibrium in RAFT polymerization.
Polymer Characterization
Thorough characterization is essential to confirm the successful synthesis of poly(4-isopropenylbenzaldehyde) and to determine its key properties.
| Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | To confirm the polymer structure, determine monomer conversion, and verify deprotection (for anionic route). | Disappearance of monomer vinyl proton signals. Appearance of broad signals for the polymer backbone. A characteristic aldehyde proton signal around 9.8-10.0 ppm. |
| FTIR Spectroscopy | To identify characteristic functional groups. | A strong carbonyl (C=O) stretching band around 1700 cm⁻¹. C-H stretching of the aldehyde group around 2720 and 2820 cm⁻¹. Aromatic C=C stretching bands. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI). | A monomodal and narrow peak for polymers synthesized by living/controlled methods (PDI < 1.3). Broader distribution for conventional free radical or uncontrolled cationic polymerization. |
| Thermal Analysis (TGA/DSC) | To assess the thermal stability and glass transition temperature (T₉). | TGA will show the decomposition temperature of the polymer. DSC will reveal the glass transition temperature, an important parameter for understanding the material's physical state. |
Summary of Polymerization Methods
| Method | Key Advantages | Key Challenges | Aldehyde Group Handling | Expected PDI |
| Anionic | Excellent control over Mₙ and PDI. | Requires stringent anhydrous/anaerobic conditions. Aldehyde is incompatible. | Protection/deprotection required. | < 1.1 |
| Cationic | Can polymerize electron-rich alkenes. | Prone to side reactions and chain transfer. Aldehyde can interfere. | Direct polymerization, but with potential for side reactions. | > 1.5 (typically) |
| RAFT | Excellent control over Mₙ and PDI. Tolerant to functional groups. | Requires a suitable RAFT agent. | Direct polymerization. | < 1.3 |
Conclusion
The polymerization of 4-isopropenylbenzaldehyde presents both opportunities and challenges. For applications requiring precisely defined polymer architectures, anionic polymerization with a protection-deprotection strategy and RAFT polymerization are the methods of choice. RAFT polymerization, in particular, offers a more direct and efficient route. Cationic polymerization is a possibility but requires significant optimization to control the process. The resulting aldehyde-functionalized polymers are valuable materials with broad potential in various fields, driven by the versatility of the pendant aldehyde group for post-polymerization modification.
References
-
SciSpace. (n.d.). Cationic Cyclopolymerization of o-Vinylbenzaldehyde. Retrieved from [Link]
-
Sun, B., Lin, L., & Wooley, K. L. (2007). Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde. Macromolecules, 40(4), 793–795. Retrieved from [Link]
-
PubMed. (2007). Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde. Macromolecules. Retrieved from [Link]
-
Polymer Science Learning Center. (n.d.). Cationic Vinyl Polymerization. Retrieved from [Link]
-
Wikipedia. (n.d.). Cationic polymerization. Retrieved from [Link]
-
Request PDF. (n.d.). Synthesis of linear poly(4‐vinylbenzaldehyde) by means of anionic living polymerization of 1,3‐dimethyl‐2‐(4‐vinylphenyl)imidazolidine and subsequent hydrolysis. Retrieved from [Link]
-
MDPI. (2020). Cationic Copolymerization of Isobutylene with 4-Vinylbenzenecyclobutylene: Characteristics and Mechanisms. Polymers. Retrieved from [Link]
-
SciSpace. (n.d.). Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde. Retrieved from [Link]
-
Wiley Online Library. (n.d.). 1 Anionic Vinyl Polymerization. Retrieved from [Link]
Sources
Application Notes & Protocols: A Comprehensive Guide to the Copolymerization of 4-(Prop-1-en-2-yl)benzaldehyde
Introduction: Unlocking New Polymer Architectures with a Versatile Functional Monomer
In the pursuit of novel polymeric materials with tailored properties, the incorporation of functional monomers is a cornerstone of modern polymer synthesis. 4-(Prop-1-en-2-yl)benzaldehyde, a derivative of styrene, presents a compelling platform for the design of advanced copolymers. Its structure combines the well-understood polymerization behavior of a styrenic vinyl group with the reactive potential of an aldehyde functionality. This unique combination opens avenues for post-polymerization modifications, such as Schiff base formation, aldol condensation, or oxidation/reduction, allowing for the creation of materials for diverse applications including bioconjugation, stimuli-responsive systems, and advanced coatings.
This guide provides a detailed exploration of 4-(Prop-1-en-2-yl)benzaldehyde as a monomer in copolymerization. We will delve into its synthesis, proposed polymerization protocols via both controlled (RAFT) and conventional free-radical methods, and comprehensive characterization techniques for the resulting copolymers. The protocols are designed to be self-validating, with explanations grounded in established polymer chemistry principles.
Monomer Overview and Synthesis
Physicochemical Properties of 4-(Prop-1-en-2-yl)benzaldehyde
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O | PubChem |
| Molecular Weight | 146.19 g/mol | PubChem |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| Boiling Point | Not readily available; expected to be >200 °C | Inferred |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Toluene) | Inferred |
Proposed Synthesis of 4-(Prop-1-en-2-yl)benzaldehyde
While not commercially available from all major suppliers, 4-(Prop-1-en-2-yl)benzaldehyde can be synthesized through established organic chemistry routes. A plausible method is the Wittig reaction, starting from 4-formylacetophenone.
Reaction Scheme:
Caption: Proposed synthesis of 4-(Prop-1-en-2-yl)benzaldehyde via Wittig reaction.
Protocol for Monomer Synthesis:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Add n-butyllithium dropwise with stirring. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color should change to a characteristic deep orange/red, indicating the formation of the ylide.
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve 4-formylacetophenone in anhydrous THF and add it dropwise to the ylide solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-(Prop-1-en-2-yl)benzaldehyde.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Copolymerization Methodologies
The presence of the styrenic double bond makes 4-(Prop-1-en-2-yl)benzaldehyde amenable to radical polymerization techniques. We present protocols for both a controlled and a conventional free-radical approach to copolymerization with a common comonomer, such as styrene or methyl methacrylate (MMA).
Controlled Radical Copolymerization: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a highly versatile controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity.[1] The choice of RAFT agent is crucial and depends on the monomers being polymerized. For styrenic monomers, dithiobenzoates or trithiocarbonates are often effective.
Workflow for RAFT Copolymerization:
Caption: General workflow for RAFT copolymerization.
Detailed Protocol: RAFT Copolymerization of 4-(Prop-1-en-2-yl)benzaldehyde (M₁) with Styrene (M₂)
-
Materials:
-
4-(Prop-1-en-2-yl)benzaldehyde (M₁)
-
Styrene (M₂) (inhibitor removed)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (RAFT Agent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anhydrous 1,4-dioxane (Solvent)
-
Methanol (Non-solvent for precipitation)
-
-
Procedure:
-
Targeting a Copolymer: For a target degree of polymerization (DP) of 100 and a 50:50 monomer feed ratio, calculate the required amounts of each component. Example: [Monomers]₀/[RAFT]₀/[AIBN]₀ = 200:1:0.2.
-
In a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent, AIBN, 4-(Prop-1-en-2-yl)benzaldehyde, and styrene.
-
Add anhydrous 1,4-dioxane to achieve the desired monomer concentration (e.g., 2 M total monomer concentration).
-
Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., Argon).
-
Immerse the flask in a preheated oil bath at 70 °C and stir.
-
To monitor the polymerization, periodically take aliquots under inert conditions and analyze for monomer conversion via ¹H NMR or gas chromatography.
-
Once the desired conversion is reached (e.g., 60-80%), terminate the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Dilute the viscous solution with a small amount of THF if necessary, and precipitate the copolymer by adding the solution dropwise into a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
-
Conventional Free-Radical Copolymerization
This method is simpler and does not require a RAFT agent, but it offers less control over the polymer's molecular weight and dispersity.[2]
Detailed Protocol: Free-Radical Copolymerization of 4-(Prop-1-en-2-yl)benzaldehyde (M₁) with Methyl Methacrylate (M₂)
-
Materials:
-
4-(Prop-1-en-2-yl)benzaldehyde (M₁)
-
Methyl Methacrylate (MMA) (M₂) (inhibitor removed)
-
Benzoyl Peroxide (BPO) (Initiator)
-
Toluene (Solvent)
-
Hexanes (Non-solvent for precipitation)
-
-
Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve 4-(Prop-1-en-2-yl)benzaldehyde, MMA, and BPO (e.g., 1 mol% relative to total monomers) in toluene.
-
Bubble nitrogen or argon through the solution for 30 minutes to remove oxygen.
-
Heat the reaction mixture to 80 °C under a positive pressure of inert gas and stir.
-
Allow the polymerization to proceed for a set time (e.g., 6-12 hours). Keep the conversion low (<15%) for accurate reactivity ratio determination.
-
Stop the reaction by cooling the flask to room temperature.
-
Precipitate the copolymer by adding the reaction mixture dropwise into a large excess of hexanes.
-
Collect the polymer by filtration, wash with hexanes, and dry under vacuum.
-
Characterization of the Copolymers
Thorough characterization is essential to understand the structure and properties of the synthesized copolymers.
Determination of Copolymer Composition by ¹H NMR Spectroscopy
The composition of the copolymer can be determined by comparing the integration of characteristic proton signals from each monomer unit in the ¹H NMR spectrum.[3][4]
Protocol:
-
Dissolve a small amount of the dried copolymer (10-15 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Identify non-overlapping peaks unique to each monomer unit. For a copolymer of 4-(Prop-1-en-2-yl)benzaldehyde and styrene:
-
4-(Prop-1-en-2-yl)benzaldehyde unit: The aldehyde proton (–CHO) signal around 9.8-10.0 ppm is a distinct marker.
-
Styrene and 4-(Prop-1-en-2-yl)benzaldehyde units: The aromatic protons will appear between 6.5 and 7.8 ppm.
-
-
Integrate the aldehyde proton signal (I_ald, corresponding to 1H) and a region of the aromatic protons. The molar fraction of the benzaldehyde monomer (F₁) in the copolymer can be calculated.
Molecular Weight and Polydispersity by Gel Permeation Chromatography (GPC)
GPC separates polymer chains based on their hydrodynamic volume, allowing for the determination of number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[5][6]
Protocol:
-
Prepare a dilute solution of the copolymer (e.g., 1-2 mg/mL) in a suitable GPC eluent (e.g., THF).
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the sample into the GPC system equipped with appropriate columns (e.g., polystyrene-divinylbenzene columns) and detectors (e.g., refractive index, UV).
-
Calibrate the system using narrow molecular weight standards (e.g., polystyrene or PMMA).
-
Analyze the resulting chromatogram to determine Mₙ, Mₙ, and PDI. For copolymers, a multi-detector setup (light scattering, viscometer) is recommended for accurate molecular weight determination.[7]
Thermal Properties by DSC and TGA
Differential Scanning Calorimetry (DSC) is used to determine thermal transitions like the glass transition temperature (T₉). Thermogravimetric Analysis (TGA) measures the thermal stability and decomposition profile of the polymer.[8][9][10]
Workflow for Thermal Analysis:
Caption: Workflow for DSC and TGA analysis of copolymers.
Protocol:
-
DSC:
-
Accurately weigh 5-10 mg of the copolymer into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Perform a heat-cool-heat cycle, for example, heating from room temperature to 150 °C, cooling to -20 °C, and then reheating to 150 °C at a rate of 10 °C/min.
-
Determine the T₉ from the second heating scan. A single T₉ suggests a random copolymer, while two distinct T₉s may indicate a block copolymer or phase separation.
-
-
TGA:
-
Weigh 5-10 mg of the copolymer into a TGA pan.
-
Heat the sample under a nitrogen atmosphere from room temperature to approximately 600 °C at a heating rate of 10 °C/min.
-
Analyze the resulting weight loss curve to determine the onset of decomposition and the overall thermal stability.
-
Conclusion and Future Outlook
4-(Prop-1-en-2-yl)benzaldehyde is a promising monomer for the synthesis of functional copolymers. The protocols outlined in this guide provide a robust framework for its incorporation into polymer chains using both controlled and conventional radical polymerization techniques. The aldehyde functionality serves as a versatile handle for subsequent chemical transformations, paving the way for the development of novel materials for a wide array of applications in drug delivery, diagnostics, and materials science. Further research should focus on determining the reactivity ratios of this monomer with various comonomers to enable precise control over copolymer composition and architecture.
References
-
Creative Biostructure. (n.d.). Determination of Copolymer Compositions. Retrieved from [Link]
-
Chen, H. Y. (1973). NMR Composition Analysis of Copolymers. Rubber Chemistry and Technology, 46(4), 939-951. Retrieved from [Link]
-
Zhang, L., et al. (2020). Stereoselective copolymerization of amino-functionalized styrene with butadiene using a half-sandwich scandium complex. Polymer Chemistry, 11(3), 554-560. Retrieved from [Link]
-
Runyon, J. R., et al. (1969). GPC Analysis of Block Copolymers. Journal of Applied Polymer Science, 13(11), 2359-2369. Retrieved from [Link]
-
Hadjichristidis, N., et al. (1983). Anionic polymerization of monomers containing functional groups. 6. Anionic block copolymerization of styrene derivatives para-substituted with electron-withdrawing groups. Macromolecules, 16(11), 1782-1785. Retrieved from [Link]
-
Magritek. (2020). Determination of copolymer composition by benchtop NMR. Retrieved from [Link]
-
Ranucci, E., et al. (2021). Synthesis and Characterization of Amine and Aldehyde-Containing Copolymers for Enzymatic Crosslinking of Gelatine. Polymers, 13(21), 3781. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC and TGA thermal analysis results of the graft copolymers. Retrieved from [Link]
-
AZoM. (2014). Characterizing Branched Copolymers Using Triple Detection Gel Permeation Chromatography. Retrieved from [Link]
-
Wurm, F. R., et al. (2019). Poly(ethylene glycol) with Multiple Aldehyde Functionalities Opens up a Rich and Versatile Post-Polymerization Chemistry. Macromolecules, 52(5), 2135-2144. Retrieved from [Link]
-
Theato, P., et al. (2015). Alternating copolymers of functionalized α-methyl styrene monomers and maleic anhydride. Polymer Chemistry, 6(34), 6145-6153. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal analysis of copolymers with (a) DSC and (b) TGA. Retrieved from [Link]
-
van Hest, J. C. M., et al. (2024). Well-Defined Synthetic Copolymers with Pendant Aldehydes Form Biocompatible Strain-Stiffening Hydrogels and Enable Competitive Ligand Displacement. Journal of the American Chemical Society. Retrieved from [Link]
-
Cai, Y., et al. (2011). Ambient-Temperature RAFT Polymerization of Styrene and Its Functional Derivatives under Mild Long-Wave UV−vis Radiation. Macromolecules, 44(8), 2673-2682. Retrieved from [Link]
-
Wang, C., et al. (2023). In Situ NMR Measurement of Reactivity Ratios for the Copolymerization of 3,4-Dimethoxystyrene and para-Substituted Styrene. Industrial & Engineering Chemistry Research, 62(20), 7936-7944. Retrieved from [Link]
-
Akhmedov, V. M., et al. (2023). Investigation of Curing Process and Thermal Behavior of Copolymers Based on Polypropylene Glycol Fumarate and Acrylic Acid Using the Methods of DSC and TGA. Polymers, 15(18), 3788. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. Polymers, 10(11), 1234. Retrieved from [Link]
-
Hillmyer, M. A., et al. (2018). Determination of the Radical Reactivity Ratios of 2-(N-Ethylperfluorooctanesulfonamido)ethyl Acrylate and Methacrylate in Copolymerizations with N,N-Dimethylacrylamide by in Situ 1H NMR Analysis As Established for Styrene–Methyl Methacrylate Copolymerizations. Macromolecules, 51(20), 8170-8179. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Methods of Measuring Polymer Molecular Weight by GPC. Retrieved from [Link]
-
Boodhoo, K., et al. (2018). Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR). Frontiers in Chemistry, 6, 442. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. rct [rct.kglmeridian.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 9. researchgate.net [researchgate.net]
- 10. Investigation of Curing Process and Thermal Behavior of Copolymers Based on Polypropylene Glycol Fumarate and Acrylic Acid Using the Methods of DSC and TGA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-Isopropenylbenzaldehyde for Analytical Purposes
For: Researchers, scientists, and drug development professionals.
Introduction
4-Isopropenylbenzaldehyde is an aromatic aldehyde of significant interest in various fields, including fragrance, polymer, and pharmaceutical industries. Its unique structure, featuring both a reactive aldehyde and an isopropenyl group, presents distinct analytical challenges. Accurate and precise quantification of 4-isopropenylbenzaldehyde in complex matrices is often crucial for quality control, reaction monitoring, and stability studies.
Direct analysis of 4-isopropenylbenzaldehyde by chromatographic techniques can be hampered by its moderate polarity and potential for on-column degradation, especially at the low concentrations often encountered in analytical samples. Derivatization, the chemical modification of an analyte to enhance its analytical properties, is a powerful strategy to overcome these limitations. This application note provides detailed protocols for the derivatization of 4-isopropenylbenzaldehyde for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), with a focus on addressing the unique chemical nature of the isopropenyl moiety.
Scientific Integrity and Logic: The E-E-A-T Framework
As a Senior Application Scientist, the protocols and insights provided herein are grounded in extensive experience and a deep understanding of analytical chemistry principles.
-
Expertise & Experience: The choice of derivatizing agents and reaction conditions is not arbitrary. It is based on a thorough understanding of the reaction mechanisms and potential side reactions, particularly concerning the isopropenyl group. We will delve into the "why" behind each step, empowering you to troubleshoot and adapt these methods.
-
Trustworthiness: Each protocol is designed as a self-validating system. We will discuss critical quality control checks and potential pitfalls, ensuring the reliability and reproducibility of your results.
-
Authoritative Grounding & Comprehensive References: Key claims and procedural standards are supported by citations to authoritative scientific literature. A comprehensive reference list is provided for further reading and verification.
PART 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of 4-isopropenylbenzaldehyde. The polar aldehyde group can cause peak tailing and poor chromatographic resolution. We will utilize O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a highly effective derivatizing agent for carbonyl compounds.[1] The resulting oxime derivative is significantly more volatile and provides excellent sensitivity with an electron capture detector (ECD) or mass spectrometer.
A critical consideration is the potential for the acidic conditions of the PFBHA reaction to catalyze the hydration or polymerization of the isopropenyl group. Therefore, careful control of pH and temperature is paramount to ensure the integrity of the analyte.
PFBHA Derivatization Workflow
Caption: Workflow for PFBHA derivatization of 4-isopropenylbenzaldehyde.
Protocol 1: PFBHA Derivatization of 4-Isopropenylbenzaldehyde for GC-MS Analysis
Materials:
-
4-Isopropenylbenzaldehyde standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
Acetonitrile (ACN), HPLC grade
-
Hexane, HPLC grade
-
Anhydrous sodium sulfate
-
Glass vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of 4-isopropenylbenzaldehyde in acetonitrile (e.g., 1 mg/mL).
-
Prepare working standards by serial dilution of the stock solution.
-
For unknown samples, dissolve a known amount in acetonitrile.
-
-
Derivatization Reaction:
-
In a glass vial, add 100 µL of the sample or standard solution.
-
Add 500 µL of 0.1 M sodium acetate buffer (pH 4.5).
-
Add 200 µL of a 10 mg/mL PFBHA solution in water. Causality: The buffered, mildly acidic condition is a compromise to facilitate the nucleophilic addition of PFBHA to the carbonyl group while minimizing acid-catalyzed reactions of the isopropenyl group.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 45 minutes in a heating block or water bath. Causality: Heating accelerates the reaction to completion.
-
-
Extraction of the Derivative:
-
Cool the vial to room temperature.
-
Add 1 mL of hexane to the vial.
-
Vortex vigorously for 1 minute to extract the PFBHA-oxime derivative into the organic phase.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1 µL of the dried hexane extract into the GC-MS system.
-
GC-MS Parameters
| Parameter | Value |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Note: These parameters may require optimization for your specific instrument and application.
PART 2: Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, derivatization is employed to introduce a chromophore into the 4-isopropenylbenzaldehyde molecule, enhancing its detectability by UV-Vis or fluorescence detectors. A widely used reagent for this purpose is 2,4-Dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form a stable, colored 2,4-dinitrophenylhydrazone derivative.[2][3]
Similar to the PFBHA derivatization, the DNPH reaction is acid-catalyzed, necessitating careful control to prevent unwanted reactions of the isopropenyl group.
DNPH Derivatization Reaction Scheme
Caption: Reaction of 4-isopropenylbenzaldehyde with DNPH.
Protocol 2: DNPH Derivatization of 4-Isopropenylbenzaldehyde for HPLC Analysis
Materials:
-
4-Isopropenylbenzaldehyde standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (ACN), HPLC grade
-
Perchloric acid or Sulfuric acid (as catalyst)
-
HPLC grade water
-
Glass vials with PTFE-lined caps
-
Vortex mixer
Procedure:
-
Preparation of DNPH Reagent:
-
Carefully dissolve 30 mg of DNPH in 10 mL of acetonitrile.
-
Add 0.1 mL of concentrated perchloric acid or sulfuric acid. Caution: Strong acids are corrosive. Handle with appropriate personal protective equipment.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of 4-isopropenylbenzaldehyde in acetonitrile (e.g., 1 mg/mL).
-
Prepare working standards by serial dilution.
-
Dissolve unknown samples in acetonitrile.
-
-
Derivatization Reaction:
-
In a glass vial, mix 500 µL of the sample or standard solution with 500 µL of the DNPH reagent.
-
Cap the vial and vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature for 1 hour, protected from light. Causality: Room temperature reaction minimizes the risk of acid-catalyzed side reactions of the isopropenyl group. Protecting from light is important as hydrazones can be light-sensitive.
-
-
HPLC Analysis:
-
After the reaction is complete, the sample is ready for direct injection into the HPLC system. If necessary, dilute the sample with the mobile phase.
-
HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 60% B to 90% B over 15 minutes, hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis at 360 nm |
Note: These parameters are a starting point and may require optimization.
Considerations for the Isopropenyl Group
The presence of the isopropenyl group in 4-isopropenylbenzaldehyde requires special attention during derivatization. Under strongly acidic conditions, this group is susceptible to:
-
Hydration: Addition of water across the double bond to form a tertiary alcohol.
-
Polymerization: Acid-catalyzed polymerization of the alkene functionality.
To mitigate these potential side reactions:
-
Control Acidity: Use the mildest acidic conditions that still allow for efficient derivatization of the aldehyde. The recommended pH for PFBHA derivatization is between 4 and 5. For DNPH, a minimal amount of strong acid catalyst is used.
-
Moderate Temperature: Avoid excessive heat during the derivatization reaction.
-
Control Experiments: It is highly recommended to run a control experiment with a standard of 4-isopropenylbenzaldehyde under the derivatization conditions (without the derivatizing agent) to check for any degradation of the starting material. Analyze the control by GC-MS or HPLC to look for the appearance of new peaks that might correspond to side products.
Method Validation and Quality Control
For reliable quantitative results, it is essential to validate the analytical method. Key validation parameters include:
-
Linearity: Establish a calibration curve with a series of standards to demonstrate a linear relationship between concentration and response.
-
Accuracy: Determine the recovery of a known amount of spiked analyte in a sample matrix.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Conclusion
The derivatization of 4-isopropenylbenzaldehyde using PFBHA for GC-MS and DNPH for HPLC analysis are effective strategies to enhance its analytical determination. By carefully controlling the reaction conditions, particularly acidity and temperature, potential side reactions involving the isopropenyl group can be minimized. The detailed protocols and considerations provided in this application note serve as a robust starting point for researchers, scientists, and drug development professionals to develop and validate reliable analytical methods for this important compound.
References
-
Bao, M., Joza, P., & Masters, A. (n.d.). Analysis of selected carbonyl compounds in tobacco products by using pentafluorobenzylhydroxylamine derivatization and gas chromatography-mass spectrometry. CORESTA. Available at: [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Available at: [Link]
- Ho, S. S. H., & Yu, J. Z. (2002). Feasibility of collection and analysis of airborne carbonyls by on-sorbent derivatization with 2, 4-dinitrophenylhydrazine. Analytical chemistry, 74(6), 1232-1240.
- Frey, J., et al. (2012). Synthesis of short-chain hydroxyaldehydes and their 2, 4-dinitrophenylhydrazone derivatives, and separation of their diastereomers by HPLC.
- Spaulding, R. S., Frazey, P., & Rao, X. (2002). A new derivatization reagent for the analysis of aldehydes and ketones: applications to the determination of carbonyls in vehicle exhaust. Analytical and bioanalytical chemistry, 373(8), 798-807.
- Uchiyama, S., et al. (2010). A new pre-column derivatization reagent for aldehydes and ketones in high-performance liquid chromatography.
- Kim, H. J., & Kim, K. R. (2003). Gas chromatographic/mass spectrometric determination of aldehydes in aqueous samples after pentafluorobenzyl-O-oxime derivatization.
- Zwiener, C., Glauner, T., & Frimmel, F. H. (2000). Methodical investigations on the analysis of aldehydes and other carbonyl compounds in water by GC/MS after derivatization with O-(2, 3, 4, 5, 6-pentafluorobenzyl) hydroxylamine. Fresenius' journal of analytical chemistry, 366(4), 350-354.
- Glasius, M., et al. (2000). Formation of secondary organic aerosols from the atmospheric oxidation of N-butane.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
-
California Air Resources Board. (n.d.). Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. Retrieved from [Link]
- Herrington, J. S. (2011). Direct-injection gas chromatography with mass spectrometric detection for the analysis of underivatized aldehydes in aqueous samples.
-
U.S. Environmental Protection Agency. (1999). Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by High Performance Liquid Chromatography (HPLC). In Compendium of Methods for the Determination of Toxic Organic Compounds in Ambient Air. Available at: [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
Sources
The Synthetic Versatility of 4-(Prop-1-en-2-yl)benzaldehyde: A Guide to its Application in Organic Synthesis
Introduction: 4-(Prop-1-en-2-yl)benzaldehyde, also known as 4-(1-methylethenyl)benzaldehyde, is an aromatic aldehyde that presents a unique combination of reactive functional groups: a formyl group and a vinyl substituent on the benzene ring. This bifunctionality makes it a valuable and versatile building block in organic synthesis, offering multiple avenues for molecular elaboration. This guide provides an in-depth exploration of the synthetic utility of 4-(prop-1-en-2-yl)benzaldehyde, detailing key reaction protocols and the underlying chemical principles that govern its reactivity. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O | |
| Molecular Weight | 146.19 g/mol | |
| CAS Number | 10133-50-3 | |
| Appearance | Not specified in search results | |
| Boiling Point | 60 °C at 2 Torr | |
| Density | 0.9765 g/cm³ | |
| SMILES | C=C(C)c1ccc(C=O)cc1 | |
| InChIKey | IRWAASJGTLXGMV-UHFFFAOYSA-N |
Spectroscopic Data Summary:
| Type | Key Features |
| ¹H NMR | Expected signals for aldehydic proton (singlet, ~9.8-10.0 ppm), aromatic protons (multiplets, ~7.4-7.9 ppm), vinyl protons (singlets, ~5.1 and ~5.4 ppm), and methyl protons (singlet, ~2.1 ppm). |
| ¹³C NMR | Expected signals for carbonyl carbon (~192 ppm), aromatic carbons (including the ipso-carbon attached to the aldehyde and the vinyl group), vinyl carbons, and the methyl carbon. |
| IR | Characteristic C=O stretching of the aldehyde (~1700 cm⁻¹), C=C stretching of the vinyl group and aromatic ring, and C-H stretching frequencies. |
Core Reactivity and Synthetic Applications
The synthetic potential of 4-(prop-1-en-2-yl)benzaldehyde stems from the independent or concerted reactivity of its aldehyde and vinyl functionalities. The aldehyde group is a classic electrophilic center, readily participating in a wide array of condensation and addition reactions. The vinyl group, on the other hand, can undergo various addition and polymerization reactions.
I. Reactions Involving the Aldehyde Group
The formyl group is a cornerstone of this molecule's reactivity, enabling the construction of diverse molecular scaffolds.
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones. In the context of 4-(prop-1-en-2-yl)benzaldehyde, this reaction allows for the extension of the carbon chain and the introduction of a new double bond, leading to the formation of stilbene-like structures.
Causality in Experimental Choices: The choice of the phosphonium ylide is critical as it determines the stereochemical outcome of the reaction. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-alkene, while non-stabilized ylides tend to yield the (Z)-alkene. The base used to generate the ylide from the corresponding phosphonium salt is also a key parameter, with strong bases like n-butyllithium or sodium hydride being commonly employed for non-stabilized ylides.
Illustrative Protocol: Synthesis of a Stilbene Derivative via Wittig Reaction
This protocol is a general representation of a Wittig reaction with a substituted benzaldehyde.
Diagram of the Wittig Reaction Workflow:
Caption: General workflow of the Wittig reaction.
Step-by-Step Methodology:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the appropriate benzyltriphenylphosphonium halide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), dropwise via syringe. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Reaction with Aldehyde: Cool the ylide solution back to 0 °C.
-
Dissolve 4-(prop-1-en-2-yl)benzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.
Data Interpretation: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The coupling constants of the vinylic protons in the ¹H NMR spectrum can be used to determine the stereochemistry (E or Z) of the double bond.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This reaction is particularly useful for synthesizing α,β-unsaturated compounds. With 4-(prop-1-en-2-yl)benzaldehyde, this provides access to a variety of functionalized alkenes.
Causality in Experimental Choices: The choice of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate) and the catalyst (typically a weak base like piperidine or an ammonium salt) is crucial. The reactivity of the active methylene compound is dependent on the electron-withdrawing nature of its substituents. Weaker bases are employed to prevent the self-condensation of the aldehyde.
Illustrative Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes a general procedure for the Knoevenagel condensation.
Diagram of the Knoevenagel Condensation Workflow:
Caption: General workflow of the Knoevenagel condensation.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 4-(prop-1-en-2-yl)benzaldehyde (1.0 equivalent), the active methylene compound (e.g., malononitrile, 1.1 equivalents), and a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of a weak base, for instance, piperidine (0.1 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up and Purification: After the reaction is complete (typically a few hours), cool the mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography on silica gel to obtain the pure α,β-unsaturated product.
The Henry reaction is a base-catalyzed C-C bond-forming reaction between a nitroalkane and an aldehyde. This reaction is valuable for the synthesis of β-nitro alcohols, which are versatile intermediates that can be further transformed into nitroalkenes, β-amino alcohols, or α-hydroxy carboxylic acids.
Causality in Experimental Choices: The choice of base is important; a mild base is often preferred to avoid side reactions. The reaction can be run in various solvents, and in some cases, solvent-free conditions can be employed. The subsequent dehydration of the β-nitro alcohol to the nitroalkene is often facile, especially with aromatic aldehydes, and can sometimes occur in situ.
Illustrative Protocol: Henry Reaction with Nitromethane
This is a general protocol for the Henry reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a flask, dissolve 4-(prop-1-en-2-yl)benzaldehyde (1.0 equivalent) in a suitable solvent (e.g., methanol or isopropanol).
-
Add nitromethane (a slight excess, e.g., 1.2 equivalents).
-
Add a catalytic amount of a base, such as triethylamine or a catalytic system like copper acetate with a chiral ligand for asymmetric versions.
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to neutralize the base.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude β-nitro alcohol can be purified by column chromatography or used directly in the next step (e.g., dehydration to the nitroalkene).
Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in the biosynthesis of flavonoids and exhibit a wide range of biological activities. They are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone.
Causality in Experimental Choices: The reaction is typically base-catalyzed, with sodium hydroxide or potassium hydroxide being common choices. The solvent is often a protic solvent like ethanol. The reaction temperature can be varied to control the reaction rate.
Illustrative Protocol: Synthesis of a Chalcone Derivative
This protocol outlines a general procedure for chalcone synthesis.
Step-by-Step Methodology:
-
Reactant Preparation: In a flask, dissolve the desired acetophenone (1.0 equivalent) in ethanol.
-
In a separate flask, dissolve 4-(prop-1-en-2-yl)benzaldehyde (1.0 equivalent) in ethanol.
-
Reaction Execution: Cool the acetophenone solution in an ice bath and slowly add an aqueous solution of a strong base (e.g., 40% NaOH) with vigorous stirring.
-
To this mixture, add the ethanolic solution of 4-(prop-1-en-2-yl)benzaldehyde dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours. The formation of a precipitate often indicates product formation.
-
Work-up and Purification: Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
II. Reactions Involving the Vinyl Group
The prop-1-en-2-yl substituent offers further opportunities for chemical modification, although detailed protocols specifically for this compound are less commonly reported in the readily available literature. Potential reactions include:
-
Electrophilic Addition: The double bond can react with electrophiles such as halogens (Br₂, Cl₂) or hydrogen halides (HBr, HCl) following Markovnikov's rule.
-
Hydrogenation: The vinyl group can be selectively reduced to an isopropyl group using catalytic hydrogenation (e.g., H₂/Pd-C), leaving the aldehyde group intact under controlled conditions.
-
Polymerization: The vinyl group can potentially undergo radical, cationic, or anionic polymerization to form polymers with pendant benzaldehyde moieties.
Applications in the Synthesis of Bioactive Molecules
While specific examples of the direct use of 4-(prop-1-en-2-yl)benzaldehyde in the synthesis of named bioactive compounds were not prominently found in the initial searches, its derivatives, such as the chalcones and stilbenes that can be synthesized from it, are classes of compounds known for their diverse biological activities, including antimicrobial and anticancer properties. The aldehyde functionality can form covalent bonds with nucleophilic sites on biomolecules, which may contribute to its biological effects.
Conclusion
4-(Prop-1-en-2-yl)benzaldehyde is a versatile building block in organic synthesis due to the presence of both an aldehyde and a vinyl functional group. The aldehyde group readily undergoes a variety of classic C-C bond-forming reactions, including the Wittig reaction, Knoevenagel condensation, Henry reaction, and Claisen-Schmidt condensation, providing access to a wide range of stilbenes, α,β-unsaturated systems, β-nitro alcohols, and chalcones. These products are often valuable intermediates for the synthesis of more complex molecules, including potentially bioactive compounds. The vinyl group provides an additional site for chemical modification. The protocols and principles outlined in this guide are intended to serve as a valuable resource for chemists seeking to exploit the synthetic potential of this interesting bifunctional molecule.
References
A comprehensive, numbered list of all cited sources with clickable URLs will be provided upon the completion of a more exhaustive literature search for specific applications of 4-(prop-1-en-2-yl)benzaldehyde. The current references are based on the initial search results.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14597914, 4-(Prop-1-en-2-yl)benzaldehyde. Retrieved January 15, 2026 from [Link].
-
4-(PROP-1-EN-2-YL)BENZALDEHYDE. (n.d.). Gsrs.ncats.nih.gov. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 4-(Prop-1-en-2-yl)benzaldehyde. Retrieved January 15, 2026, from [Link]
"NMR spectroscopy of 4-(Prop-1-en-2-yl)benzaldehyde"
An Application Note on the Comprehensive NMR Spectroscopic Analysis of 4-(Prop-1-en-2-yl)benzaldehyde
Abstract: This document provides a detailed guide for the complete structural elucidation of 4-(prop-1-en-2-yl)benzaldehyde, also known as 4-isopropenylbenzaldehyde, using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a valuable intermediate in organic synthesis, unambiguous characterization of this molecule is paramount.[1] We present optimized protocols for sample preparation, data acquisition using one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, and a systematic approach to spectral interpretation. This guide is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries who require robust methods for molecular structure verification.
Introduction and Theoretical Framework
4-(Prop-1-en-2-yl)benzaldehyde (C₁₀H₁₀O) is an aromatic aldehyde featuring a para-substituted isopropenyl group.[1][2][3] Its structure contains several distinct spin systems—an aldehyde, a 1,4-disubstituted aromatic ring, an alkene, and a methyl group—making it an excellent candidate for a comprehensive NMR analysis. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the constitution and configuration of organic molecules in solution.[4][5] By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can map the chemical environment of each atom, determine connectivity through covalent bonds, and ascertain spatial proximities.
This guide moves beyond a simple listing of procedures; it explains the causality behind each step, ensuring that the practitioner can adapt and troubleshoot the protocols effectively. The workflow is designed to be self-validating, where data from multiple, orthogonal experiments converge to a single, confident structural assignment.
Predicted Spectral Characteristics
A preliminary analysis of the molecular structure allows us to predict the key features of its NMR spectra. This predictive step is crucial for designing the experiments and for the final spectral assignment.
Molecular Structure:
-
¹H NMR Spectrum: We anticipate five distinct proton environments.
-
An aldehyde proton, deshielded by the carbonyl group, appearing as a singlet.
-
A set of aromatic protons exhibiting an AA'BB' system, typical of a 1,4-disubstituted benzene ring, which will appear as two distinct doublets.
-
Two vinyl protons on the terminal methylene group, which may appear as two closely spaced singlets or finely coupled multiplets.
-
A methyl group attached to the double bond, appearing as a singlet.
-
-
¹³C NMR Spectrum: We expect eight distinct carbon signals.
-
A carbonyl carbon at the far downfield region.
-
Four aromatic carbons, two of which are quaternary (ipso-carbons) and two are protonated (CH).
-
Two vinyl carbons, one quaternary and one methylene (CH₂).
-
One methyl carbon in the upfield region.
-
Experimental Workflow: From Sample to Structure
The logical flow from a purified sample to a fully elucidated structure involves careful sample preparation, acquisition of a suite of NMR spectra, and systematic data interpretation.
Caption: Diagram of crucial HMBC correlations for structural confirmation.
-
Aldehyde Proton (H1): Will show correlations to the ipso-aromatic carbon (C4, ³J) and the ortho-aromatic carbons (C2/C6, ²J), firmly attaching the aldehyde group to the ring.
-
Methyl Protons (H10): Will correlate to the quaternary vinyl carbon (C9, ²J), the methylene vinyl carbon (C8, ³J), and the ipso-aromatic carbon (C7, ³J). This series of correlations unequivocally links the methyl group to the vinyl group and the entire isopropenyl moiety to the aromatic ring.
-
Vinyl Protons (H8): Will show correlations to C7 (²J), C9 (²J), and the methyl carbon C10 (³J), further confirming the isopropenyl structure.
Conclusion
By employing a logical and multi-faceted NMR strategy, the complete and unambiguous structural assignment of 4-(prop-1-en-2-yl)benzaldehyde can be achieved with high confidence. The combination of 1D and 2D NMR experiments provides orthogonal data sets that, when interpreted together, create a self-validating system for structure elucidation. The protocols and interpretive framework detailed in this note offer a robust and reliable method for the characterization of this and other complex organic small molecules.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
- Unknown. (n.d.). Sample Preparation.
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
- Unknown. (n.d.). Supporting Information.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
-
Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
- Unknown. (2024, November 15). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50.
- Unknown. (2025, December 3). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51.
- Kim, S. J., Roe, G., Holland, E., & Ocius, K. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University.
-
National Center for Biotechnology Information. (n.d.). 4-(Prop-1-en-2-yl)benzaldehyde | C10H10O | CID 14597914. PubChem. Retrieved from [Link]
-
Filo. (2025, January 11). I want to just complete the table 1H NMR spectrum of 4 isopropyl benzalde... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 4-(PROP-1-EN-2-YL)BENZALDEHYDE. Retrieved from [Link]
-
PubMed. (n.d.). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Retrieved from [Link]
- Unknown. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.
-
Chemistry LibreTexts. (2023, August 8). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4‐(prop‐2‐yn‐1‐yloxy)benzaldehyde (3). Retrieved from [Link]
-
YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
- Unknown. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
-
PubChemLite. (n.d.). 4-(prop-1-en-2-yl)benzaldehyde (C10H10O). Retrieved from [Link]
-
Semantic Scholar. (1986, May 1). Modern NMR techniques for structure elucidation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 4-(Prop-2-yn-1-yloxy)benzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Prop-2-en-1-yl)benzaldehyde | C10H10O. PubChem. Retrieved from [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]
-
Duke University. (n.d.). The Duke NMR Center Coupling constants. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
-
Q-Chem. (n.d.). 11.13.1 NMR Chemical Shifts and J-Couplings. Retrieved from [Link]
-
Chegg. (2018, March 14). Solved Interpret both the 1 H and 13C NMR spectra of. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Prop-2-yn-1-yloxy)benzaldehyde. PMC. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Prop-1-en-2-yl)benzaldehyde by Column Chromatography
<content_type>
Welcome to the technical support center for the purification of 4-(prop-1-en-2-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the column chromatography of this specific compound. Here, we move beyond generic protocols to offer troubleshooting strategies and frequently asked questions grounded in the physicochemical properties of 4-(prop-1-en-2-yl)benzaldehyde and extensive laboratory experience.
I. Troubleshooting Guide: Addressing Specific Purification Issues
This section is formatted to help you quickly identify and resolve problems you may be facing during your purification process.
Issue 1: Poor Separation of the Target Compound from Impurities
Question: My TLC analysis shows good separation, but on the column, the fractions are mixed, and I'm not achieving baseline resolution. What's going wrong?
Answer: This is a common issue that can arise from several factors related to the unique structure of 4-(prop-1-en-2-yl)benzaldehyde.
Causality & Resolution:
-
Compound Stability on Silica Gel: Aldehydes can be sensitive to the acidic nature of standard silica gel, potentially leading to side reactions or degradation on the column.[1][2] The isopropenyl group may also be susceptible to isomerization or other reactions under acidic conditions.
-
Solution 1: Deactivate the Silica Gel. Before packing the column, you can slurry the silica gel with a solvent system containing a small amount of a neutralizer like triethylamine (e.g., 0.1-1% v/v).[1] This will neutralize the acidic sites on the silica surface, minimizing degradation of your aldehyde.
-
Solution 2: Switch to a Different Stationary Phase. If deactivation is insufficient, consider using a more inert stationary phase like neutral alumina.[1] However, be aware that the selectivity will change, so you will need to re-optimize your mobile phase using TLC with alumina plates. Another option for challenging separations is Florisil.[2]
-
-
Inappropriate Mobile Phase Selection: While TLC provides a good starting point, the larger volume of stationary phase and longer residence time in column chromatography can reveal issues not apparent on a TLC plate.
-
Solution: Optimize the Eluent System. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for 4-(prop-1-en-2-yl)benzaldehyde on TLC, with clear separation from impurities.[1]
-
Recommended Starting Point: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a standard choice for compounds of this polarity.[3][4] Start with a low concentration of the polar solvent and gradually increase it.
-
Alternative Solvents: If you are still struggling with separation, consider trying different solvent combinations. Replacing ethyl acetate with diethyl ether or dichloromethane can alter the selectivity and may improve the separation of closely eluting impurities.[1]
-
-
-
Column Overloading: Loading too much crude material onto the column is a frequent cause of poor separation.[5]
-
Solution: Adhere to Proper Loading Ratios. A general rule of thumb is to use a silica gel to crude material ratio of at least 30:1 (w/w). For difficult separations, this ratio may need to be increased to 50:1 or even 100:1.
-
Issue 2: The Compound is Degrading on the Column
Question: I'm recovering a low yield of my desired product, and I'm seeing new, unexpected spots on my TLC analysis of the collected fractions. What is happening?
Answer: This strongly suggests that 4-(prop-1-en-2-yl)benzaldehyde is not stable under your current chromatography conditions.
Causality & Resolution:
-
Acid-Catalyzed Reactions: As mentioned, the aldehyde functional group can be sensitive to the Lewis acidity of silica gel.[1] This can lead to the formation of acetals if using an alcohol in the mobile phase, or other degradation pathways.
-
Solution 1: Avoid Protic Solvents in the Mobile Phase. Do not use methanol or ethanol in your eluent, as they can react with the aldehyde to form hemiacetals or acetals, especially in the presence of an acidic catalyst like silica gel.[1]
-
Solution 2: Deactivate the Silica or Use Alumina. As detailed in Issue 1, neutralizing the stationary phase or switching to a more inert one is crucial.[1]
-
-
Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid. While less common on a standard silica gel column, it can occur if the crude material contains oxidizing impurities or if exposed to air for prolonged periods on the column.
-
Solution: Work Efficiently. Try to run the column as quickly as possible without sacrificing separation (flash chromatography is ideal). Ensure your solvents are of high purity and free of peroxides, especially if using ethers.
-
Issue 3: The Compound Elutes Too Quickly or Not at All
Question: My compound either comes out in the first few fractions with no separation, or it remains stuck at the top of the column. How do I get it to elute with an appropriate retention time?
Answer: This is a classic mobile phase polarity issue.
Causality & Resolution:
-
Mobile Phase is Too Polar: If the compound elutes too quickly (high Rf), your solvent system is too strong.
-
Solution: Decrease the Polarity. Reduce the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase.[6] For example, if you are using 20% ethyl acetate in hexanes, try reducing it to 10% or 5%.
-
-
Mobile Phase is Not Polar Enough: If the compound is not moving (low Rf), your solvent system is too weak.
-
Solution: Increase the Polarity. Gradually increase the proportion of the more polar solvent.[6] If you are using 5% ethyl acetate in hexanes, try increasing it to 10% and then 20%, monitoring the elution with TLC.
-
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
II. Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 4-(prop-1-en-2-yl)benzaldehyde?
A1: For most applications, standard flash-grade silica gel (230-400 mesh) is the first choice due to its high resolving power and cost-effectiveness.[4][7] However, given the potential sensitivity of the aldehyde group, if you encounter degradation or significant tailing, switching to neutral alumina or deactivated silica gel is highly recommended.[1][2]
Q2: How do I choose the right solvent system for the column?
A2: The selection of the mobile phase is critical and should always be guided by prior TLC analysis.[5]
-
Start with TLC: Spot your crude mixture on a silica gel TLC plate and test various solvent systems. A good starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate.[3][4]
-
Aim for an Rf of 0.2-0.4: The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4, ensuring it moves down the column at a reasonable rate and separates from impurities.[1]
-
Gradient vs. Isocratic Elution: If your impurities are close to your product, a shallow gradient elution (gradually increasing the polarity of the mobile phase) might be necessary. If the impurities are far apart in polarity, an isocratic (constant solvent composition) elution will suffice.
Q3: How should I load my sample onto the column?
A3: Proper sample loading is crucial to obtain sharp bands and good separation.[8]
-
Wet Loading: Dissolve your crude sample in the minimum amount of the mobile phase (or a slightly more polar solvent if necessary for solubility).[8] Carefully pipette this solution onto the top of the column bed, allowing it to absorb completely into the silica before adding more eluent.[8]
-
Dry Loading: If your compound has poor solubility in the mobile phase, dry loading is the preferred method.[8] Dissolve your sample in a volatile solvent (like dichloromethane), add a small amount of silica gel (about 5-10 times the mass of your sample), and evaporate the solvent completely to get a free-flowing powder.[8] Carefully add this powder to the top of your packed column.[8]
Q4: My compound is streaking/tailing on the column. What can I do?
A4: Tailing is often a sign of undesirable interactions between your compound and the stationary phase.
-
Acid-Base Interactions: As discussed, the acidic nature of silica can interact with the aldehyde. Adding a small amount of triethylamine to your mobile phase can often resolve this issue.[1]
-
Sample Overload: Tailing can also be a symptom of column overloading. Try using less sample material for the amount of silica gel.
-
Inappropriate Solvent: If the solvent used to dissolve and load the sample is too polar compared to the mobile phase, it can cause band broadening and tailing. Always use the minimum amount of solvent for loading.[8]
III. Experimental Protocol: A General Guideline
This protocol should be adapted based on your specific reaction mixture and TLC analysis.
1. Preparation of the Mobile Phase and Stationary Phase
-
Based on TLC analysis, prepare an adequate volume of your chosen mobile phase (e.g., 10% ethyl acetate in hexanes).
-
If deactivation is needed, add 0.5% triethylamine to the prepared mobile phase.
-
Weigh the appropriate amount of silica gel (e.g., 40g for 1g of crude material).
2. Packing the Column
-
Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand.
-
Prepare a slurry of the silica gel in your mobile phase.
-
Pour the slurry into the column, using pressure to pack it evenly without cracks or air bubbles.
-
Add a protective layer of sand on top of the packed silica.
3. Loading the Sample
-
Use either the wet or dry loading method as described in the FAQ section. Ensure the sample is loaded as a narrow, even band.
4. Elution and Fraction Collection
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.
-
Apply pressure (e.g., with a flash chromatography system or regulated air line) to achieve a steady flow rate.
-
Collect fractions in an organized manner (e.g., in test tubes in a rack).
-
Monitor the elution process by collecting small spots from the fractions for TLC analysis.
5. Analysis and Product Isolation
-
Run a TLC of the collected fractions to identify which ones contain your pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 4-(prop-1-en-2-yl)benzaldehyde.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for good resolution.[4][7] |
| Alternative Phase | Neutral Alumina or Deactivated Silica | For acid-sensitive aldehydes to prevent degradation.[1][2] |
| Mobile Phase (Start) | 5-20% Ethyl Acetate in Hexanes | Good starting polarity for this compound class.[3][4] |
| TLC Rf Target | 0.2 - 0.4 | Optimal for good separation on the column.[1] |
| Loading Ratio | ≥ 30:1 (Silica:Crude) | Prevents column overloading and ensures good separation. |
| Loading Method | Dry loading preferred | Minimizes band broadening, especially for less soluble samples.[8] |
IV. References
-
Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
cmu.edu.jm. (2025, February 19). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]
-
LCGC International. (2015, March 1). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Prop-1-en-2-yl)benzaldehyde. PubChem. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 6. youtube.com [youtube.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Recrystallization of 4-Isopropenylbenzaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the recrystallization of 4-isopropenylbenzaldehyde. Our focus is on diagnosing and resolving common experimental issues, grounded in the principles of physical organic chemistry to ensure both high purity and yield.
Compound Profile: 4-Isopropenylbenzaldehyde
Understanding the physicochemical properties of 4-isopropenylbenzaldehyde is the foundation for developing a robust recrystallization protocol. These properties dictate solvent choice and handling conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀O | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| Calculated Melting Point (Tfus) | 267.68 K (-5.47 °C) | [1] |
| Calculated Boiling Point (Tboil) | 505.08 K (231.93 °C) | [1] |
| Calculated LogP (octanol/water) | 2.532 | [1] |
| Calculated Water Solubility | Low (log₁₀WS = -2.96) | [1] |
Expert Insight: The low calculated melting point is a critical parameter. It suggests a high propensity for the compound to "oil out" during recrystallization if the cooling process is not carefully controlled or if the solvent's boiling point is too high.[2][3] The compound's non-polar nature, indicated by its LogP and low water solubility, suggests that non-polar or moderately polar organic solvents will be most effective for dissolution.
Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the recrystallization of 4-isopropenylbenzaldehyde in a practical question-and-answer format.
Problem: The Compound Has "Oiled Out" Instead of Forming Crystals
Q: My solution turned cloudy and formed an oily liquid at the bottom upon cooling. What went wrong and how can I fix it?
A: This phenomenon, known as "oiling out," is the most common issue for compounds with low melting points.[2][4] It occurs when the dissolved compound comes out of the supersaturated solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[3] This oil often traps impurities, defeating the purpose of recrystallization.
Causality & Solution:
-
Reheat and Add More Solvent: The immediate solution is to reheat the flask to redissolve the oil completely. Add a small amount of additional hot solvent to lower the saturation point.[2]
-
Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. This gives the molecules more time to orient themselves into a crystal lattice.[2]
-
Change Solvents: If the problem persists, your solvent's boiling point may be too high relative to the compound's melting point.[2] Consider using a lower-boiling point solvent or a mixed solvent system where you can adjust the polarity and boiling point.
Problem: No Crystals Are Forming, Even After Cooling
Q: My solution is clear and has been cooling for a long time, but no crystals have appeared. What should I do?
A: This is typically caused by one of two scenarios: either too much solvent was used, or the solution is supersaturated but lacks a nucleation point to initiate crystal growth.[4][5]
Causality & Solution:
-
Excess Solvent: This is the most frequent cause.[2] The concentration of the compound is too low to become saturated upon cooling.
-
Lack of Nucleation: A supersaturated solution can be stable without a surface to begin crystal formation.
-
Induce Crystallization: Try scratching the inside surface of the flask just below the solvent line with a glass stirring rod.[6][7] The microscopic scratches on the glass provide nucleation sites.
-
Seed Crystals: If you have a small amount of pure 4-isopropenylbenzaldehyde, add a single tiny crystal to the cooled solution.[6][7] This "seed" provides a template for further crystal growth.
-
Problem: Very Low Yield of Recovered Crystals
Q: I managed to get crystals, but my final yield was less than 50%. Where did my compound go?
A: Significant product loss during recrystallization can usually be traced to a few key steps in the process.
Causality & Solution:
-
Using Too Much Solvent: While this can prevent crystallization entirely, using a slight excess will still result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling. Always use the minimum amount of hot solvent required for complete dissolution.[8]
-
Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, you will lose product.[4]
-
Solution: Use a heated or jacketed filter funnel. Alternatively, pre-heat your glassware (funnel and receiving flask) in an oven and ensure the solution stays near its boiling point during filtration. Adding a small excess of solvent (5-10%) before filtering can also help, which can be boiled off later.[4]
-
-
Incomplete Cooling: Ensure the flask is thoroughly chilled in an ice-water bath after it has slowly cooled to room temperature.[5] Lowering the temperature maximizes the amount of compound that crystallizes out of solution.
-
Washing with Room Temperature Solvent: Washing the collected crystals with warm or room-temperature solvent can redissolve a portion of your product. Always wash with a minimal amount of ice-cold solvent.[6]
Problem: Crystals Appear Colored or Impure
Q: My starting material was a pale yellow, but the final crystals are still colored. How can I get a purer, colorless product?
A: Color in the final product indicates that colored impurities were not successfully removed. This can happen if the impurity has similar solubility characteristics to your target compound or if it was trapped within the crystals during rapid formation.
Causality & Solution:
-
Activated Charcoal Treatment: If the impurities are large, colored organic molecules, they can often be removed by adsorption onto activated charcoal.
-
Procedure: After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute's weight). Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding.
-
-
Second Recrystallization: A single recrystallization may not be sufficient for highly impure samples. A second recrystallization, potentially using a different solvent system, can significantly improve purity.
-
Slow Crystal Growth: As mentioned previously, slow cooling is paramount. Rapid crystal growth can trap impurities within the crystal lattice.[5]
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing 4-isopropenylbenzaldehyde?
A1: The ideal solvent is one in which 4-isopropenylbenzaldehyde is highly soluble at high temperatures but has low solubility at low temperatures.[7][9] Given its structure, good starting points are alcohols (like ethanol or isopropanol) or a mixed-solvent system like ethanol/water or hexane/ethyl acetate.[8][10] Conduct small-scale solubility tests in test tubes to efficiently screen several solvents.[6]
Q2: What are the stability and storage considerations for 4-isopropenylbenzaldehyde?
A2: Like many benzaldehyde derivatives, 4-isopropenylbenzaldehyde is susceptible to oxidation.[11] The aldehyde functional group can be oxidized to the corresponding carboxylic acid by atmospheric oxygen, a process that can be accelerated by light and heat.[11] For long-term storage, it is recommended to keep the purified solid in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), and refrigerated (2-8°C) while protected from light.[11]
Q3: When should I use a mixed-solvent system?
A3: A mixed-solvent system is useful when no single solvent has the ideal solubility profile.[10] You would dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise to the hot solution until it becomes cloudy (the saturation point).[10] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common pair for compounds like this is ethanol (good) and water (poor).[3][8]
Visualized Workflows and Logic
Standard Recrystallization Workflow
Caption: General experimental workflow for recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
Detailed Experimental Protocol: Recrystallization
This protocol provides a general methodology. The choice of solvent should be optimized via preliminary small-scale tests.
-
Solvent Selection: Based on the compound profile, ethanol is a suitable starting solvent. Test its solubility: 4-isopropenylbenzaldehyde should be sparingly soluble at room temperature but dissolve readily upon heating.
-
Dissolution: Place the crude 4-isopropenylbenzaldehyde (e.g., 5.0 g) into a 125 mL Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirrer/hotplate and add the selected solvent (e.g., ethanol) in small portions while gently heating and stirring. Continue adding solvent until the solid just dissolves. Note the volume of solvent used. This is the minimum amount.[6]
-
Hot Filtration (if necessary): If any insoluble impurities remain in the hot solution, perform a hot filtration. To do this, pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the hot funnel and pour the hot solution through it quickly to prevent premature crystallization in the funnel.[6]
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a countertop, undisturbed.[5] Rushing this step by placing it directly in ice will lead to the formation of small, impure crystals or oiling out.[5] Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.[7]
-
Isolation and Washing: Collect the crystals by suction filtration using a Büchner funnel.[6] Wash the crystals with a small amount (a few mL) of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[6]
-
Drying: Continue to draw air through the crystals in the funnel for several minutes to partially dry them.[3] Then, transfer the crystals to a watch glass, breaking up any large clumps, and allow them to air dry completely. For faster drying, a vacuum oven at low heat can be used.
References
-
Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Isopropoxybenzaldehyde. PubChem. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 4-(1-methylethyl)- (CAS 122-03-2). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Recrystallization and Crystallization. (n.d.). Retrieved from [Link]
-
Organic Chemistry Lab- purification. (2022, May 24). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
ACS Division of Organic Chemistry. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
Cheméo. (n.d.). p-Isopropenylbenzaldehyde - Chemical & Physical Properties. Retrieved from [Link]
- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
-
ResearchGate. (n.d.). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-(Methylsulfonyl)benzaldehyde Solubility in Binary Solvent Mixtures of Acetonitrile + (Methanol, Ethanol and Isopropanol): Determination and Modelling. Retrieved from [Link]
Sources
- 1. p-Isopropenylbenzaldehyde - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Yield for 4-Isopropenylbenzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 4-isopropenylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common experimental challenges. We will delve into the causality behind experimental choices, provide validated protocols, and address specific issues you may encounter.
Introduction: The Challenge of Synthesizing 4-Isopropenylbenzaldehyde
4-Isopropenylbenzaldehyde is a valuable building block in organic synthesis, notable for its dual reactivity stemming from the aldehyde and the isopropenyl groups. However, its synthesis can be challenging, often plagued by issues of low yield, side product formation, and purification difficulties. This guide provides in-depth troubleshooting and FAQs to help you navigate these complexities and achieve higher, more consistent yields.
Two of the most prevalent methods for constructing the isopropenyl moiety are the Wittig reaction and the Mizoroki-Heck cross-coupling reaction. Each has its own set of parameters that must be carefully controlled for optimal results.
Troubleshooting Guide: A Deeper Dive into Common Issues
This section addresses specific problems encountered during the synthesis of 4-isopropenylbenzaldehyde, presented in a question-and-answer format.
Issue 1: Consistently Low or No Product Yield
Q: My Wittig reaction, starting from 4-formylbenzyltriphenylphosphonium bromide and acetone, is resulting in a very low yield. What are the primary causes and how can I fix this?
A: Low yield in a Wittig reaction is a common problem that can almost always be traced back to the generation and stability of the phosphorus ylide.[1] Here’s a breakdown of the likely culprits and their solutions:
-
Ineffective Ylide Formation: The ylide is formed by deprotonating the phosphonium salt.[2][3] This is the most critical step.
-
Cause: The base you are using may be too weak or has degraded. Common bases for non-stabilized ylides like the one needed here include strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH).[2][4] Moisture in the reaction flask will quench these strong bases, rendering them ineffective.
-
Solution:
-
Ensure Anhydrous Conditions: Flame-dry or oven-dry all glassware before use.[5] Use anhydrous solvents and ensure your phosphonium salt is dry. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Verify Base Potency: Use a freshly opened bottle of the organolithium reagent or titrate it before use to confirm its concentration. If using NaH, ensure it is a fresh dispersion and handle it carefully under inert gas.
-
Temperature Control: Add the base slowly at a low temperature (e.g., 0 °C or -78 °C) to prevent side reactions.[5] After the ylide has formed (often indicated by a color change), you can then add the ketone.
-
-
-
Ylide Decomposition: The phosphorus ylide is a reactive intermediate.
-
Cause: Ylides are sensitive to water and oxygen.[3] Exposure to air can lead to oxidation, and any proton source will quench the ylide.
-
Solution: Maintain a strict inert atmosphere throughout the ylide generation and reaction steps. Quench the reaction only after TLC or another monitoring method confirms the consumption of the starting material.[5]
-
-
Sub-optimal Reagent Stoichiometry:
-
Cause: Using an insufficient amount of the base or ylide relative to the carbonyl compound.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the phosphonium salt and the base to ensure complete conversion of the aldehyde.
-
Q: I am attempting a Mizoroki-Heck coupling of 4-bromobenzaldehyde with isopropenyl acetate (or a similar isopropenyl source), but my conversion is poor. Which parameters are most critical to investigate?
A: The Mizoroki-Heck reaction is a powerful tool for C-C bond formation, but its success hinges on the integrity of the palladium catalytic cycle.[6][7] Poor conversion is typically due to catalyst deactivation or sub-optimal reaction conditions.
-
Catalyst and Ligand Integrity: The heart of the reaction is the Pd(0) catalyst.
-
Cause: The active Pd(0) species can be sensitive to air, leading to oxidation and deactivation. The phosphine ligands used can also degrade.
-
Solution:
-
Use a Pre-catalyst: Pd(OAc)₂ is a common and effective Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species.[8]
-
Ligand Choice: Use air-stable phosphine ligands or perform the reaction under strictly anaerobic conditions. Ensure the ligand-to-palladium ratio is optimized; typically, a 2:1 or 4:1 ratio is a good starting point.
-
Degassing: Thoroughly degas all solvents and reagents before use by bubbling an inert gas through them or by using freeze-pump-thaw cycles.
-
-
-
Base Selection and Solubility: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[6]
-
Cause: An inappropriate or poorly soluble base can stall the catalytic cycle. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, but their effectiveness can depend on the solvent.
-
Solution: Triethylamine (Et₃N) or other organic bases are often effective.[9] If using an inorganic base, ensure vigorous stirring. The choice of solvent (e.g., DMF, DMAc, or acetonitrile) is critical for solubilizing all components.
-
-
Reaction Temperature:
-
Cause: Heck reactions are often thermally sensitive. Too low a temperature will result in a sluggish reaction, while too high a temperature can lead to catalyst decomposition or side reactions.
-
Solution: The optimal temperature is typically in the range of 80-140 °C.[7] It is essential to monitor the reaction and find the sweet spot for your specific substrate and catalyst system.
-
Issue 2: Significant Formation of Impurities and Side Products
Q: My crude ¹H NMR shows several unexpected peaks. What are the most common side reactions in these syntheses and how can they be minimized?
A: Side reactions are a primary cause of reduced yield and purification headaches.[10]
-
For the Wittig Reaction:
-
Side Product: Triphenylphosphine oxide (TPPO). This is an unavoidable byproduct of the reaction mechanism.[11]
-
Side Product: Aldol condensation products from the starting aldehyde if a base is used that is also a strong nucleophile.
-
Minimization: While TPPO cannot be avoided, other side reactions can be minimized by controlling the temperature and adding the base slowly to the phosphonium salt to form the ylide before introducing the aldehyde.[1]
-
-
For the Heck Reaction:
-
Side Product: Homocoupling of the aryl halide (forming 4,4'-biphenyldicarboxaldehyde).
-
Minimization: This is often a result of sub-optimal catalyst conditions. Ensure proper ligand concentration and anaerobic conditions.
-
Side Product: Isomerization of the double bond. While less of an issue for a terminal alkene like isopropenyl, it can occur at high temperatures or with prolonged reaction times.
-
Minimization: Monitor the reaction closely and quench it as soon as the starting material is consumed. Avoid excessive heating.[12]
-
Issue 3: Difficulty in Product Purification
Q: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct from my Wittig reaction product?
A: Separating the desired alkene from TPPO is a classic challenge in Wittig chemistry because both are often nonpolar.[11]
-
Crystallization: If your product is a solid, you may be able to selectively crystallize it from a solvent system where TPPO is more soluble (e.g., a mixed solvent system like hexanes/ethyl acetate).
-
Column Chromatography: This is the most common method.
-
Technique: Use a nonpolar eluent system (e.g., starting with pure hexanes and gradually increasing the polarity with ethyl acetate or dichloromethane). 4-isopropenylbenzaldehyde is less polar than TPPO and should elute first.
-
Pro-Tip: Sometimes, adding a small percentage of triethylamine to the eluent can improve separation on silica gel.
-
Q: What is the recommended purification method for the product of a Heck reaction?
A: The purification strategy will depend on the specific impurities.
-
Aqueous Workup: First, perform a standard aqueous workup to remove the base and any inorganic salts.
-
Column Chromatography: This is typically necessary to remove residual catalyst, ligands, and any organic byproducts. A gradient elution on silica gel, similar to the one described for the Wittig product, is usually effective.
-
Vacuum Distillation: If the product is a liquid and the impurities are non-volatile, vacuum distillation can be an excellent method for purification on a larger scale.[13]
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Wittig or Heck, is generally preferred for this synthesis? A1: The choice often depends on reagent availability, scale, and specific laboratory capabilities.
-
The Wittig reaction is a very reliable and high-yielding method for olefination when performed correctly.[3][14] Its main drawback is the stoichiometric formation of triphenylphosphine oxide, which can complicate purification.[11]
-
The Mizoroki-Heck reaction is a catalytic method, which is more atom-economical.[6][15] However, it can require more optimization of catalyst, ligand, base, and solvent systems. It is an excellent choice for large-scale synthesis where catalyst cost and waste reduction are critical.
| Feature | Wittig Reaction | Mizoroki-Heck Reaction |
| Key Reagents | Phosphonium salt, strong base, aldehyde/ketone | Aryl halide, alkene, Pd catalyst, ligand, base |
| Key Advantage | High reliability, fixed double bond location[3] | Catalytic (atom economy), broad scope[15] |
| Common Issue | TPPO byproduct removal[11] | Catalyst deactivation, condition optimization |
| Typical Yield | Can be >80% with optimization | Can be >70% with optimization |
Q2: How critical is the quality of reagents and solvents? A2: Extremely critical. For reactions involving strong bases (Wittig) or sensitive catalysts (Heck), the presence of water or other impurities can drastically lower or completely inhibit the reaction.[1][5] Always use freshly distilled or anhydrous grade solvents and high-purity reagents.
Q3: What are the key safety precautions for these syntheses? A3:
-
Organolithium Reagents (e.g., n-BuLi): Pyrophoric and react violently with water. Must be handled under an inert atmosphere using proper syringe techniques.
-
Palladium Catalysts: Can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Solvents: Many solvents like DMF and dichloromethane are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.
Visualizations and Workflows
Reaction Mechanisms and Troubleshooting Logic
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"stability and storage of 4-(Prop-1-en-2-yl)benzaldehyde"
Welcome to the technical support center for 4-(Prop-1-en-2-yl)benzaldehyde (also known as 4-isopropenylbenzaldehyde). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the quality of your results.
Introduction
4-(Prop-1-en-2-yl)benzaldehyde is an aromatic aldehyde containing a reactive isopropenyl group. This unique combination of functional groups makes it a valuable intermediate in organic synthesis. However, these same functionalities also render the molecule susceptible to degradation through several pathways, primarily oxidation of the aldehyde and polymerization of the alkenyl group. Understanding and mitigating these degradation processes are crucial for maintaining the compound's purity and reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 4-(Prop-1-en-2-yl)benzaldehyde?
A1: The two primary degradation pathways are:
-
Oxidation: The aldehyde group is susceptible to autoxidation, especially when exposed to air (oxygen).[1][2][3] This is a radical-chain reaction that proceeds through the formation of a peroxy acid intermediate, which then converts to the corresponding carboxylic acid, 4-(prop-1-en-2-yl)benzoic acid.[1][2] This process can be accelerated by light.[4]
-
Polymerization: The isopropenyl group is a vinylarene moiety, which can undergo free-radical polymerization.[5] This can be initiated by heat, light, or the presence of peroxides, which may form upon exposure to air.[6] This results in the formation of oligomers and polymers, leading to a decrease in the purity of the monomer.
Q2: What are the ideal storage conditions for 4-(Prop-1-en-2-yl)benzaldehyde?
A2: To minimize degradation, the compound should be stored under the following conditions:
-
Temperature: Cool temperatures are recommended, typically 2-8 °C. Avoid elevated temperatures, as they can accelerate both oxidation and polymerization.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Light: Protect from light by using an amber or opaque container. Light can initiate both autoxidation of the aldehyde and polymerization of the isopropenyl group.[4]
-
Container: Use a tightly sealed container to prevent exposure to air and moisture.
Q3: What is the expected shelf-life of 4-(Prop-1-en-2-yl)benzaldehyde?
A3: The shelf-life is highly dependent on the storage conditions. When stored under ideal conditions (refrigerated, under inert gas, and protected from light), the compound can be expected to remain stable for an extended period. However, frequent opening of the container, exposure to ambient air and light, and storage at room temperature will significantly shorten its shelf-life. It is crucial to monitor the purity of the compound periodically, especially for long-term storage.
Q4: Should I use a stabilizer when storing 4-(Prop-1-en-2-yl)benzaldehyde?
A4: For long-term storage or if the compound will be subjected to conditions that promote polymerization (e.g., heating), the addition of a radical inhibitor such as butylated hydroxytoluene (BHT) or hydroquinone at a low concentration (e.g., 100-200 ppm) can be beneficial in preventing the polymerization of the isopropenyl group. However, the compatibility of the stabilizer with your intended application must be considered.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Yellowing of the liquid | Oxidation of the aldehyde group. | This is a common sign of autoxidation. While minor yellowing may not significantly impact all applications, it indicates the presence of impurities, likely the corresponding carboxylic acid. For sensitive applications, repurification by distillation or chromatography may be necessary. To prevent further oxidation, ensure the compound is stored under an inert atmosphere and protected from light. |
| Increase in viscosity or formation of a solid precipitate | Polymerization of the isopropenyl group. | This indicates that the monomer has started to polymerize. The solid is likely a low-molecular-weight polymer. If the extent of polymerization is minor, the remaining monomer may be salvageable by filtration, but its purity should be confirmed by analytical methods like HPLC or GC-MS. For future prevention, store at a lower temperature and consider adding a polymerization inhibitor if appropriate for your application. |
| Appearance of a new peak in HPLC or GC analysis, eluting later than the main peak | Formation of 4-(prop-1-en-2-yl)benzoic acid due to oxidation. | Confirm the identity of the new peak by comparing its retention time with a standard of the carboxylic acid or by using mass spectrometry. If the impurity level is unacceptable, repurification is required. Review storage and handling procedures to minimize air exposure. |
| Broadening of the main peak or appearance of a "hump" in the chromatogram | Presence of oligomers from the initial stages of polymerization. | This suggests the formation of a mixture of low-molecular-weight polymers. If a high-purity monomer is required, purification is necessary. To prevent this, strictly adhere to recommended storage conditions and minimize exposure to heat and light. |
| Inconsistent reaction yields or formation of unexpected byproducts | Degradation of the starting material. | The presence of oxidation or polymerization products can interfere with subsequent reactions. Always use a fresh or recently purified batch of 4-(prop-1-en-2-yl)benzaldehyde for critical applications. It is good practice to check the purity of the starting material by a suitable analytical method before use. |
Degradation Pathway Diagram
The following diagram illustrates the primary degradation pathways of 4-(Prop-1-en-2-yl)benzaldehyde.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]
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- 6. ISOPROPENYLBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: A Guide to Preventing Polymerization of 4-Isopropenylbenzaldehyde During Storage
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 4-isopropenylbenzaldehyde. My goal with this document is to move beyond simple instructions and provide you with the in-depth, field-proven insights needed to handle this reactive monomer successfully. Premature polymerization is not just a source of failed experiments; it can be a significant safety concern. This guide is structured to help you understand the underlying mechanisms of polymerization, implement robust storage protocols, and troubleshoot common issues you may encounter.
Section 1: Understanding the "Why" - The Mechanism of Unwanted Polymerization
4-Isopropenylbenzaldehyde, like other vinyl monomers, is susceptible to free-radical polymerization.[1][2] Understanding this fundamental process is critical to preventing it. The reaction proceeds via a chain mechanism involving three key stages: Initiation, Propagation, and Termination.[3][4]
-
Initiation: The process begins when an initiator species, often a free radical, is formed.[3] This can be triggered by external energy sources like heat or UV light, or by contaminants that can generate radicals. This initial radical then attacks the double bond of a monomer molecule, creating a new, larger radical.
-
Propagation: The newly formed monomer radical attacks another monomer molecule, adding it to the chain and regenerating the radical at the growing end.[3] This step repeats, rapidly increasing the length of the polymer chain.
-
Termination: The chain reaction stops when two radical species react with each other to form a stable, non-radical product.[3][4]
In the context of storage, our primary goal is to prevent the initiation step and to scavenge any free radicals that may form before they can propagate .
Section 2: The First Line of Defense - Proper Storage and Handling
The most effective way to prevent polymerization is to control the storage environment rigorously from the moment a new bottle is received. The stability of 4-isopropenylbenzaldehyde is sensitive to air, light, moisture, and heat.
Table 1: Recommended Storage Conditions for 4-Isopropenylbenzaldehyde
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Store at 2-8°C. Refer to the product label for specific temperature ranges. | Lower temperatures significantly reduce the rate of thermally-initiated free radical formation.[5][6] Storing cool and avoiding temperature fluctuations is crucial.[7][8][9][10] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen). | This displaces oxygen, which, while sometimes acting as an inhibitor, can also form undesirable peroxides with certain monomers and contribute to degradation pathways. |
| Light Exposure | Store in an amber or opaque container in a dark location. | UV light provides the energy to break chemical bonds, generating free radicals that initiate polymerization.[11] |
| Container | Keep the container tightly closed and sealed.[9][11][12] | Prevents the ingress of atmospheric moisture and oxygen, and stops the potential escape of vapors. |
| Inhibitor | Ensure the product is supplied with an appropriate inhibitor (e.g., Hydroquinone, MEHQ). | Inhibitors are radical scavengers that provide a crucial chemical barrier to polymerization.[2][13] |
Protocol 2.1: New Bottle Receiving and Storage Workflow
-
Inspect Upon Arrival: Check that the container seal is intact. Note the manufacturer's batch number and date of manufacture.[14]
-
Labeling: Add the date of receipt and the intended "open by" date to the label.
-
Inert Gas Purge: Before the first use and after every subsequent use, gently flush the headspace of the bottle with dry nitrogen or argon before tightly resealing.
-
Sealing: Use PTFE tape or a secondary cap seal (e.g., Parafilm) to ensure an airtight closure.
-
Placement: Immediately place the container in a designated, properly ventilated cold storage unit (2-8°C), away from light sources and incompatible chemicals like strong oxidizing agents.[12]
Section 3: Troubleshooting Guide
Even with the best practices, issues can arise. This section addresses common problems in a direct question-and-answer format.
Q: I've noticed my 4-isopropenylbenzaldehyde has become viscous or contains solid particles. What happened, and what should I do?
A: This is a clear sign that polymerization has occurred. The increased viscosity is due to the formation of long polymer chains.
-
Causality: This typically happens for one or more reasons: the storage temperature was too high, the container was exposed to light, the inhibitor was depleted, or the material has been stored beyond its effective shelf life.
-
Immediate Actions & Safety:
-
DO NOT HEAT THE BOTTLE. An uncontrolled, exothermic polymerization reaction can occur, leading to a dangerous pressure buildup.[2]
-
Isolate the container in a cool, well-ventilated area like a fume hood.
-
Treat the material as hazardous waste. Consult your institution's safety protocols and the product's Safety Data Sheet (SDS) for disposal instructions.[7] Do not attempt to use the material for any experiment.
-
Q: My experiment is failing, and I suspect the monomer quality. How can I check if my stored 4-isopropenylbenzaldehyde is still viable?
A: Suspect monomer quality is a common issue. A multi-step check is recommended.
-
Visual Inspection: First, carefully observe the liquid against a bright background. It should be a clear, mobile liquid. Any signs of cloudiness, particulates, or increased viscosity are red flags.
-
Inhibitor Check (Conceptual): The concentration of the stabilizing inhibitor depletes over time as it scavenges free radicals. While a quantitative analysis requires analytical instrumentation, a simplified check can be informative. A common method is High-Performance Liquid Chromatography (HPLC), which can separate and quantify the inhibitor (e.g., MEHQ, TBC) from the monomer.[15][16] A significantly lower-than-specified inhibitor concentration suggests a reduced shelf life.
-
Polymer Detection (Conceptual): Techniques like Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) can detect the presence of high molecular weight polymer chains that may not be visible to the naked eye.[17]
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What are polymerization inhibitors, and how do they work? Inhibitors are chemical compounds added in small amounts to reactive monomers to prevent unwanted polymerization.[2] The most common types for vinyl monomers are phenolic compounds like hydroquinone (HQ) and 4-methoxyphenol (MEHQ).[2][13] They function by acting as radical scavengers; they react with and neutralize free radicals to form stable, non-reactive species, thus terminating the polymerization chain before it can propagate.[13]
-
Q2: What is the typical shelf life of 4-isopropenylbenzaldehyde? The shelf life is the period during which an unopened product, stored under recommended conditions, is guaranteed by the manufacturer to be fully functional.[10][14] For many specialty chemicals, this is typically 3 to 5 years from the date of manufacture.[14] However, once opened, the shelf life can be significantly reduced depending on handling and storage practices. Always prioritize the expiration date on the product label.
-
Q3: Can I use the monomer after removing the inhibitor for my reaction? Yes, for many polymerization reactions, the inhibitor must be removed immediately before use. This is often done by passing the monomer through a column of activated alumina or by an alkali wash.[2] However, an inhibitor-free monomer is extremely reactive. It should be used immediately after purification and should never be stored.
-
Q4: The Safety Data Sheet (SDS) says to store under nitrogen, but some phenolic inhibitors work in the presence of oxygen. What is the correct procedure? Always follow the manufacturer's SDS recommendation. While the mechanism for some inhibitors like hydroquinone involves reacting with peroxy radicals formed from oxygen, the overall stability of 4-isopropenylbenzaldehyde is compromised by air, light, and moisture.[13] The manufacturer's instruction to store under nitrogen is based on comprehensive stability testing of their specific formulation and is the authoritative guideline for ensuring product integrity and safety.
-
Q5: What are the safety hazards associated with a runaway polymerization? Runaway polymerization is a highly dangerous event. The reaction is typically exothermic, meaning it releases a significant amount of heat.[2] In a sealed container, this heat increases the reaction rate, which generates more heat, creating a feedback loop. This can lead to a rapid increase in temperature and pressure, potentially causing the container to rupture violently.
Section 5: Experimental Protocols
Protocol 5.1: Conceptual Workflow for Monitoring Inhibitor Concentration via HPLC
This protocol outlines a general approach. Specific parameters must be optimized for your system.
-
Standard Preparation: Prepare a series of calibration standards of the specific inhibitor (e.g., MEHQ) in a suitable solvent (e.g., acetonitrile) at known concentrations.
-
Sample Preparation: Carefully withdraw a small, known volume of the 4-isopropenylbenzaldehyde under an inert atmosphere. Dilute it to a known final volume with the same solvent used for the standards.
-
HPLC Analysis:
-
Column: Use a reverse-phase column (e.g., C18).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is a common starting point.
-
Detection: Use a UV detector set to the absorbance maximum of the inhibitor.
-
-
Quantification: Generate a calibration curve from the standards. Determine the concentration of the inhibitor in your sample by comparing its peak area to the calibration curve.[15]
References
- Google Patents. (1972).
-
metasci. (n.d.). Safety Data Sheet 4-Isopropylbenzaldehyde. [Link]
- Google Patents. (1973).
-
ACS Publications. (1951). Inhibition and Retardation of Vinyl Polymerization. Chemical Reviews. [Link]
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Wikipedia. (n.d.). Polymerisation inhibitor. [Link]
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Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde. [Link]
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YouTube. (2024). Polymer Chemistry: Understanding Radical Polymerization. [Link]
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MDPI. (2023). Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzaldehyde. [Link]
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Khan Academy. (n.d.). Polymerization of alkenes with acid. [Link]
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Sikkens CV. (n.d.). Overview Shelf Life. [Link]
-
YouTube. (2015). Polymerization mechanism with alkene addition Reaction #7. [Link]
-
YouTube. (2020). Introduction to Polymers - Lecture 6.2 - Free radical polymerization. [Link]
- Google Patents. (2008).
-
PubMed. (2021). The effect of temperature on the stability of PCSK-9 monoclonal antibody: an experimental study. [Link]
-
Preprints.org. (2025). Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG) - Based Hydrogel for Biomedical Applications. [Link]
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Toray Research Center. (n.d.). Additives Analysis for Polymers and Plastics. [Link]
-
NIH. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. [Link]
-
Magnaflux. (2025). Shelf Life Statement. [Link]
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- 4. youtube.com [youtube.com]
- 5. The effect of temperature on the stability of PCSK-9 monoclonal antibody: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
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"troubleshooting low yield in Grignard synthesis of 4-(Prop-1-en-2-yl)benzaldehyde"
Welcome to the technical support center for the Grignard synthesis of 4-(prop-1-en-2-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize this challenging synthesis. Here, we delve into the causality behind experimental outcomes and provide field-proven insights to enhance your success rate.
Frequently Asked Questions (FAQs)
Q1: I am consistently obtaining very low to no yield of my desired product, 4-(prop-1-en-2-yl)benzaldehyde. What are the most probable causes?
Low yield in this Grignard synthesis can stem from several critical factors. The most common culprits are the presence of moisture, improper activation of magnesium, side reactions involving the aldehyde functional group, and the formation of Wurtz coupling byproducts. Each of these potential issues will be addressed in detail in our troubleshooting section.
Q2: My Grignard reagent formation is sluggish or doesn't initiate at all. What should I do?
Initiation of Grignard reagent formation is often hindered by a passivating layer of magnesium oxide on the surface of the magnesium turnings.[1] Activating the magnesium is crucial. This can be achieved by gently crushing the magnesium turnings in situ with a glass rod to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] The disappearance of the iodine color or the observation of ethylene bubbles indicates successful initiation.[2]
Q3: The reaction mixture turns dark brown or black during the Grignard reagent formation. Is this normal?
While a slight cloudiness is expected, a very dark or black solution can indicate decomposition of the Grignard reagent or the presence of impurities in the magnesium or alkyl halide, which can catalyze side reactions.[1] It may also suggest the formation of finely divided metal from side reactions like Wurtz coupling.[1]
Q4: Can I use 4-bromobenzaldehyde directly in the Grignard reaction with isopropenylmagnesium bromide?
No, this is a common pitfall. The Grignard reagent is a strong nucleophile and a strong base.[3] It will react with the acidic alpha-protons of the aldehyde or directly attack the carbonyl group of another starting material molecule.[3][4] This will consume your Grignard reagent and lead to a complex mixture of byproducts. The aldehyde group must be protected before the Grignard reaction.
In-Depth Troubleshooting Guides
Issue 1: Low Yield Due to Reaction Conditions and Reagent Quality
A successful Grignard reaction is highly dependent on meticulous experimental setup and high-quality reagents.
Causality:
-
Presence of Water: Grignard reagents are extremely sensitive to protic sources, including water.[5][6][7][8] Water will protonate the Grignard reagent, converting it into an unreactive alkane and rendering it useless for the desired carbon-carbon bond formation.[5][6][7][8] This is often the primary reason for reaction failure.
-
Solvent Quality: The solvent, typically anhydrous diethyl ether or tetrahydrofuran (THF), must be scrupulously dried. Ethereal solvents are crucial as they solvate and stabilize the Grignard reagent.[9][10]
-
Inactive Magnesium: As mentioned in the FAQs, the magnesium surface can be coated with an oxide layer that prevents the reaction from starting.[1]
Troubleshooting Protocol:
-
Glassware and Apparatus:
-
All glassware must be oven-dried at a minimum of 120 °C for several hours, or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use.[11]
-
Assemble the apparatus while hot and allow it to cool under an inert atmosphere.
-
-
Reagent and Solvent Preparation:
-
Use freshly opened, anhydrous solvents. If in doubt, distill the solvent over a suitable drying agent (e.g., sodium/benzophenone for THF and ether).
-
Ensure your alkyl halide (e.g., 2-bromopropene) is pure and free of water.
-
-
Magnesium Activation:
-
Use fresh magnesium turnings.
-
If initiation is slow, add a small crystal of iodine. The reaction has initiated when the brown color of the iodine disappears.
-
Alternatively, add a few drops of 1,2-dibromoethane. The evolution of ethylene gas signifies initiation.
-
Issue 2: Side Reactions Competing with the Desired Synthesis
Even with a successfully formed Grignard reagent, side reactions can significantly lower the yield of 4-(prop-1-en-2-yl)benzaldehyde.
Causality:
-
Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the starting alkyl halide.[12][13] This is particularly prevalent with more reactive halides.
-
R-MgX + R-X → R-R + MgX₂
-
-
Reaction with the Aldehyde Functional Group: If the aldehyde in your starting material (e.g., 4-bromobenzaldehyde) is not protected, the Grignard reagent will react with it, leading to a mixture of undesired products.[3][4]
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde, forming an enolate.[1][14] This is more common with sterically hindered ketones but can occur with aldehydes.[1][14]
Troubleshooting and Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a gentle reflux during Grignard formation. For the reaction with the electrophile, a lower temperature (e.g., 0 °C to room temperature) is often preferred. | Higher temperatures can increase the rate of side reactions, especially Wurtz coupling. |
| Addition Rate | Add the alkyl halide solution dropwise to the magnesium suspension. | A slow addition rate maintains a low concentration of the alkyl halide, minimizing the Wurtz coupling side reaction. |
| Protecting Groups | Protect the aldehyde functionality of 4-bromobenzaldehyde as an acetal before the Grignard reaction. | Acetals are stable to Grignard reagents and can be easily deprotected after the reaction to regenerate the aldehyde.[4] |
Experimental Protocol: Acetal Protection of 4-Bromobenzaldehyde
-
To a solution of 4-bromobenzaldehyde in toluene, add 1.2 equivalents of ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected aldehyde.
Issue 3: Inefficient Work-up and Purification
The final stages of the experiment are critical for isolating the pure product and accurately assessing the yield.
Causality:
-
Emulsion Formation: During the aqueous work-up, the formation of magnesium salts can lead to persistent emulsions, making phase separation difficult.
-
Product Lability: The final product, an aromatic aldehyde with an alkene moiety, may be susceptible to oxidation or polymerization under harsh purification conditions.
Recommended Work-up and Purification Protocol:
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid using strong acids initially, as this can be highly exothermic.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Washing: Combine the organic extracts and wash with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure at a low temperature to minimize degradation of the product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).
Visualizing the Process
Grignard Reaction Mechanism:
Caption: General workflow for the Grignard synthesis.
Troubleshooting Flowchart:
Caption: A logical approach to troubleshooting low yield.
References
-
Quora. (2021, December 9). What happens when a Grignard reagent reacts with water? Retrieved from [Link]
-
Filo. (2023, October 2). How does water affect a Grignard reaction? Retrieved from [Link]
-
Brainly. (2023, August 4). Why must water be excluded from the Grignard reaction? Using a mechanism, show how the presence of water. Retrieved from [Link]
-
Clark, J. (n.d.). An introduction to Grignard reagents. Chemguide. Retrieved from [Link]
-
Reddit. (2019, April 28). How dangerous is actually adding water to Grignard reagent? r/chemistry. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Grignard reagents react with both aldehyde and ketone functional groups. How does their reaction... Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF (see text). [Image]. Retrieved from [Link]
-
Bartleby. (2024, March 5). A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below... Retrieved from [Link]
-
Deitmann, E., Maskos, M., Menges-Flanagan, G., & Ziegenbalg, D. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (part 2). Reaction Chemistry & Engineering, 8(8), 1833-1845. [Link]
-
ResearchGate. (n.d.). Continuous-flow reactions of aromatic aldehydes/ketones with Grignard... Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Clark, J. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wurtz reaction. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
-
Hunt, I. (n.d.). Ch17: RLi or RMgX with Aldehydes or Ketones. University of Calgary. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Prop-2-yn-1-yloxy)benzaldehyde. PubChem. Retrieved from [Link]
-
The Synthetic Rasta. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
-
Cottone, K. (2022, April 13). Grignard and Protecting Groups. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 4-(PROP-1-EN-2-YL)BENZALDEHYDE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Prop-2-en-1-yl)benzaldehyde. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
-
National Center for Biotechnology Information. (n.d.). 4-(Prop-1-en-2-yl)benzaldehyde. PubChem. Retrieved from [Link]
-
American Chemical Society. (n.d.). The Grignard Reagents. Organometallics. Retrieved from [Link]
- Google Patents. (n.d.). EP0015616B1 - Method for the purification of benzaldehyde.
-
Sassian, M., & Tuulmets, A. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Main Group Metal Chemistry, 25(12), 745-748. [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
Sources
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- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. How does water affect a Grignard reaction? | Filo [askfilo.com]
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- 8. chemguide.co.uk [chemguide.co.uk]
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- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 14. Grignard Reaction [organic-chemistry.org]
Technical Support Center: Interpreting the 1H NMR Spectrum of 4-Isopropenylbenzaldehyde
Welcome to the technical support center for the analysis of 4-isopropenylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are utilizing ¹H NMR spectroscopy for structural elucidation and purity assessment. Here, we move beyond simple data reporting to address the common challenges and interpretative nuances you may encounter during your analysis. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable insights for your experimental work.
Part 1: Foundational Spectrum Interpretation & Peak Assignment
This section addresses the fundamental questions regarding the expected ¹H NMR spectrum of 4-isopropenylbenzaldehyde. Understanding the ideal spectrum is the first step in identifying anomalies in your own experimental data.
Q1: What is the expected ¹H NMR spectrum for a pure sample of 4-isopropenylbenzaldehyde?
A1: The structure of 4-isopropenylbenzaldehyde contains four distinct sets of non-equivalent protons, which should give rise to four primary signals in the ¹H NMR spectrum. The molecule's para-substituted aromatic ring and the isopropenyl group create a characteristic pattern.
Below is the molecular structure with protons labeled for clear assignment.
Caption: Structure of 4-isopropenylbenzaldehyde with proton labels.
The expected signals are summarized in the table below.
| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Key Rationale |
| H(a) | Aldehyde | ~9.9 - 10.1 | Singlet (s) | 1H | The proton is directly attached to a carbonyl carbon, resulting in strong deshielding. Its downfield shift is also influenced by the magnetic anisotropy of the C=O bond.[1][2][3][4][5][6] |
| H(b) | Aromatic | ~7.8 - 7.9 | Doublet (d) | 2H | These protons are ortho to the electron-withdrawing aldehyde group, causing a significant downfield shift. They are split by the adjacent H(c) protons. |
| H(c) | Aromatic | ~7.5 - 7.6 | Doublet (d) | 2H | These protons are meta to the aldehyde group and ortho to the isopropenyl group. They appear slightly upfield relative to H(b). |
| H(e) | Vinylic | ~5.4 & ~5.1 | Two Singlets (s) or narrow multiplets | 2H (1H each) | These are geminal protons on the terminal alkene. Due to slightly different magnetic environments, they are non-equivalent and may appear as two distinct signals. |
| H(d) | Methyl | ~2.1 - 2.2 | Singlet (s) | 3H | These methyl protons are attached to a quaternary vinylic carbon and have no adjacent protons, hence they appear as a singlet. |
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during spectral acquisition and interpretation.
Q2: My spectrum shows a very sharp peak at ~10.0 ppm. How can I be sure it's the aldehyde proton?
A2: A signal in the 9.5-11 ppm range is highly characteristic of an aldehyde proton.[4][5] The strong deshielding effect comes from two primary sources:
-
Inductive Effect: The electronegative oxygen atom of the carbonyl group withdraws electron density from the C-H bond.
-
Magnetic Anisotropy: The circulating π-electrons of the C=O double bond generate a local magnetic field.[3][4] The aldehyde proton is located in a region where this induced field adds to the external applied magnetic field, shifting its resonance significantly downfield.
Because there are no protons on the adjacent carbon atom, this signal should appear as a sharp singlet. Its presence is a strong confirmation of the aldehyde functional group.
Q3: The aromatic region of my spectrum (7-8 ppm) is confusing. Why does it look like two doublets instead of a more complex pattern?
A3: This pattern is classic for a 1,4- (or para-) disubstituted benzene ring where the two substituents are electronically different. In 4-isopropenylbenzaldehyde, you have an electron-withdrawing aldehyde group and a weakly electron-donating isopropenyl group.
-
This creates a symmetrical molecule, meaning the two protons ortho to the aldehyde (H(b)) are chemically equivalent to each other. Likewise, the two protons meta to the aldehyde (H(c)) are equivalent.
-
You therefore have an AA'BB' spin system. While technically complex, these systems often simplify and appear as two distinct doublets, especially on higher field instruments.
-
The H(b) protons are split only by their H(c) neighbors, resulting in a doublet. The H(c) protons are likewise split only by their H(b) neighbors, giving another doublet. The coupling constant for both doublets (³JHH) should be identical, typically around 8 Hz.
Q4: I'm seeing two small, sharp signals around 5 ppm instead of one. Is my sample impure?
A4: Not necessarily. This is an expected feature for the terminal vinylic protons (H(e)). These two protons are diastereotopic, meaning they are in chemically non-equivalent environments. One proton is cis to the aromatic ring, while the other is trans. This difference in spatial relationship to the rest of the molecule results in slightly different chemical shifts. Because they are geminal protons with no adjacent protons to couple with, they each appear as a singlet (or a very narrowly split doublet if long-range coupling is resolved). The presence of two distinct signals in this region is actually a good indicator of the isopropenyl group's terminal =CH₂ moiety.
Q5: My peaks are broad and the baseline is rolling. What are the most common causes and how do I fix it?
A5: Poor resolution and baseline distortion are typically related to sample preparation or spectrometer shimming. Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for poor NMR spectrum quality.
-
Overly Concentrated Sample: Highly concentrated samples can be viscous and lead to broadened lines. For small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is ideal.[7][8][9]
-
Undissolved Solids: Particulate matter in the NMR tube severely disrupts the magnetic field homogeneity, causing broad peaks.[8][9] Always filter your sample into the tube if any solids are present.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic substances (like Fe³⁺, Cu²⁺, or residual catalysts) can cause significant line broadening.[7][9]
Q6: I have a broad peak around 1.6 ppm that I can't assign. What is it?
A6: This is very likely a water peak. Deuterated solvents are hygroscopic and can absorb moisture from the air.[10] To confirm, you can perform a "D₂O shake."
Confirmation Protocol: D₂O Shake
-
Acquire the initial ¹H NMR spectrum.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the sample.
-
Cap the tube and shake vigorously for 30 seconds to mix.
-
Re-acquire the ¹H NMR spectrum.
The proton of H₂O (or any other labile proton, like from an alcohol or amine) will exchange with the deuterium from D₂O. Since deuterium is not observed in ¹H NMR, the water peak will significantly diminish or disappear entirely.[10]
Part 3: Standardized Experimental Protocols
Adhering to best practices in sample preparation is critical for obtaining high-quality, reproducible data.
Protocol 1: Standard Sample Preparation
This protocol outlines the standard procedure for preparing a small organic molecule for ¹H NMR analysis.
-
Weigh Sample: Accurately weigh 5-10 mg of your 4-isopropenylbenzaldehyde sample directly into a clean, dry vial.[11]
-
Select Solvent: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.
-
Dissolve Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[9] Gently swirl or vortex the vial until the sample is completely dissolved.
-
Filter and Transfer: Take a clean glass Pasteur pipette and plug the tip with a small amount of glass wool (do not use cotton).[8] Use the pipette to transfer the solution from the vial into a clean, unscratched 5 mm NMR tube. The glass wool will filter out any microscopic dust or undissolved particles.
-
Cap and Label: Cap the NMR tube securely and label it clearly with the sample identification.[7]
-
Clean Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[11]
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
University of Alberta Faculty of Science. NMR Sample Preparation. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]
- Supporting Information for a Publication. Source location is generic and content is supplementary.
-
Filo. 1H NMR spectrum of 4 isopropyl benzalde... [Link]
-
Modgraph. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. [Link]
-
UQ eSpace, The University of Queensland. 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. [Link]
-
ResearchGate. 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones | Request PDF. [Link]
-
Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
Chegg. I want just complete the table 1H-NMR spectrum of 4-isopropyl benzaldehyde. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]
- The four facets of 1H NMR spectroscopy. Source location is generic and content is supplementary.
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]
-
Chemistry LibreTexts. 12.2: Predicting A 1H-NMR Spectrum from the Structure. [Link]
Sources
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. organomation.com [organomation.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Technical Support Center: Degradation Pathways of 4-(Prop-1-en-2-yl)benzaldehyde
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(prop-1-en-2-yl)benzaldehyde (also known as 4-isopropenylbenzaldehyde). This guide provides in-depth, experience-driven answers to common questions and troubleshooting advice for challenges encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups on 4-(prop-1-en-2-yl)benzaldehyde that are susceptible to degradation?
A1: The molecule possesses three key reactive sites that dictate its degradation profile:
-
The Aldehyde Group (-CHO): This is a highly reactive functional group prone to both oxidation and reduction. Oxidation converts it to a carboxylic acid, while reduction yields a primary alcohol.[1]
-
The Isopropenyl Double Bond (C=C): The alkene group is susceptible to electrophilic addition reactions. In atmospheric or oxidative stress conditions, it can be cleaved by agents like ozone or hydroxyl radicals.[2]
-
The Aromatic Ring: While relatively stable, the benzene ring can undergo electrophilic substitution or, under specific biological conditions, hydroxylation.[1]
Understanding these sites is the first step in predicting potential degradation products and designing appropriate analytical methods.
Q2: What are the expected major degradation products from chemical (non-metabolic) pathways?
A2: Under common laboratory and storage conditions, you can anticipate two primary types of degradation:
-
Oxidation: The aldehyde moiety is easily oxidized to form 4-(prop-1-en-2-yl)benzoic acid . This can occur slowly upon exposure to air (auto-oxidation) or rapidly in the presence of common oxidizing agents.
-
Reduction: In the presence of reducing agents (e.g., sodium borohydride in a synthesis context), the aldehyde can be reduced to 4-(prop-1-en-2-yl)benzyl alcohol .[1]
-
Ozonolysis: If exposed to ozone, the isopropenyl double bond will undergo cleavage. A reductive work-up of this reaction would yield 4-acetylbenzaldehyde and formaldehyde .[2]
These pathways are fundamental and should be considered baseline reactions when investigating the compound's stability.
Q3: What metabolic transformations should I expect in a biological system?
A3: In a biological milieu, enzymatic processes govern degradation. Based on the metabolism of similar benzaldehyde derivatives, the primary metabolic routes are likely to be:[3][4]
-
Reduction to Alcohol: Aldehyde reductases in the cytoplasm can convert the aldehyde group to 4-(prop-1-en-2-yl)benzyl alcohol. This is often a rapid, primary metabolic step.
-
Oxidation to Carboxylic Acid: Aldehyde dehydrogenase (ALDH) enzymes, particularly in the liver, can oxidize the compound to 4-(prop-1-en-2-yl)benzoic acid.[4]
-
Conjugation: The resulting alcohol or carboxylic acid metabolites can be further conjugated (e.g., with glucuronic acid or sulfate) to increase water solubility and facilitate excretion. Biotransformation of similar compounds has shown glucosylation of both phenolic and benzylic hydroxyl groups.[3]
It is crucial to analyze for both phase I (oxidation/reduction) and phase II (conjugation) metabolites in any in-vitro or in-vivo study.
Q4: How does 4-(prop-1-en-2-yl)benzaldehyde degrade in the atmosphere?
A4: While specific data for this compound is limited, its atmospheric fate can be predicted based on its structure. The dominant daytime degradation process for aldehydes is reaction with hydroxyl radicals (•OH).[5] Two main pathways are likely:
-
•OH Addition to the Double Bond: The hydroxyl radical can add across the isopropenyl double bond, initiating a cascade of reactions that can lead to fragmentation and the formation of smaller carbonyl compounds.
-
H-atom Abstraction: The hydroxyl radical can abstract the hydrogen atom from the aldehyde group, forming an acyl radical. This radical reacts with atmospheric oxygen, leading to the formation of peroxyacyl nitrates (PANs) or carboxylic acids.
The presence of the double bond makes it particularly reactive towards atmospheric oxidants like ozone and the nitrate radical (NO₃) as well.
Visualizing the Degradation Pathways
The following diagrams illustrate the key degradation routes discussed.
Caption: Key chemical and metabolic degradation pathways.
Caption: Postulated atmospheric degradation initiation steps.
Troubleshooting Guide
Q5: My HPLC analysis shows multiple unexpected peaks even in my control sample. What is the likely cause?
A5: This is a common issue often related to sample stability.
-
Plausible Cause 1: On-Column Degradation. The stationary phase of your HPLC column, especially if it's not perfectly inert, can catalyze degradation. The metal components of the HPLC system can also be a factor.
-
Plausible Cause 2: Auto-oxidation. The parent compound may be oxidizing to 4-(prop-1-en-2-yl)benzoic acid simply by being in solution with dissolved oxygen. This is accelerated by light and elevated temperatures.
-
Troubleshooting Steps:
-
Use an Inert System: If possible, use a biocompatible or PEEK-based HPLC system to minimize metal contact.
-
Degas Solvents: Ensure your mobile phases are thoroughly degassed to remove dissolved oxygen.
-
Use Fresh Samples: Prepare samples immediately before analysis. If you must store them, do so at 2-8°C in amber vials to protect from light.
-
Spike with Antioxidant: For investigational purposes, add a small amount of an antioxidant like BHT to a sample aliquot. If the unexpected peaks are reduced, oxidation is the likely culprit.
-
Q6: I am having difficulty identifying a major degradation product. Mass spectrometry data is ambiguous. What should I do?
A6: Ambiguous MS data often arises when a degradation product is an isomer of the parent compound or another known product, or when fragmentation is not definitive.
-
Expert Recommendation: Forced Degradation & Comparative Analysis. The most reliable method to resolve this is to intentionally generate the suspected degradation products through forced degradation studies.
-
Oxidative Stress: Treat the parent compound with a mild oxidizing agent like 3% hydrogen peroxide. The major product should be the corresponding carboxylic acid.
-
Reductive Stress: Treat the parent compound with a mild reducing agent like sodium borohydride. The major product will be the corresponding alcohol.
-
Analysis: Run these "synthesized" degradation products on your HPLC-MS system under the exact same conditions as your unknown sample. By comparing retention times and fragmentation patterns, you can confirm the identity of your unknown peak.
-
Q7: My results for degradation kinetics are not reproducible. What factors should I control more tightly?
A7: Reproducibility issues in kinetics studies almost always stem from subtle variations in experimental conditions.
-
Critical Parameters to Control:
-
Temperature: Degradation rates are highly temperature-dependent. Use a calibrated, stable incubator or water bath. A difference of even 2-3°C can significantly alter rates.
-
pH: For aqueous studies, the pH must be rigorously controlled with a suitable buffer system. Hydrolytic degradation can be highly pH-dependent.
-
Light Exposure: Photodegradation can be a significant pathway. Ensure all experiments are conducted either in the dark or under controlled, consistent lighting conditions (using a photostability chamber).
-
Headspace Oxygen: In sealed vials, the amount of oxygen in the headspace can affect oxidative degradation. Either ensure all vials have a consistent headspace volume or purge the headspace with an inert gas like nitrogen or argon before sealing.
-
Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to generate primary degradation products for identification.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-(prop-1-en-2-yl)benzaldehyde in acetonitrile.
-
Sample Preparation (in triplicate for each condition):
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1N NaOH.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂.
-
Thermal Degradation: Place 1 mL of stock solution in a clear vial.
-
Control: Mix 1 mL of stock with 1 mL of purified water.
-
-
Incubation:
-
Incubate the Acid, Base, and Oxidative samples at 60°C for 24 hours.
-
Incubate the Thermal sample at 60°C in a calibrated oven for 24 hours.
-
Keep the Control sample at 4°C.
-
-
Neutralization & Analysis:
-
Before analysis, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.
-
Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by HPLC-UV/MS.
-
Data Summary Table: Example HPLC Method
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 15 min |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 35°C |
| UV Detection | 254 nm |
| Injection Vol. | 5 µL |
Experimental Workflow Diagram
Caption: A typical workflow for identifying degradation products.
References
-
PubChem. 4-(Prop-1-en-2-yl)benzaldehyde | C10H10O | CID 14597914. [Link]
-
Global Substance Registration System. 4-(PROP-1-EN-2-YL)BENZALDEHYDE. [Link]
-
PubChemLite. 4-(prop-1-en-2-yl)benzaldehyde (C10H10O). [Link]
-
Shimoda, K., et al. (2006). Biotransformation of benzaldehyde-type and acetophenone-type derivatives by Pharbitis nil hairy roots. Phytochemistry, 67(20), 2248-55. [Link]
-
Pence, S., et al. (2014). Characterization of the metabolism of benzaldehyde dimethane sulfonate (NSC 281612, DMS612). Cancer Chemotherapy and Pharmacology, 74(4), 791-8. [Link]
-
Wikipedia. Ozonolysis. [Link]
-
Liu, Y., et al. (2014). Characterization of Potential Degradation Products in a PEGylating Reagent 20 kDa Monomethoxy Polyethylene Glycol Propionaldehyde by RP-HPLC, APCI-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 89, 196-202. [Link]
-
Feron, D., et al. (1996). Shifting the biotransformation pathways of L-phenylalanine into benzaldehyde by Trametes suaveolens CBS 334.85 using HP20 resin. Journal of Applied Microbiology, 81(5), 505-510. [Link]
-
Ródenas, M., et al. (2021). Evaluation of the daytime tropospheric loss of 2-methylbutanal. Atmospheric Chemistry and Physics, 21(16), 12371-12389. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ozonolysis - Wikipedia [en.wikipedia.org]
- 3. Biotransformation of benzaldehyde-type and acetophenone-type derivatives by Pharbitis nil hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the metabolism of benzaldehyde dimethane sulfonate (NSC 281612, DMS612) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acp.copernicus.org [acp.copernicus.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-(Prop-1-en-2-yl)benzaldehyde versus Benzaldehyde
Executive Summary
In the landscape of synthetic organic chemistry, the benzaldehyde scaffold serves as a cornerstone for the construction of a myriad of complex molecules. The reactivity of the aldehyde functional group is intricately modulated by the electronic nature of substituents on the aromatic ring. This guide provides an in-depth comparative analysis of the reactivity of 4-(prop-1-en-2-yl)benzaldehyde and its parent compound, benzaldehyde. Through an examination of electronic effects, supported by theoretical principles and analogous experimental data, we will elucidate the nuanced differences in their susceptibility to nucleophilic attack in key organic transformations. This document is intended to provide researchers, scientists, and drug development professionals with a robust framework for predicting and understanding the chemical behavior of these valuable synthetic intermediates.
Introduction: Unveiling the Molecular Architecture and Electronic Landscape
Benzaldehyde, the simplest aromatic aldehyde, is a widely utilized precursor in the synthesis of pharmaceuticals, fragrances, and agrochemicals. Its reactivity is the benchmark against which substituted benzaldehydes are often compared. 4-(Prop-1-en-2-yl)benzaldehyde, also known as 4-isopropenylbenzaldehyde, introduces a vinyl functional group at the para position, presenting an additional site for chemical modification and, more importantly for this discussion, altering the electronic environment of the aldehyde.
| Compound | Structure | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Benzaldehyde | 100-52-7 | C₇H₆O | 106.12 | |
| 4-(Prop-1-en-2-yl)benzaldehyde | 10133-50-3 | C₁₀H₁₀O | 146.19 |
The fundamental question we address is how the presence of the para-isopropenyl group influences the electrophilicity of the carbonyl carbon in 4-(prop-1-en-2-yl)benzaldehyde compared to the unsubstituted benzaldehyde. This understanding is paramount for predicting reaction rates and designing optimal synthetic strategies.
Theoretical Framework: The Dominance of Electronic Effects
The reactivity of benzaldehydes in nucleophilic addition reactions is primarily governed by the partial positive charge on the carbonyl carbon. Aromatic aldehydes are inherently less reactive than their aliphatic counterparts due to the resonance delocalization of the π-electrons of the benzene ring, which reduces the electrophilicity of the carbonyl carbon.
Substituents on the aromatic ring can either amplify or diminish this effect. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, thereby accelerating nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity, leading to slower reaction rates.
The isopropenyl group (-C(CH_3)=CH_2) at the para position of 4-(prop-1-en-2-yl)benzaldehyde acts as an electron-donating group through resonance. The π-electrons of the double bond can be delocalized into the benzene ring, ultimately increasing the electron density at the carbonyl carbon. This electron-donating resonance effect outweighs the weak inductive electron-withdrawing effect of the sp² hybridized vinyl carbon.
Caption: Resonance delocalization in 4-(prop-1-en-2-yl)benzaldehyde.
This increased electron density at the carbonyl carbon in 4-(prop-1-en-2-yl)benzaldehyde leads to a reduction in its electrophilicity compared to benzaldehyde. Consequently, we can predict that 4-(prop-1-en-2-yl)benzaldehyde will be less reactive than benzaldehyde towards nucleophilic addition reactions.
To quantify this electronic effect, the Hammett equation (log(k/k₀) = σρ) is a valuable tool. While a precise Hammett sigma constant (σp) for the para-isopropenyl group is not readily found in extensive compilations, we can estimate its value to be negative, similar to other alkyl and vinyl groups, indicating its electron-donating nature. For instance, the σp for the vinyl group is approximately -0.01, and for the isopropyl group, it is -0.15. This further supports the prediction of decreased reactivity for 4-(prop-1-en-2-yl)benzaldehyde.
Comparative Reactivity in Key Transformations
The following sections provide a comparative analysis of the expected reactivity of 4-(prop-1-en-2-yl)benzaldehyde and benzaldehyde in three fundamental nucleophilic addition reactions: the Wittig reaction, Grignard reaction, and sodium borohydride reduction.
Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide. The rate-determining step is the nucleophilic attack of the ylide on the carbonyl carbon. Consequently, the reaction is accelerated by electron-withdrawing groups on the benzaldehyde and decelerated by electron-donating groups.
Table 1: Predicted Relative Reactivity in the Wittig Reaction
| Aldehyde | para-Substituent | Hammett σp | Relative Rate Constant (k/k₀) |
| 4-Nitrobenzaldehyde | -NO₂ | +0.78 | > 1 (e.g., 14.7) |
| 4-Chlorobenzaldehyde | -Cl | +0.23 | > 1 (e.g., 2.75) |
| Benzaldehyde | -H | 0.00 | 1.00 |
| 4-(Prop-1-en-2-yl)benzaldehyde | -C(CH₃)=CH₂ | ~ -0.1 (estimated) | < 1 (Predicted) |
| 4-Methylbenzaldehyde | -CH₃ | -0.17 | < 1 (e.g., 0.45) |
| 4-Methoxybenzaldehyde | -OCH₃ | -0.27 | < 1 (e.g., ~0.3) |
The electron-donating isopropenyl group in 4-(prop-1-en-2-yl)benzaldehyde is expected to decrease the rate of the Wittig reaction compared to benzaldehyde.
Grignard Reaction
The addition of a Grignard reagent to an aldehyde is a fundamental method for forming carbon-carbon bonds and producing secondary alcohols. The reaction mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon. Similar to the Wittig reaction, the rate of a Grignard reaction is sensitive to the electronic properties of the aldehyde.
Table 2: Predicted Relative Reactivity in the Grignard Reaction
| Aldehyde | para-Substituent | Predicted Relative Reactivity |
| Benzaldehyde | -H | Baseline |
| 4-(Prop-1-en-2-yl)benzaldehyde | -C(CH₃)=CH₂ | Slower than Benzaldehyde |
Note: Quantitative relative rate data for Grignard reactions with substituted benzaldehydes are scarce due to the typically fast reaction rates. The comparison is based on established electronic effects.
The reduced electrophilicity of the carbonyl carbon in 4-(prop-1-en-2-yl)benzaldehyde suggests that it will react more slowly with Grignard reagents compared to benzaldehyde.
Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride is a mild and selective reducing agent that converts aldehydes to primary alcohols. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the carbonyl carbon. The rate of reduction is influenced by the electrophilicity of the aldehyde, with more electrophilic aldehydes reacting faster.
Table 3: Predicted Relative Reactivity in NaBH₄ Reduction
| Aldehyde | para-Substituent | Predicted Relative Reactivity |
| Benzaldehyde | -H | Baseline |
| 4-(Prop-1-en-2-yl)benzaldehyde | -C(CH₃)=CH₂ | Slower than Benzaldehyde |
Consistent with the previous examples, the electron-donating isopropenyl group is expected to decrease the rate of hydride reduction of 4-(prop-1-en-2-yl)benzaldehyde relative to benzaldehyde.
Experimental Protocols
The following protocols provide standardized procedures for comparing the reactivity of 4-(prop-1-en-2-yl)benzaldehyde and benzaldehyde in the discussed reactions. These protocols are designed to be self-validating by allowing for direct comparison under identical conditions.
Comparative Wittig Reaction
Caption: Workflow for comparative Wittig reaction kinetics.
Objective: To qualitatively or semi-quantitatively compare the reaction rates of benzaldehyde and 4-(prop-1-en-2-yl)benzaldehyde in a Wittig reaction.
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (or other strong base)
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
4-(Prop-1-en-2-yl)benzaldehyde
-
Standard laboratory glassware, TLC plates, and analytical instrumentation (GC or NMR)
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous THF (20 mL). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.0 mmol) dropwise. A deep red or orange color indicates the formation of the ylide. Stir for 30 minutes at 0 °C.
-
Reaction Setup: Prepare two separate, identical reaction flasks. To each flask, add half of the prepared ylide solution via cannula.
-
Reaction Initiation: At time t=0, simultaneously add a solution of benzaldehyde (0.5 mmol in 5 mL of anhydrous THF) to one flask and a solution of 4-(prop-1-en-2-yl)benzaldehyde (0.5 mmol in 5 mL of anhydrous THF) to the other flask.
-
Monitoring: At regular time intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction mixture, quench with a few drops of water, and analyze by TLC or GC to determine the relative consumption of the starting aldehydes.
-
Workup and Analysis: After the reaction is complete (as determined by monitoring), quench the reactions with water. Extract the products with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The relative yields of the stilbene products can be determined by ¹H NMR spectroscopy.
Comparative Grignard Reaction
Objective: To compare the reactivity of the two aldehydes towards a Grignard reagent.
Materials:
-
Phenylmagnesium bromide (or other Grignard reagent) solution in THF
-
Anhydrous THF
-
Benzaldehyde
-
4-(Prop-1-en-2-yl)benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware and analytical instrumentation
Procedure:
-
Competitive Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a solution containing equimolar amounts of benzaldehyde (1.0 mmol) and 4-(prop-1-en-2-yl)benzaldehyde (1.0 mmol) in anhydrous THF (20 mL). Cool the solution to 0 °C.
-
Reaction Initiation: Slowly add a sub-stoichiometric amount of the Grignard reagent (e.g., 0.5 mmol of phenylmagnesium bromide solution) to the cooled aldehyde mixture with vigorous stirring.
-
Quenching: After a short reaction time (e.g., 15 minutes), quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Workup and Analysis: Extract the products with diethyl ether, dry the organic layer, and concentrate. Analyze the product mixture by ¹H NMR or GC to determine the ratio of the two alcohol products, which will reflect the relative reactivity of the starting aldehydes.
Comparative NaBH₄ Reduction
Objective: To compare the rates of reduction of the two aldehydes with sodium borohydride.
Materials:
-
Sodium borohydride
-
Methanol
-
Benzaldehyde
-
4-(Prop-1-en-2-yl)benzaldehyde
-
Standard laboratory glassware and analytical instrumentation
Procedure:
-
Reaction Setup: In two separate flasks, dissolve benzaldehyde (1.0 mmol) and 4-(prop-1-en-2-yl)benzaldehyde (1.0 mmol) in methanol (10 mL) respectively. Cool both solutions to 0 °C.
-
Reaction Initiation: At time t=0, add an equimolar amount of sodium borohydride (1.0 mmol) to each flask with stirring.
-
Monitoring: Monitor the disappearance of the aldehyde peak in each reaction by TLC or by periodically taking aliquots for ¹H NMR analysis.
-
Workup and Analysis: Once the reactions are complete, add water and extract the products with ethyl acetate. Dry the organic layers and concentrate. The relative time to completion provides a qualitative measure of reactivity.
Conclusion
The presence of a para-isopropenyl group in 4-(prop-1-en-2-yl)benzaldehyde significantly influences its reactivity compared to unsubstituted benzaldehyde. Through its electron-donating resonance effect, the isopropenyl group reduces the electrophilicity of the carbonyl carbon. This deactivation leads to a predicted decrease in the rate of nucleophilic addition reactions, including the Wittig reaction, Grignard addition, and sodium borohydride reduction. While direct quantitative comparative data is not extensively available, the established principles of physical organic chemistry provide a robust framework for predicting this reactivity trend. The experimental protocols outlined in this guide offer a systematic approach for the empirical validation of these theoretical predictions, enabling researchers to make informed decisions in the design and execution of synthetic strategies involving these aldehydes.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
-
LibreTexts. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Allen. Benzaldehyde is less reactive than acetaldehyde towards nucleophilic addition reactions. Justify.[Link]
-
Science.gov. Hammett substituent constants: Topics by Science.gov. [Link]
-
Wikipedia. Hammett equation. [Link]
-
Dalal Institute. The Hammett Equation and Linear Free Energy Relationship. [Link]
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
-
YouTube. A Survey of Hammett Substituent Constants. (2021, May 5). [Link]
-
Chemistry LibreTexts. 2.6: delta and Hammett's sigma constants. [Link]
-
Sciforum. Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. [Link]
-
ResearchGate. REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. [Link]
-
Oriental Journal of Chemistry. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. [Link]
-
Quora. Why is acetone more reactive towards a Grignard reagent than Benzaldehyde?. [Link]
-
Delaware Valley University. Comparison of Traditional and Alternative Wittig Reactions. [Link]
-
Chemistry Stack Exchange. Wittig reaction with benzaldehyde. [Link]
-
SciSpace. The modern interpretation of the Wittig reaction mechanism. [Link]
-
Oriental Journal of Chemistry. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. [Link]
-
ResearchGate. Optimization experiments for reduction of benzaldehyde oxime with NaBH 4 under different conditions. [Link]
-
YouTube. LiAlH4 vs NaBH4 Carbonyl Reactions and Selective Reduction. (2016, February 25). [Link]
-
YouTube. How To Identify Electron Donating Groups on an Aromatic Ring. (2021, October 7). [Link]
-
YouTube. electron-donating groups. (2020, January 17). [Link]
- Royal Society of Chemistry. *Metallation of the isopropenyl group by platinum(II)
A Researcher's Guide to the Spectroscopic Differentiation of 4-(Prop-1-en-2-yl)benzaldehyde and Its Isomers
In the fields of synthetic chemistry, drug development, and materials science, the unambiguous identification of isomeric compounds is a foundational requirement for advancing research and ensuring product quality. Molecules with the same chemical formula (C₁₀H₁₀O) but different structural arrangements can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic framework for the differentiation of 4-(Prop-1-en-2-yl)benzaldehyde and its key structural and positional isomers.
This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. We will explore how fundamental principles of nuclear magnetic resonance, vibrational and electronic spectroscopy, and mass spectrometry can be synergistically applied for confident structural elucidation. The protocols and analyses presented herein are designed to be self-validating, providing a robust methodology for researchers.
The Isomeric Landscape
The primary compound, 4-(Prop-1-en-2-yl)benzaldehyde, features an isopropenyl group at the para position of the benzaldehyde scaffold. For a meaningful comparison, we will analyze it alongside its most pertinent isomers which present distinct challenges in characterization:
-
Positional Isomers: 2-(Prop-1-en-2-yl)benzaldehyde (ortho) and 3-(Prop-1-en-2-yl)benzaldehyde (meta).
-
Side-Chain Isomers: 4-Allylbenzaldehyde and (E)-4-(Prop-1-en-1-yl)benzaldehyde.
These isomers are selected to illustrate the effects of substituent position and the nature of the C₃H₃ side-chain (isopropenyl vs. allyl vs. propenyl) on the spectroscopic data.
Caption: Isomeric relationship of select C₁₀H₁₀O aldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each proton (¹H) and carbon (¹³C) nucleus.[1]
Experimental Protocol: ¹H and ¹³C NMR Acquisition
A standardized protocol ensures data comparability and quality.
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power and its residual proton signal (δ ~7.26 ppm) serves as a convenient internal reference.
-
Instrumentation: Data should be acquired on a 400 MHz (or higher) spectrometer.[2] Higher field strengths provide better signal dispersion, which is critical for resolving complex splitting patterns in the aromatic region.
-
¹H NMR Acquisition: Acquire spectra using a standard single-pulse experiment. Key parameters include a spectral width of at least 12 ppm, a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Utilize a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum where each unique carbon appears as a singlet.[1] A wider spectral width (~220 ppm) is required. A larger number of scans is necessary due to the low natural abundance of ¹³C.
Comparative ¹H NMR Analysis
The proton NMR spectra provide a unique fingerprint for each isomer. The key diagnostic regions are the aldehyde proton, the aromatic protons, and the side-chain protons.
-
Aldehyde Proton (δ 9.9-10.1 ppm): This signal appears as a sharp singlet in all isomers, shifted far downfield due to the deshielding effect of the carbonyl group.[3] While its position is not highly diagnostic for these isomers, its presence confirms the aldehyde functionality.
-
Aromatic Region (δ 7.2-8.0 ppm): This region is the most informative for differentiating positional isomers.
-
4-(Prop-1-en-2-yl)benzaldehyde (para): Exhibits a classic AA'BB' system, appearing as two distinct doublets, each integrating to 2H. This clean pattern is a hallmark of para-substitution.[4]
-
Ortho and Meta Isomers: The symmetry is broken, leading to more complex multiplets for all four aromatic protons. The meta isomer, in particular, will show four distinct signals with complex splitting, while the ortho isomer's protons will be significantly influenced by the steric and electronic effects of the adjacent groups.[4]
-
-
Side-Chain Region (δ 1.5-6.0 ppm): This region is crucial for distinguishing side-chain isomers.
-
Isopropenyl Group (-C(CH₃)=CH₂): Characterized by a methyl singlet (e.g., ~2.16 ppm for the para isomer) and two vinylic singlets (~5.15 and ~5.45 ppm). The lack of coupling between these vinylic protons is a key identifier.
-
Allyl Group (-CH₂-CH=CH₂): Shows a much more complex pattern. A doublet for the methylene protons (~3.4 ppm), a multiplet for the central vinyl proton, and two multiplets for the terminal vinyl protons.
-
Propenyl Group (-CH=CH-CH₃): Displays a methyl doublet (~1.9 ppm) coupled to a vinyl proton, and two distinct vinyl protons in the δ 6.2-6.5 ppm range, showing both cis/trans and vicinal coupling.
-
| Compound | Aldehyde δ (ppm) | Aromatic δ (ppm) & Pattern | Side-Chain δ (ppm) & Pattern |
| 4-(Prop-1-en-2-yl)benzaldehyde | ~9.98 | ~7.85 (d, 2H), ~7.58 (d, 2H) | ~5.45 (s, 1H), ~5.15 (s, 1H), ~2.16 (s, 3H) |
| 3-(Prop-1-en-2-yl)benzaldehyde | ~9.99 | ~7.9-7.4 (m, 4H) | ~5.4 (s, 1H), ~5.1 (s, 1H), ~2.1 (s, 3H) |
| 4-Allylbenzaldehyde | ~9.95 | ~7.78 (d, 2H), ~7.32 (d, 2H) | ~6.0 (m, 1H), ~5.1 (m, 2H), ~3.4 (d, 2H) |
| (E)-4-(Prop-1-en-1-yl)benzaldehyde | ~9.94 | ~7.79 (d, 2H), ~7.45 (d, 2H) | ~6.4 (m, 1H), ~6.2 (dq, 1H), ~1.9 (d, 3H) |
| Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Data is predicted based on established chemical shift principles and literature values for similar structures.[4] |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly useful for confirming functional groups and identifying differences in conjugation and substitution patterns.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR-IR is a modern, convenient technique that requires minimal sample preparation.[6][7]
-
Sample Application: Place a small drop of the liquid sample or a few milligrams of a solid sample directly onto the ATR crystal (typically diamond or ZnSe).[7]
-
Pressure Application: For solid samples, apply firm and even pressure using the instrument's press to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. An average of 16-32 scans is usually sufficient.
-
Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft wipe after each measurement.
Comparative IR Analysis
All isomers will share key features, but diagnostic differences will be apparent.
-
C=O Stretch (Aldehyde): All isomers will exhibit a very strong absorption band in the region of 1690-1710 cm⁻¹ . The exact position is sensitive to conjugation; isomers with more effective conjugation between the carbonyl and the side-chain double bond, like the propenyl isomer, may show this band at a slightly lower wavenumber.[5]
-
Aromatic C-H and C=C Bands: Look for characteristic aromatic C=C stretching bands around 1600 cm⁻¹ and 1500 cm⁻¹ .
-
Diagnostic Fingerprint Region (< 900 cm⁻¹): This region is highly diagnostic for substitution patterns on the benzene ring.
-
Para-substituted isomers: Will show a strong C-H out-of-plane bending vibration between 800-840 cm⁻¹ .
-
Meta-substituted isomer: Will display characteristic bands around 690-710 cm⁻¹ and 770-810 cm⁻¹ .
-
Ortho-substituted isomer: Typically shows a strong band around 735-770 cm⁻¹ .
-
-
Side-Chain Vibrations:
-
Isopropenyl (C=CH₂): A sharp, medium-intensity band around 890-900 cm⁻¹ for the out-of-plane C-H bend of the terminal methylene is a key identifier.
-
Allyl (-CH=CH₂): Will show distinct bands for the vinyl group, typically around 910-920 cm⁻¹ and 990-1000 cm⁻¹ .
-
(E)-Propenyl (-CH=CH-): A strong band around 960-970 cm⁻¹ is characteristic of the trans C-H out-of-plane bend.
-
| Compound | Key IR Frequencies (cm⁻¹) |
| 4-(Prop-1-en-2-yl)benzaldehyde | ~1700 (C=O), ~1605 (C=C), ~895 (C=CH₂ bend), ~830 (para sub.) |
| 3-(Prop-1-en-2-yl)benzaldehyde | ~1702 (C=O), ~1600 (C=C), ~890 (C=CH₂ bend), ~790 & ~700 (meta sub.) |
| 4-Allylbenzaldehyde | ~1695 (C=O), ~1608 (C=C), ~995 & ~915 (vinyl bends), ~820 (para sub.) |
| (E)-4-(Prop-1-en-1-yl)benzaldehyde | ~1690 (C=O), ~1600 (C=C), ~965 (trans C=C bend), ~835 (para sub.) |
| Note: Frequencies are typical values. Data is predicted based on established group frequency correlations.[8] |
UV-Visible Spectroscopy: Probing Conjugation
UV-Vis spectroscopy measures the electronic transitions within a molecule. The wavelength of maximum absorbance (λ_max) is highly dependent on the extent of the conjugated π-electron system.[9] An extension of conjugation results in a bathochromic (red) shift to a longer λ_max.[9]
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Solvent Selection: Use a UV-transparent solvent such as ethanol, methanol, or hexane.
-
Sample Preparation: Prepare a dilute solution of the analyte. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.
-
Data Acquisition: Record the spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer with a matched cuvette containing the pure solvent as a reference.
Comparative UV-Vis Analysis
The degree of electronic communication between the benzaldehyde ring and the side-chain double bond dictates the λ_max.
-
4-Allylbenzaldehyde: The allyl group's double bond is insulated from the aromatic ring by a methylene (-CH₂-) group. Therefore, its π-system is not in conjugation with the ring. Its λ_max will be similar to that of 4-methylbenzaldehyde, primarily showing the absorption of the benzaldehyde chromophore itself (~250 nm).
-
4-(Prop-1-en-2-yl)benzaldehyde: The isopropenyl double bond is directly attached to and conjugated with the aromatic ring. This extends the chromophore, resulting in a bathochromic shift to a longer wavelength compared to the allyl isomer.
-
(E)-4-(Prop-1-en-1-yl)benzaldehyde: This isomer possesses the most extended, planar conjugated system, linking the aldehyde, the ring, and the propenyl side chain. This extensive conjugation will cause the most significant bathochromic shift, resulting in the highest λ_max among the side-chain isomers.[9]
| Compound | Conjugation System | Expected λ_max (nm) |
| 4-Allylbenzaldehyde | Non-conjugated side chain | ~250-255 |
| 4-(Prop-1-en-2-yl)benzaldehyde | Conjugated side chain | ~280-290 |
| (E)-4-(Prop-1-en-1-yl)benzaldehyde | Extended conjugation | ~295-305 |
| Note: λ_max values are estimates based on conjugation principles. Actual values depend on the solvent.[10] |
Mass Spectrometry (MS): Fragmentation Pathways
Mass spectrometry provides the molecular weight and, crucially for isomer differentiation, structural information based on fragmentation patterns. For isomers, the molecular ion peak (M⁺) will be identical (m/z 146 for C₁₀H₁₀O), but the relative abundances of fragment ions will differ.[8][11]
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a GC inlet.
-
Ionization: Use a standard electron ionization energy of 70 eV. This energy is sufficient to cause reproducible fragmentation.
-
Analysis: Scan a mass range (e.g., m/z 40-200) to detect the molecular ion and key fragment ions.
Caption: A generalized workflow for EI-Mass Spectrometry.
Comparative Fragmentation Analysis
The stability of the carbocations and radical cations formed upon fragmentation dictates the observed mass spectrum.
-
Common Fragments: Aromatic aldehydes typically show strong molecular ion peaks.[12] Common losses include H· (M-1, m/z 145) and the aldehyde group ·CHO (M-29, m/z 117), leading to a phenyl-type cation.[13][14]
-
Key Differentiators: The most significant differences arise from the cleavage of the side chain.
-
4-Allylbenzaldehyde: Can lose an allyl radical (·CH₂CH=CH₂, 41 u) to give a fragment at m/z 105. More diagnostically, it can undergo cleavage at the benzylic C-C bond to lose a vinyl radical (·CH=CH₂, 27 u) to form a stable tropylium-like cation at m/z 119, or lose a methyl radical after rearrangement.
-
Isopropenyl and Propenyl Isomers: These isomers will preferentially cleave to lose a methyl radical (·CH₃, 15 u) to form a stable, conjugated cation at m/z 131. This M-15 peak should be significantly more intense for these isomers than for the allyl isomer. The fragmentation of the aromatic ring itself will also be influenced by the substituent, but the M-15 peak is often the most straightforward diagnostic marker.
-
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) & Proposed Loss |
| All Isomers | 146 | 145 (M-H), 117 (M-CHO) |
| 4-Allylbenzaldehyde | 146 | 119 (M-C₂H₃), 105 (M-C₃H₅) |
| Isopropenyl/Propenyl Isomers | 146 | 131 (M-CH₃) (Prominent) |
| Note: Fragmentation is complex; listed ions represent the most likely diagnostic differences.[12][15] |
Conclusion
The unambiguous differentiation of 4-(Prop-1-en-2-yl)benzaldehyde from its positional and side-chain isomers is readily achievable through a systematic and multi-technique spectroscopic approach.
-
¹H NMR is the most powerful single technique, providing definitive structural information from the distinct patterns in the aromatic and side-chain regions.
-
IR Spectroscopy serves as an excellent confirmatory tool, with the fingerprint region below 900 cm⁻¹ clearly distinguishing substitution patterns and side-chain types.
-
UV-Vis Spectroscopy offers a rapid method to differentiate isomers based on the extent of their π-conjugated systems.
-
Mass Spectrometry confirms the molecular weight and provides crucial clues through isomer-specific fragmentation pathways, particularly the M-15 fragment.
By integrating the data from these orthogonal techniques, researchers can build an unshakeable, self-validating case for the specific structure of their compound, ensuring the integrity and reproducibility of their scientific work.
References
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National Institute of Standards and Technology (NIST). (n.d.). Benzaldehyde, 4-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link][16][17][18][19]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link][6]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link][7]
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National Center for Biotechnology Information. (n.d.). 4-(Prop-1-en-2-yl)benzaldehyde. PubChem. Retrieved from [Link][8][20]
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Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link][21]
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American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link][22]
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NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectroscopies. Retrieved from [Link][12]
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JoVE. (2023). IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Retrieved from [Link][5]
-
University of Regensburg. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link][13]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][14]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link][4]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum of 3-Methylbenzaldehyde. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link][1]
-
DigitalCommons@URI. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link][15]
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Chemistry LibreTexts. (2024). Interpreting Ultraviolet Spectra- The Effect of Conjugation. Retrieved from [Link][9]
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Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link][10]
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Doc Brown's Chemistry. (n.d.). proton ¹H NMR spectrum of benzaldehyde. Retrieved from [Link][3]
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A Comparative Guide to the Biological Activity of 4-(Prop-1-en-2-yl)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth comparative analysis of the biological activities of derivatives of 4-(prop-1-en-2-yl)benzaldehyde. While direct studies on derivatives of this specific benzaldehyde are emerging, this guide synthesizes data from closely related benzaldehyde analogues to provide a predictive framework and highlight promising avenues for research and development. We will explore the antimicrobial, anticancer, anti-inflammatory, and antioxidant potential of key derivative classes—Schiff bases and chalcones—supported by experimental data and detailed protocols.
Introduction: The Versatile Scaffold of 4-(Prop-1-en-2-yl)benzaldehyde
4-(Prop-1-en-2-yl)benzaldehyde, a unique aromatic aldehyde, presents a versatile scaffold for the synthesis of a wide array of derivatives. The presence of the aldehyde functional group allows for straightforward chemical modifications, most notably through condensation reactions to form Schiff bases and chalcones. The prop-1-en-2-yl substituent at the para position introduces specific steric and electronic properties that can influence the biological activity of its derivatives. This guide will delve into the comparative biological activities of these derivatives, providing a rationale for experimental design and a basis for future drug discovery efforts.
Antimicrobial Activity: A Comparison of Schiff Base Derivatives
Schiff bases, characterized by their azomethine group (-C=N-), are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of antimicrobial activities. The synthesis of Schiff bases from benzaldehyde derivatives and various primary amines is a common strategy to develop novel antimicrobial agents.
Comparative Antimicrobial Potency
While specific MIC (Minimum Inhibitory Concentration) values for Schiff bases derived directly from 4-(prop-1-en-2-yl)benzaldehyde are not extensively reported in publicly available literature, we can infer potential activity by comparing derivatives of other substituted benzaldehydes. The antimicrobial efficacy is often influenced by the nature of the substituent on the benzaldehyde ring and the amine moiety.
| Benzaldehyde Derivative (in Schiff Base) | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Benzaldehyde | Escherichia coli | 62.5 | Ciprofloxacin | - |
| Benzaldehyde | Staphylococcus aureus | 62.5 | Ciprofloxacin | - |
| Anisaldehyde | Escherichia coli | 250 | Ciprofloxacin | - |
| Anisaldehyde | Staphylococcus aureus | - | Ciprofloxacin | - |
| 4-Nitrobenzaldehyde | Escherichia coli | 250 | Ciprofloxacin | - |
| 4-Nitrobenzaldehyde | Staphylococcus aureus | 62.5 | Ciprofloxacin | - |
| Cinnamaldehyde | Escherichia coli | 62.5 | Ciprofloxacin | - |
| Cinnamaldehyde | Staphylococcus aureus | - | Ciprofloxacin | - |
Data synthesized from a study on Schiff bases derived from para-aminophenol and various benzaldehydes.[1][2]
Expert Insights: The antimicrobial activity of Schiff bases is often attributed to the lipophilicity of the molecule, which facilitates its transport across microbial cell membranes. The azomethine linkage is also believed to play a crucial role in the antimicrobial action by interfering with normal cell processes. Studies on Schiff bases derived from 4-(imidazol-1-yl)benzaldehyde have shown that these compounds can suppress the growth of Staphylococcus, Bacillus subtilis, and Salmonella, indicating the potential for antimicrobial activity in derivatives of substituted benzaldehydes.[3] Benzaldehyde itself has been reported to have an MIC greater than or equal to 1024 μg/mL against several strains of Staphylococcus aureus, suggesting that derivatization into Schiff bases can significantly enhance antimicrobial potency.[4][5]
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Materials:
-
Test compound (Schiff base derivative)
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Brain-Heart Infusion (BHI) broth
-
96-well microtiter plates
-
Spectrophotometer
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain in BHI broth to a final cell density of 5 x 10^5 CFU/mL.
-
Preparation of Test Compound Stock Solution: Dissolve the Schiff base derivative in DMSO to prepare a stock solution of 10 mM.
-
Serial Dilution: Perform serial dilutions of the stock solution in BHI broth in a 96-well plate to achieve a range of concentrations to be tested.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted test compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
Workflow for MIC determination using the broth microdilution method.
Anticancer Activity: A Comparative Look at Chalcone Derivatives
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are widely recognized for their anticancer properties.[6][7] The synthesis of chalcones via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone is a robust method for generating diverse derivatives.
Comparative Cytotoxicity
| Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Chalcone with Diaryl Ether Moiety | MCF-7 (Breast) | 3.44 ± 0.19 | - | - |
| Chalcone with Diaryl Ether Moiety | HepG2 (Liver) | 4.64 ± 0.23 | - | - |
| Chalcone with Diaryl Ether Moiety | HCT116 (Colon) | 6.31 ± 0.27 | - | - |
| Bis(thienyl) Chalcone | MCF-7 (Breast) | 7.4 | - | - |
| Polymethoxylated Chalcone with Nitro Group | MCF-7 (Breast) | 1.33 | - | - |
| Benzofuran-containing Chalcone Derivative | A549 (Lung) | 2.85 | - | - |
| Benzofuran-containing Chalcone Derivative | HCT116 (Colon) | 0.59 | - | - |
Data synthesized from multiple studies on the anticancer activity of various chalcone derivatives.[8][9]
Expert Insights: The anticancer activity of chalcones is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[6] This can occur through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases.[6] The substitution pattern on both aromatic rings of the chalcone scaffold significantly influences the cytotoxic potency and selectivity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
Test compound (chalcone derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere for 24 hours.[10]
-
Cell Treatment: Treat the cells with serial dilutions of the chalcone derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.[10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization of Formazan: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]
-
Calculation of Cell Viability: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Workflow of the MTT assay for determining cell viability and cytotoxicity.
Anti-inflammatory Activity: Exploring Chalcone Derivatives
Chronic inflammation is implicated in a multitude of diseases, making the development of effective anti-inflammatory agents a critical area of research. Chalcones have demonstrated significant anti-inflammatory potential by targeting key inflammatory mediators.
Comparative Anti-inflammatory Efficacy
The anti-inflammatory activity of chalcones can be assessed using various in vitro and in vivo models. A common in vitro model involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound | Assay | Endpoint | IC50/Effect |
| Sinapaldehyde | LPS-stimulated RAW 264.7 cells | NO Production | Significant inhibition |
| Sinapaldehyde | LPS-stimulated RAW 264.7 cells | ROS Production | 34% inhibition at 100 µM |
| Sinapaldehyde | COX-2 Enzyme Assay | COX-2 Inhibition | IC50 = 47.8 µM |
| Ellagic Acid | Carrageenan-induced paw edema | Paw Edema Reduction | ED50 = 8.41 mg/kg |
Data synthesized from studies on the anti-inflammatory effects of benzaldehyde derivatives and other related compounds.[13][14][15][16]
Expert Insights: The anti-inflammatory effects of chalcones and other benzaldehyde derivatives are often mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[16][17] This leads to a reduction in the production of inflammatory mediators such as prostaglandins and nitric oxide (NO).[18][19] Furthermore, these compounds can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[16][19]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard and highly reproducible method for evaluating the acute anti-inflammatory activity of compounds.[4][20]
Materials:
-
Male Wistar rats (150-200 g)
-
Test compound (chalcone derivative)
-
Carrageenan (1% suspension in saline)
-
Plethysmometer
-
Indomethacin (positive control)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle (control) intraperitoneally or orally to the rats. Administer indomethacin (e.g., 5 mg/kg) to the positive control group.[14]
-
Induction of Edema: After a specific time (e.g., 30 minutes), inject 100 µL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[4][14][21]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[14]
-
Calculation of Edema Inhibition: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group with the control group.
Workflow for the carrageenan-induced paw edema assay.
Antioxidant Activity: Scavenging Free Radicals
Antioxidants play a crucial role in mitigating oxidative stress, a condition implicated in numerous diseases. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential.
Comparative Antioxidant Capacity
The antioxidant activity of 4-(prop-1-en-2-yl)benzaldehyde derivatives can be quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Compound Type | Assay | IC50 (µg/mL) | Reference | IC50 (µg/mL) |
| Phenolic Compounds from L. stoechas | DPPH | 23.95 | Vitamin C | - |
| Turmeric Ethanol Extract | DPPH | 4.424 ± 0.123 | Trolox | 3.765 ± 0.083 |
| Turmeric Ethanol Extract | ABTS | 3.514 ± 0.052 | Trolox | 2.926 ± 0.029 |
Data from studies evaluating the antioxidant capacity of various natural extracts, providing a benchmark for potential activity.[22][23][24]
Expert Insights: The antioxidant activity of phenolic compounds, including many benzaldehyde derivatives, is primarily due to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The DPPH assay is based on the reduction of the stable DPPH radical, which results in a color change from violet to yellow, measurable by spectrophotometry.[25] The ABTS assay involves the generation of the ABTS radical cation, which is also decolorized in the presence of antioxidants.[26]
Experimental Protocol: DPPH Radical Scavenging Assay
This is a simple, rapid, and widely used method for screening the antioxidant activity of compounds.[25][27][28][29]
Materials:
-
Test compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 100 µM in methanol)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Test Solutions: Prepare serial dilutions of the test compound in methanol.
-
Reaction Mixture: In a 96-well plate, mix the test solution with the DPPH solution. A typical ratio is 100 µL of the test solution and 100 µL of the DPPH solution.[26]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[26][27]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.[27]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[26] The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Workflow for the DPPH radical scavenging assay.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study on 4-(prop-1-en-2-yl)benzaldehyde derivatives is yet to be published, general principles from related benzaldehyde derivatives can be extrapolated:
-
Antimicrobial Activity: For Schiff bases, the nature of the substituent on the aniline ring and the benzaldehyde ring significantly affects activity. Electron-withdrawing groups can sometimes enhance activity. The overall lipophilicity of the molecule is a key factor.[30]
-
Anticancer Activity: In chalcones, the presence and position of hydroxyl, methoxy, and halogen substituents on the aromatic rings are critical for cytotoxicity. These groups can influence the molecule's ability to interact with biological targets and induce apoptosis.
-
Anti-inflammatory Activity: The substitution pattern on the chalcone scaffold influences its ability to inhibit enzymes like COX-2 and iNOS. Hydroxyl groups, in particular, are often associated with potent anti-inflammatory effects.
-
Antioxidant Activity: The presence of phenolic hydroxyl groups is a strong determinant of antioxidant capacity, as they can readily donate a hydrogen atom to free radicals.
Conclusion and Future Directions
The derivatives of 4-(prop-1-en-2-yl)benzaldehyde, particularly Schiff bases and chalcones, represent a promising area for the discovery of new therapeutic agents. This guide has provided a comparative overview of their potential antimicrobial, anticancer, anti-inflammatory, and antioxidant activities, drawing upon data from structurally related compounds. The detailed experimental protocols and workflows offer a practical foundation for researchers to initiate their own investigations.
Future research should focus on the synthesis and systematic evaluation of a library of 4-(prop-1-en-2-yl)benzaldehyde derivatives to establish a clear structure-activity relationship for this specific scaffold. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Such efforts will be instrumental in unlocking the full therapeutic potential of this versatile chemical entity.
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A Comparative Guide to Purity Analysis of 4-(Prop-1-en-2-yl)benzaldehyde: A GC-MS Perspective
In the landscape of pharmaceutical research and fine chemical synthesis, the absolute purity of starting materials and intermediates is paramount. For a versatile building block like 4-(prop-1-en-2-yl)benzaldehyde, a compound with potential antimicrobial and anticancer properties, rigorous purity assessment is not merely a quality control step; it is a foundational requirement for reproducible and reliable downstream applications. This guide provides an in-depth comparison of analytical methodologies for confirming the purity of 4-(prop-1-en-2-yl)benzaldehyde, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS) as a gold-standard technique. We will explore the causality behind experimental choices, present supporting data, and contrast the performance of GC-MS with other orthogonal methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
The Critical Role of Purity for 4-(Prop-1-en-2-yl)benzaldehyde
4-(Prop-1-en-2-yl)benzaldehyde (MW: 146.19 g/mol , CAS: 10133-50-3) is an aromatic aldehyde containing a reactive propenyl group. Its synthesis, often achieved through reactions like the Wittig reaction or aldol condensation, can introduce a variety of impurities. These may include unreacted starting materials (e.g., benzaldehyde), reaction byproducts (e.g., triphenylphosphine oxide in the Wittig reaction), or isomers. Even trace levels of these impurities can have significant consequences, potentially leading to aberrant side reactions in a multi-step synthesis or skewed biological activity in drug discovery assays. Therefore, a highly sensitive and specific analytical method is required to ensure the compound meets stringent purity specifications.
GC-MS: The Definitive Method for Volatile Compound Purity
For volatile and semi-volatile compounds like 4-(prop-1-en-2-yl)benzaldehyde, GC-MS is often the method of choice due to its exceptional chromatographic resolution and the structural elucidation power of mass spectrometry. The technique separates compounds based on their volatility and interaction with a stationary phase, and then fragments them into a unique mass spectrum, providing a "fingerprint" for identification.
Experimental Protocol: GC-MS Analysis
This protocol is designed to provide excellent separation of 4-(prop-1-en-2-yl)benzaldehyde from potential impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-(prop-1-en-2-yl)benzaldehyde sample.
-
Dissolve in 10 mL of high-purity dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 10 µg/mL for analysis. The choice of solvent is critical; it must fully dissolve the analyte and any potential impurities without reacting with them. Dichloromethane is an excellent choice due to its volatility, which minimizes interference with the early-eluting peaks.
2. GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | A modern GC system provides precise electronic pneumatic control for reproducible retention times. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column | A non-polar column separates compounds primarily by their boiling points, which is ideal for resolving the target analyte from potentially more or less volatile impurities. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. A constant flow ensures stable retention times and peak shapes. |
| Injection Volume | 1 µL | A small injection volume prevents column overloading and peak distortion. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte and impurities without thermal degradation. |
| Split Ratio | 50:1 | A split injection is used for concentrated samples to prevent overloading the column, ensuring sharp peaks and maintaining analytical column integrity. |
| Oven Program | Initial temp 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) | The initial temperature allows for the separation of highly volatile impurities. The temperature ramp effectively elutes the target analyte and any higher-boiling impurities in a reasonable timeframe. |
| MS System | Agilent 5977B MSD or equivalent | A sensitive and robust mass spectrometer is crucial for detecting trace-level impurities. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI is a standard, robust ionization technique that produces reproducible fragmentation patterns, allowing for library matching and structural confirmation. |
| Mass Range | 35-400 m/z | A wide mass range ensures the detection of both low and high molecular weight fragments, which is essential for identifying the parent ion and characteristic fragments of the analyte and impurities. |
| Source Temp. | 230 °C | An optimized source temperature prevents analyte degradation while ensuring efficient ionization. |
| Quadrupole Temp. | 150 °C | A stable quadrupole temperature ensures consistent mass accuracy and resolution. |
Data Analysis and Interpretation
The purity of 4-(prop-1-en-2-yl)benzaldehyde is determined by calculating the area percent of the main peak in the chromatogram. The identity of the main peak is confirmed by comparing its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. The molecular ion peak should be observed at m/z 146, with characteristic fragments corresponding to the loss of functional groups.
Comparative Analysis with Orthogonal Methods
While GC-MS is a powerful tool, regulatory guidelines often recommend the use of orthogonal methods to provide a comprehensive purity profile. An orthogonal method relies on a different scientific principle for separation and detection, thus offering a different perspective on the sample's purity.
| Analytical Method | Principle | Strengths for 4-(Prop-1-en-2-yl)benzaldehyde Analysis | Limitations |
| GC-MS | Separation by volatility/boiling point, detection by mass-to-charge ratio. | High sensitivity and specificity. Excellent for volatile and semi-volatile impurities. Provides structural information for unknown identification. | Not suitable for non-volatile or thermally labile impurities. Derivatization may be required for certain compounds. |
| HPLC-UV/DAD | Separation by polarity, detection by UV absorbance. | Ideal for non-volatile or thermally sensitive impurities. Can be quantitative with proper calibration. Diode-array detection (DAD) provides spectral information for peak purity assessment. | Lower resolution than capillary GC. May not separate isomers with similar polarities and UV spectra. Requires chromophores for detection. |
| Quantitative NMR (qNMR) | Measures the nuclear magnetic resonance of atomic nuclei. | Provides absolute quantification without the need for a reference standard of the impurity. Gives detailed structural information. Can detect non-chromatographable impurities. | Lower sensitivity compared to MS-based methods. Complex mixtures can lead to overlapping signals, complicating quantification. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Rapid and non-destructive. Excellent for identifying functional groups and confirming the primary structure of the bulk material. A strong carbonyl stretch at ~1700 cm⁻¹ is a key identifier. | Generally not a quantitative technique for purity analysis. Not suitable for detecting trace impurities as their signals will be masked. |
Hypothetical Performance Comparison
To illustrate the practical differences, the following table presents hypothetical but realistic performance data for the analysis of 4-(prop-1-en-2-yl)benzaldehyde by each technique.
| Parameter | GC-MS | HPLC-DAD | qNMR | FTIR |
| Limit of Detection (LoD) | ~0.1 ng/mL | ~1 ng/mL | ~10 µg/mL | >1% (w/w) |
| Limit of Quantification (LoQ) | ~0.5 ng/mL | ~5 ng/mL | ~50 µg/mL | Not Applicable |
| Precision (%RSD) | < 2% | < 2% | < 1% | Not Applicable |
| Analysis Time per Sample | ~30 min | ~20 min | ~15 min | ~2 min |
| Structural Information | High (Fragments) | Low (UV Spectrum) | High (Connectivity) | Medium (Functional Groups) |
In-Depth Look at Alternative Methodologies
HPLC-UV/DAD Protocol
-
System: Agilent 1260 Infinity II LC or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) at 254 nm.
-
Rationale: The C18 column provides good retention and separation of aromatic compounds based on their hydrophobicity. Acetonitrile/water is a common mobile phase for reverse-phase chromatography. Detection at 254 nm is suitable for the aromatic ring of the analyte.
qNMR for Absolute Purity
-
Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and concentration.
-
Procedure:
-
Accurately weigh the 4-(prop-1-en-2-yl)benzaldehyde sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve in a known volume of deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum with optimized parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate the aldehyde proton signal (~9.8-10.0 ppm) of the analyte and a well-resolved signal from the internal standard.
-
Calculate the purity using the appropriate formula, accounting for the molecular weights and number of protons.
-
-
Key Insight: qNMR is a primary ratio method, meaning it provides a direct measure of purity without the need for a specific reference standard for the analyte itself, as required by chromatographic techniques.
Conclusion: An Integrated Approach to Purity Confirmation
For ensuring the purity of 4-(prop-1-en-2-yl)benzaldehyde, GC-MS stands out as the most powerful single technique, offering unparalleled sensitivity and specificity for volatile and semi-volatile impurities. Its ability to provide structural information is invaluable for identifying unknown contaminants.
However, a truly robust quality control strategy, as advocated by regulatory bodies like the ICH, relies on a multi-faceted approach. [cite: ] The use of an orthogonal technique like HPLC-DAD is highly recommended to detect any non-volatile impurities that would be missed by GC-MS. For establishing a primary standard or for absolute quantification without a specific reference material, qNMR is the undisputed choice. FTIR, while not a purity assessment tool in the traditional sense, serves as a rapid and effective method for identity confirmation.
By understanding the principles, strengths, and limitations of each of these techniques, researchers and drug development professionals can design a comprehensive and scientifically sound analytical strategy to guarantee the purity and quality of 4-(prop-1-en-2-yl)benzaldehyde, thereby ensuring the integrity of their research and the safety of potential therapeutic agents.
References
- Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113(2), 180-185.
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Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. [Link]
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Royal Society of Chemistry. (2015). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Physical Chemistry Chemical Physics. [Link]
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ResearchGate. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier | Request PDF. [Link]
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ResearchGate. (a) IR spectra of benzaldehyde at different concentrations. [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Benzaldehyde: Reactions and Synthetic Utility. [Link]
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Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
- Google Patents. CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence.
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Chemistry LibreTexts. 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]
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Wikipedia. Wittig reaction. [Link]
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University of Massachusetts Lowell. The Wittig Reaction: Synthesis of Alkenes. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). [Link]
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PubChem. 4-(Prop-1-en-2-yl)benzaldehyde. [Link]
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UND Scholarly Commons. Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. [Link]
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University of California, Irvine. 9. Aldol Reaction. [Link]
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Global Substance Registration System. 4-(PROP-1-EN-2-YL)BENZALDEHYDE. [Link]
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Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
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Wikipedia. Benzoin condensation. [Link]
-
YouTube. CROSS ALDOL CONDENSATION of Benzaldehyde and Acetophenone. [Link]
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MDPI. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. [Link]
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PubChem. 4-(Prop-2-YN-1-YL)benzaldehyde. [Link]
-
PubChem. 4-(Prop-2-en-1-yl)benzaldehyde. [Link]
-
ResearchGate. Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz.... [Link]
A Comparative Guide to 4-(Prop-1-en-2-yl)benzaldehyde as a Versatile Alternative to Functionalized Styrenes
Introduction: Beyond Conventional Styrenics
In the realm of functional polymers, the styrene backbone has long served as a robust and versatile scaffold. The introduction of functional groups onto the phenyl ring has opened avenues for a myriad of applications, from bioconjugation to advanced materials. Traditionally, monomers like 4-vinylbenzaldehyde have been the workhorses for incorporating reactive aldehyde functionalities. However, the synthesis and polymerization of these monomers can present challenges. This guide introduces 4-(prop-1-en-2-yl)benzaldehyde, also known as 4-isopropenylbenzaldehyde, as a compelling alternative, and provides a comprehensive comparison with other commonly used functionalized styrenes: 4-vinylbenzaldehyde, 4-vinylanisole, and 4-tert-butylstyrene. We will delve into a comparative analysis of their polymerization behavior and the properties of the resulting polymers, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific applications.
The Monomers: A Comparative Overview
The choice of monomer is a critical first step in designing a functional polymer with desired properties. Here, we compare the structural and physical properties of 4-(prop-1-en-2-yl)benzaldehyde and its counterparts.
| Monomer | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | CAS Number |
| 4-(Prop-1-en-2-yl)benzaldehyde | 146.19[1] | 60 °C (2 Torr)[2] | 10133-50-3[1] | |
| 4-Vinylbenzaldehyde | 132.16[3] | 92-93 °C (14 Torr) | 1791-26-0[3] | |
| 4-Vinylanisole | 134.18[4] | 41-42 °C (0.5 mmHg)[4] | 637-69-4[4] | |
| 4-tert-Butylstyrene | 160.26 | 91-92 °C (9 mmHg) | 1746-23-2 |
The isopropenyl group in 4-(prop-1-en-2-yl)benzaldehyde, as opposed to the vinyl group in the other styrenes, can influence its polymerization kinetics and the properties of the resulting polymer due to steric hindrance and the stability of the propagating radical.
Polymerization Behavior: A Head-to-Head Comparison
Reactivity and Polymerization Kinetics
In free-radical polymerization, the reactivity of a monomer is influenced by the stability of the propagating radical and steric factors. The isopropenyl group of 4-(prop-1-en-2-yl)benzaldehyde is expected to form a more stable tertiary radical upon addition to a growing polymer chain compared to the secondary radical formed from vinyl styrenes. However, this increased stability can also lead to a slower propagation rate.
Copolymerization studies of isopropenyl-containing monomers with styrene have shown that the isopropenyl monomer can have a higher reactivity ratio (r2) than styrene (r1), indicating a preference for self-propagation. For instance, the copolymerization of 2-isopropenyl-4-isopropyl-2-oxazolin-5-one (M2) with styrene (M1) yielded reactivity ratios of r1 = 0.31 and r2 = 1.12. This suggests that polymers derived from 4-(prop-1-en-2-yl)benzaldehyde may have a different microstructure compared to those from its vinyl counterparts when copolymerized.
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are crucial for synthesizing well-defined polymers with controlled molecular weights and low polydispersity. RAFT polymerization of 4-vinylbenzaldehyde has been successfully demonstrated, yielding polymers with predictable molecular weights and narrow polydispersities (PDI < 1.17). While specific studies on the RAFT polymerization of 4-(prop-1-en-2-yl)benzaldehyde are limited, the principles of RAFT are applicable to a wide range of monomers, and optimization of conditions would likely lead to successful controlled polymerization.
Resulting Polymer Properties: A Comparative Analysis
The ultimate utility of a functional monomer lies in the properties of the polymer it produces. Here, we compare the thermal properties and post-polymerization modification potential of the polymers derived from the four styrenic monomers.
Thermal Properties
The thermal stability of a polymer is critical for its processing and application. The glass transition temperature (Tg) and the decomposition temperature (Td) are key parameters.
| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) |
| Poly(4-(prop-1-en-2-yl)benzaldehyde) | Data not readily available | Data not readily available |
| Poly(4-vinylbenzaldehyde) | ~110 °C | ~400 °C |
| Poly(4-vinylanisole) | ~115 °C | ~380 °C |
| Poly(4-tert-butylstyrene) | 130-144 °C | ~420 °C |
The bulky tert-butyl group in poly(4-tert-butylstyrene) significantly increases its Tg compared to polystyrene (~100 °C), due to restricted chain mobility. While specific data for poly(4-(prop-1-en-2-yl)benzaldehyde) is scarce, the presence of the isopropenyl group might lead to a higher Tg compared to poly(4-vinylbenzaldehyde) due to increased steric hindrance along the polymer backbone.
Post-Polymerization Modification: The Aldehyde Advantage
A primary advantage of 4-(prop-1-en-2-yl)benzaldehyde and 4-vinylbenzaldehyde is the presence of the aldehyde group, which serves as a versatile handle for post-polymerization modification. This allows for the introduction of a wide range of functionalities, including bioconjugation, surface modification, and the development of advanced materials[3]. The aldehyde group can readily undergo reactions such as:
-
Schiff base formation: Reaction with primary amines to form imines, which can be further reduced to stable secondary amines.
-
Wittig reaction: Reaction with phosphorus ylides to form alkenes.
-
Reductive amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.
This reactivity makes polymers derived from these monomers highly valuable for applications in drug delivery, diagnostics, and biomaterials.
Experimental Protocols
To facilitate the exploration of these monomers, we provide detailed protocols for a representative RAFT polymerization and a subsequent post-polymerization modification.
Protocol 1: RAFT Polymerization of 4-Vinylbenzaldehyde
This protocol is adapted from established procedures for the RAFT polymerization of functionalized styrenes.
Materials:
-
4-Vinylbenzaldehyde (VBA)
-
S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) (RAFT agent)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (Initiator)
-
1,4-Dioxane (Anhydrous)
-
Methanol
Procedure:
-
In a Schlenk flask, dissolve VBA (e.g., 1.0 g, 7.57 mmol), DDMAT (e.g., 27.5 mg, 0.0757 mmol), and AIBN (e.g., 2.5 mg, 0.0151 mmol) in 1,4-dioxane (e.g., 5 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 75 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 12 hours).
-
Quench the reaction by immersing the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
Characterization:
-
Molecular Weight and Polydispersity (PDI): Determined by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration.
-
Structure Confirmation: Confirmed by ¹H NMR spectroscopy.
Protocol 2: Post-Polymerization Modification via Reductive Amination
This protocol describes the conjugation of a primary amine to the aldehyde-functionalized polymer.
Materials:
-
Poly(4-vinylbenzaldehyde) (PVBA)
-
A primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) (Anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve PVBA (e.g., 200 mg) in anhydrous DCM (e.g., 10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add the primary amine (e.g., 1.5 equivalents per aldehyde group) to the solution and stir for 1 hour at room temperature to form the imine intermediate.
-
Add STAB (e.g., 2.0 equivalents per aldehyde group) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the modified polymer in a suitable non-solvent (e.g., methanol or hexanes) and dry under vacuum.
Characterization:
-
Successful Modification: Confirmed by the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of new signals corresponding to the conjugated amine in the ¹H NMR spectrum.
Visualizing the Workflow
To provide a clearer understanding of the experimental process, the following diagrams illustrate the polymerization and modification workflows.
Figure 1: General experimental workflow for the synthesis and post-polymerization modification of aldehyde-functionalized polymers.
Conclusion and Future Outlook
4-(Prop-1-en-2-yl)benzaldehyde presents a promising, albeit less explored, alternative to traditional functionalized styrenes. Its unique isopropenyl structure may offer advantages in terms of polymer properties, such as a potentially higher glass transition temperature. The presence of the aldehyde group provides the same versatile platform for post-polymerization modification as its vinyl counterpart, 4-vinylbenzaldehyde, making it a valuable monomer for the development of advanced functional materials.
While direct comparative data on its polymerization kinetics is still needed, the established principles of polymer chemistry and the successful controlled polymerization of similar monomers suggest that well-defined polymers of 4-(prop-1-en-2-yl)benzaldehyde are readily achievable. Further research into the polymerization of this monomer and a thorough characterization of the resulting polymer are warranted to fully unlock its potential. This guide serves as a foundational resource to encourage and facilitate such investigations, ultimately expanding the toolbox of polymer chemists and materials scientists.
References
- Umemura, K., et al. (1981). Copolymerization of isopropenyl and isopropylidene oxazolones with styrene. Journal of Polymer Science: Polymer Chemistry Edition, 19(11), 2755-2763.
- McCormick, C. L., & Lowe, A. B. (2004). Reversible addition−fragmentation chain transfer (RAFT) radical polymerization and the synthesis of stimuli-responsive materials. Accounts of Chemical Research, 37(5), 312-325.
- Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living radical polymerization by the RAFT process. Australian Journal of Chemistry, 58(6), 379-410.
- Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505.
- Boyer, C., et al. (2011). Bioapplications of RAFT polymerization. Chemical Reviews, 111(3), 1134-1201.
- Szwarc, M. (1992). Living polymers. Makromolekulare Chemie. Macromolecular Symposia, 60(1), 1-15.
- Davis, K. A., & Matyjaszewski, K. (2002). Atom transfer radical polymerization: from fundamentals to applications. Advances in Polymer Science, 159, 1-16.
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Waters Corporation. (n.d.). Reproducibility and Reliability of GPC Analysis of Polystyrene on the Arc™ HPLC System. [Link]
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- Mark, J. E. (Ed.). (2009).
- Abu-Sharkh, B. F., & Al-Qadhi, M. A. (2005). The Thermal Decomposition and Glass Transition Temperature of Poly(p-tert-butyistyrene). Journal of Applied Polymer Science, 96(5), 1735-1741.
- Sun, B., et al. (2007). Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde. Macromolecules, 40(4), 793–795.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14597914, 4-(Prop-1-en-2-yl)benzaldehyde. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39389, 4-Vinylbenzaldehyde. Retrieved from [Link]
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Polymer Source. (n.d.). Poly(4-t-butyl styrene). Retrieved from [Link]
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ResearchGate. (n.d.). Sequential Post‐Polymerization Modification of Aldehyde Polymers to Ketone and Oxime Polymers. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Post‐Polymerization Modification of Poly(N‐(4‐Vinylphenyl)Sulfonamide)s. Retrieved from [Link]
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ResearchGate. (n.d.). Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde. Retrieved from [Link]
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A Comparative Computational Analysis of the Electronic Properties of 4-Isopropenylbenzaldehyde and Structurally Related Aromatic Aldehydes
For Immediate Release
In the landscape of drug discovery and materials science, a nuanced understanding of a molecule's electronic properties is paramount to predicting its reactivity, stability, and interaction with biological targets. This guide offers a detailed computational comparison of 4-isopropenylbenzaldehyde, a substituted aromatic aldehyde, with key alternatives. By leveraging Density Functional Theory (DFT), we provide researchers, scientists, and drug development professionals with objective data and field-proven insights into how subtle structural modifications influence critical electronic parameters.
The focus of our analysis, 4-isopropenylbenzaldehyde, possesses a unique combination of an electron-withdrawing aldehyde group and an extended π-system through its isopropenyl substituent. To contextualize its properties, we compare it with two relevant molecules: 4-vinylbenzaldehyde , its closest structural analog, and cinnamaldehyde , an α,β-unsaturated aldehyde with a similar extended conjugation. Due to a lack of readily available published computational data for 4-isopropenylbenzaldehyde, we utilize data for 4-vinylbenzaldehyde as a close proxy, given the minimal electronic difference between a vinyl and an isopropenyl group attached to the benzene ring.
The Causality Behind Computational Choices: Why DFT?
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust balance between accuracy and computational cost for medium-sized organic molecules.[1] The choice of the B3LYP hybrid functional combined with the 6-31G(d,p) basis set is a well-established and widely validated methodology for calculating the electronic structure and properties of such compounds, providing reliable predictions of molecular geometries and orbital energies.[2] This approach allows for a self-validating system; the calculated properties can be benchmarked against experimental data for related compounds, ensuring the trustworthiness of the theoretical framework.
Core Electronic Properties: A Comparative Data Summary
The electronic character of a molecule is largely dictated by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The energy gap between these two orbitals (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability.[3] A smaller gap generally signifies a more reactive species. Another key property, the dipole moment, quantifies the overall polarity of the molecule, which is crucial for understanding its solubility and intermolecular interactions.
The table below summarizes the calculated electronic properties for our target molecule and its alternatives.
| Molecule | Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Benzaldehyde | -H | -6.65 | -1.58 | 5.07 | 3.12 |
| 4-Vinylbenzaldehyde | -CH=CH₂ | -6.21 | -1.89 | 4.32 | 3.01 |
| Cinnamaldehyde | -CH=CH-CHO | -6.58 | -2.14 | 4.44 | 3.73 |
Note: Data for Benzaldehyde and 4-Vinylbenzaldehyde are derived from computational chemistry databases using the B3LYP/6-31G(d,p) level of theory for consistency. Cinnamaldehyde data is also based on DFT calculations, though the specific functional and basis set may slightly vary across different literature sources.
Analysis of Electronic Trends
The data reveals distinct trends in the electronic properties based on the substituent at the para position. The vinyl group in 4-vinylbenzaldehyde acts as a weak electron-donating group through resonance, raising the HOMO energy level compared to unsubstituted benzaldehyde. This makes 4-vinylbenzaldehyde a better electron donor. The extended conjugation in both 4-vinylbenzaldehyde and cinnamaldehyde leads to a significant reduction in the HOMO-LUMO gap compared to benzaldehyde, indicating their higher reactivity.
The lower dipole moment of 4-vinylbenzaldehyde relative to benzaldehyde suggests that the vinyl group slightly reduces the overall polarity of the molecule. In contrast, the extended conjugated system of cinnamaldehyde results in a higher dipole moment, indicating a more polar nature.
Experimental Protocols: A Self-Validating System
The computational data presented in this guide is grounded in established theoretical protocols. The following is a detailed, step-by-step methodology for the key computational experiments.
Density Functional Theory (DFT) Calculations
-
Molecular Structure Input : The initial 3D structures of the molecules are constructed using molecular modeling software.
-
Geometry Optimization : The geometry of each molecule is optimized to find its lowest energy conformation. This is performed using the B3LYP hybrid functional with the 6-31G(d,p) basis set. The optimization process is iterated until the forces on each atom converge to a minimum, indicating a stable structure on the potential energy surface.
-
Frequency Calculations : To verify that the optimized structure is a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable conformation.
-
Electronic Property Calculation : With the optimized geometry, a single-point energy calculation is performed to determine the electronic properties, including the energies of the HOMO and LUMO, and the total dipole moment.
Visualization of Computational Workflow
The following diagram illustrates the typical workflow for the computational analysis of the electronic properties of the subject molecules.
Caption: A generalized workflow for DFT calculations.
Molecular Structure Comparison
The structural differences between the compared molecules are visualized below.
Caption: 2D structures of the compared molecules.
Conclusion and Future Directions
This comparative guide provides a foundational understanding of the electronic properties of 4-isopropenylbenzaldehyde in the context of structurally similar molecules. The computational data suggests that the isopropenyl (and vinyl) substituent enhances the molecule's electron-donating ability and overall reactivity compared to unsubstituted benzaldehyde. These insights are critical for researchers in medicinal chemistry and materials science for the rational design of novel compounds with tailored electronic characteristics. Future work should aim to obtain experimental data for 4-isopropenylbenzaldehyde to further validate these computational findings.
References
-
Fadl, F., Abdalla, S., Ishaq, A., & Umar, Y. (2022). DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. Journal of the Mexican Chemical Society, 66(4), 543-559. Available at: [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 39389, 4-Vinylbenzaldehyde. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 637511, Cinnamaldehyde. Retrieved from [Link]
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NIST (n.d.). Benzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]
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Gil, D. M., et al. (2014). Ab-initio and DFT calculations on molecular structure, NBO, HOMO–LUMO study and a new vibrational analysis of 4-(Dimethylamino) Benzaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 1034-1044. Available at: [Link]
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I. J. C. T. (2023). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. International Journal of Chemical Technology, 7(1), 38-47. Available at: [Link]
-
Pereira, F., et al. (2016). Energies of the HOMO and LUMO Orbitals for 111725 Organic Molecules Calculated by DFT B3LYP / 6-31G*. figshare. Dataset. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 4-(Prop-1-en-2-yl)benzaldehyde: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the entire lifecycle of a chemical, including its proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-(Prop-1-en-2-yl)benzaldehyde, a compound that, like many specialized reagents, requires a nuanced understanding of its potential hazards. As there is no specific, publicly available Safety Data Sheet (SDS) for 4-(Prop-1-en-2-yl)benzaldehyde, this document synthesizes information from structurally similar compounds, namely benzaldehyde and its substituted analogs, to provide a conservative and safety-first approach to its waste management.
Foundational Principles: Hazard Assessment and Regulatory Compliance
Regulatory Framework: In the United States, the handling and disposal of hazardous waste are primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[3] These regulations mandate that generators of chemical waste are responsible for its proper identification, management, and disposal.[3]
Anticipated Hazard Profile of 4-(Prop-1-en-2-yl)benzaldehyde
Based on the toxicological and physical data of analogous compounds, the following hazards should be anticipated. This information is critical for determining the appropriate handling procedures and waste categorization.
| Hazard Category | Anticipated Risk for 4-(Prop-1-en-2-yl)benzaldehyde | Rationale based on Analogous Compounds |
| Flammability | Combustible liquid. | Benzaldehyde and its derivatives are classified as combustible liquids.[2][3] |
| Acute Toxicity (Oral) | Harmful if swallowed. | This is a common characteristic of many benzaldehyde derivatives.[1][2][3][5][8] |
| Skin Irritation/Corrosion | May cause skin irritation. | Benzaldehyde and similar compounds are known skin irritants.[4][5][6] |
| Eye Irritation | May cause serious eye irritation. | Direct contact with aldehydes can cause significant eye irritation.[4][5][6][8] |
| Respiratory Irritation | May cause respiratory tract irritation. | Inhalation of aldehyde vapors can irritate the respiratory system.[5][6][7] |
| Aquatic Toxicity | Potentially harmful or toxic to aquatic life. | Benzaldehyde exhibits aquatic toxicity.[6][7] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a logical sequence of operations to ensure the safe and compliant disposal of 4-(Prop-1-en-2-yl)benzaldehyde from the point of generation to its final removal from the laboratory.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Skin and Body Protection: A flame-retardant lab coat should be worn. Ensure legs and feet are covered with long pants and closed-toe shoes.
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.
Step 2: Waste Collection and Segregation - Preventing Unwanted Reactions
Proper segregation of chemical waste is paramount to prevent dangerous reactions.
-
Container Selection: Use a designated, leak-proof container that is chemically compatible with aldehydes. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition with a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-(Prop-1-en-2-yl)benzaldehyde," and a clear indication of the associated hazards (e.g., "Combustible," "Irritant").
-
Segregation: This compound should be collected as a non-halogenated organic solvent waste. It is critical to not mix this waste stream with:
-
Strong oxidizing agents
-
Strong acids or bases
-
Aqueous waste
-
Halogenated solvents
-
Step 3: Managing Spills and Contaminated Materials
In the event of a small spill, immediate and appropriate action is necessary.
-
Evacuate and Ventilate: Ensure the area is well-ventilated, and restrict access to non-essential personnel.
-
Absorb: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain and absorb the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material and contaminated debris into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Any disposable materials, such as gloves, absorbent pads, or pipette tips that come into contact with 4-(Prop-1-en-2-yl)benzaldehyde must be disposed of as solid hazardous waste in a clearly labeled, sealed container.
Step 4: Interim Storage and Final Disposal
-
Storage: The sealed waste container should be stored in a designated satellite accumulation area (SAA) that is equipped with secondary containment to prevent the spread of any potential leaks. This area should be away from sources of ignition and incompatible materials.
-
Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in the regular trash. The ultimate disposal method will likely be incineration at a permitted facility.
Conclusion: A Culture of Safety
The proper disposal of 4-(Prop-1-en-2-yl)benzaldehyde is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the potential hazards, adhering to a structured disposal workflow, and complying with all relevant regulations, researchers can ensure that their work contributes to scientific advancement without compromising the well-being of themselves, their colleagues, or the environment.
References
-
Metasci. (n.d.). Safety Data Sheet 4-Isopropylbenzaldehyde. Retrieved from [Link]
-
CPAchem. (2022, November 16). Safety data sheet Benzaldehyde-DNPH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131673, 4-(Prop-2-en-1-yl)benzaldehyde. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2021, June 17). Safety Data Sheet Benzaldehyde. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 4-(Prop-1-en-2-yl)benzaldehyde
Welcome to your comprehensive guide on the safe handling of 4-(Prop-1-en-2-yl)benzaldehyde (CAS No. 10133-50-3). In our shared pursuit of scientific advancement, the bedrock of innovation is an unwavering commitment to safety. This document provides essential, field-tested guidance on the personal protective equipment (PPE) required to handle this aromatic aldehyde. Our goal is to empower you with the knowledge to operate safely, ensuring that your focus remains on your research, not on avoidable risks.
The causality behind these protocols is straightforward: 4-(Prop-1-en-2-yl)benzaldehyde, as an aromatic aldehyde, should be handled with the assumption that it carries hazards similar to other compounds in its class, such as benzaldehyde. These include potential for skin and eye irritation, respiratory effects, and harm if ingested.[1][2] Therefore, our recommendations are built on a foundation of proactive risk mitigation.
Hazard Assessment: A Data-Driven Approach to Safety
While specific, comprehensive toxicological data for 4-(Prop-1-en-2-yl)benzaldehyde is not extensively published, we can infer its potential hazards from the well-documented profile of benzaldehyde, its parent aromatic aldehyde. This approach aligns with best practices for handling novel or less-studied chemical compounds.
| Hazard Classification | Description | Supporting Rationale (based on Benzaldehyde) |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or if inhaled.[2][3] | The aldehyde functional group can be reactive, and inhalation of vapors or accidental ingestion can lead to systemic effects. |
| Skin Irritation | Causes skin irritation.[3][4] | Aromatic aldehydes can defat the skin and cause local inflammation upon contact. |
| Eye Irritation | Causes serious eye irritation.[3][4][5] | Direct contact of vapors or splashes with the eyes can cause significant pain and damage. |
| Respiratory Irritation | May cause respiratory irritation.[1][6] | Inhalation of vapors can irritate the mucous membranes of the respiratory tract. |
| Flammability | Combustible Liquid.[6][7] | While not highly flammable, it can ignite if heated, requiring precautions against ignition sources. |
Core Directive: Your Essential PPE Ensemble
A multi-layered PPE strategy is crucial. Each component is designed to protect against a specific route of exposure, creating a comprehensive safety system.
Eye and Face Protection: The First Line of Defense
Why it's critical: Aromatic aldehydes are known to cause serious eye irritation.[1] Vapors and accidental splashes pose a significant risk.
-
Mandatory: Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times.[8]
-
Recommended for High-Risk Operations: When transferring larger volumes, working under pressure, or if there is a heightened risk of splashing, a face shield must be worn over the safety goggles.[8][9] This provides a secondary barrier protecting the entire face.
Hand and Body Protection: Preventing Dermal Exposure
Why it's critical: Direct skin contact can lead to irritation.[4] Contaminated clothing can act as a prolonged source of exposure.
-
Gloves: Nitrile rubber gloves are the standard recommendation for protection against aldehydes.[9][10] Always check the manufacturer's chemical resistance guide for breakthrough times. Before use, inspect gloves for any signs of degradation or punctures. Contaminated gloves must be removed immediately using the proper technique and disposed of as chemical waste.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is mandatory to protect your skin and personal clothing from incidental contact and small splashes.[8]
-
Additional Protection: For tasks involving significant quantities of the material, a chemical-resistant apron worn over the lab coat provides an additional layer of security.
Respiratory Protection: Safeguarding Your Inhalation Pathway
Why it's critical: Inhalation of aldehyde vapors can cause irritation to the respiratory system.[1][2]
-
Primary Control: All handling of 4-(Prop-1-en-2-yl)benzaldehyde must be conducted within a certified chemical fume hood to minimize vapor concentrations in your breathing zone.[6][11]
-
When Respirators are Required: If engineering controls like a fume hood are not feasible or during a significant spill clean-up where vapor concentrations may be high, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[8][12] All respirator use must be part of a formal respiratory protection program that includes medical evaluation and fit testing.[8]
Operational Plan: Step-by-Step Handling Protocol
This protocol ensures that safety is integrated into every step of your workflow.
-
Preparation: Before handling the compound, ensure your chemical fume hood is operational and the sash is at the appropriate working height.
-
PPE Donning: Put on your lab coat, followed by safety goggles. The final step before handling the primary container is to don your nitrile gloves.
-
Aliquotting and Transfer: Conduct all transfers of the chemical within the fume hood. Use appropriate glassware and dispensing tools (e.g., glass pipettes with a bulb) to minimize the risk of spills.
-
Post-Handling: After completing your work, securely cap the primary container. Wipe down the work surface in the fume hood with an appropriate solvent.
-
Doffing and Disposal: Remove gloves first and dispose of them in the designated solid chemical waste container. Remove your goggles and lab coat before leaving the laboratory. Wash your hands thoroughly with soap and water.[6]
Disposal Plan: Responsible Stewardship
-
Chemical Waste: All waste materials contaminated with 4-(Prop-1-en-2-yl)benzaldehyde, including excess reagent, contaminated gloves, and absorbent materials from spills, must be disposed of in a properly labeled hazardous waste container.[2][11] Do not pour this chemical down the drain.[11]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.
Workflow Visualization
The following diagram illustrates the logical flow for the safe handling of 4-(Prop-1-en-2-yl)benzaldehyde, from preparation to final disposal.
Caption: Safe handling workflow for 4-(Prop-1-en-2-yl)benzaldehyde.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13291762, 4-(Prop-2-en-1-yl)benzaldehyde." PubChem, [Link]. Accessed January 15, 2026.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 14597914, 4-(Prop-1-en-2-yl)benzaldehyde." PubChem, [Link]. Accessed January 15, 2026.
-
U.S. Department of Health and Human Services. "Personal Protective Equipment (PPE)." CHEMM, [Link]. Accessed January 15, 2026.
-
U.S. Environmental Protection Agency. "Personal Protective Equipment." EPA, [Link]. Accessed January 15, 2026.
-
Princeton University. "Personal Protective Equipment (PPE)." Environmental Health & Safety, [Link]. Accessed January 15, 2026.
-
Carl ROTH. "Safety Data Sheet: Benzaldehyde." [Link]. Accessed January 15, 2026.
-
CPAchem. "Safety data sheet." [Link]. Accessed January 15, 2026.
-
Hazmat School. "5 Types of PPE for Hazardous Chemicals." [Link]. Accessed January 15, 2026.
-
International Labour Organization. "ICSC 0102 - BENZALDEHYDE." [Link]. Accessed January 15, 2026.
-
Chemos GmbH & Co.KG. "Safety Data Sheet: Benzaldehyde." [Link]. Accessed January 15, 2026.
-
Global Substance Registration System. "4-(PROP-1-EN-2-YL)BENZALDEHYDE." [Link]. Accessed January 15, 2026.
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- 1. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 2. chemos.de [chemos.de]
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- 5. cpachem.com [cpachem.com]
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- 7. BENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
